molecular formula C6H9NO6 B026633 Isosorbide 2-nitrate CAS No. 16106-20-0

Isosorbide 2-nitrate

Número de catálogo: B026633
Número CAS: 16106-20-0
Peso molecular: 191.14 g/mol
Clave InChI: YWXYYJSYQOXTPL-JGWLITMVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXYYJSYQOXTPL-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873331
Record name Isosorbide-2-mononitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16106-20-0
Record name Isosorbide 2-mononitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16106-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosorbide-2-mononitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosorbide-2-mononitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydro-D-glucitol 2-nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSORBIDE 2-NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21BMF8FI0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isosorbide 2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for isosorbide (B1672297) 2-nitrate (2-ISMN), a significant active pharmaceutical ingredient. The document details the chemical reactions, intermediate stages, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Isosorbide 2-nitrate is one of the active metabolites of isosorbide dinitrate, a widely used vasodilator for the treatment of angina pectoris.[1][2] The synthesis of this compound in a pure and scalable manner presents a chemical challenge due to the presence of two hydroxyl groups on the isosorbide scaffold with different steric and electronic environments. Direct nitration of isosorbide typically results in a mixture of the 2-mononitrate, 5-mononitrate, and the dinitrate, with the desired 2-isomer being a minor component and difficult to isolate.[3][4] Consequently, more regioselective synthetic strategies have been developed to favor the formation of this compound.

This guide focuses on the most prevalent and effective of these methods: a three-step pathway involving regioselective acylation, subsequent nitration, and final deacylation. An alternative, though less economically viable, pathway starting from isomannide (B1205973) is also briefly discussed.

Primary Synthesis Pathway: Regioselective Acylation, Nitration, and Deacylation

The most successful and widely documented method for the synthesis of this compound involves a three-step process designed to selectively nitrate (B79036) the hydroxyl group at the 2-position. This is achieved by first protecting the 5-position hydroxyl group through acylation.

Overall Synthesis Workflow

The logical flow of this synthesis pathway is illustrated in the diagram below.

This compound Synthesis Workflow Isosorbide Isosorbide Acylation Step 1: Regioselective Acylation Isosorbide->Acylation Intermediate1 Isosorbide-5-acylate Acylation->Intermediate1 Nitration Step 2: Nitration Intermediate1->Nitration Intermediate2 Isosorbide-5-acylate-2-nitrate Nitration->Intermediate2 Deacylation Step 3: Deacylation (Transesterification) Intermediate2->Deacylation Product This compound Deacylation->Product

Caption: Logical workflow for the three-step synthesis of this compound.

Step 1: Regioselective Acylation of Isosorbide

The initial step involves the regioselective acylation of isosorbide at the 5-position. This is achieved by reacting isosorbide with a carboxylic acid anhydride (B1165640) in the presence of a metal salt catalyst, such as lead acetate (B1210297).[3] This process yields isosorbide-5-acylate with a high degree of regioselectivity.[3]

Regioselective Acylation of Isosorbide cluster_reactants Reactants cluster_products Products Isosorbide Isosorbide Catalyst Metal Salt Catalyst (e.g., Lead Acetate) Isosorbide->Catalyst CarboxylicAnhydride Carboxylic Acid Anhydride (e.g., Acetic Anhydride) CarboxylicAnhydride->Catalyst Isosorbide5Acylate Isosorbide-5-acylate Catalyst->Isosorbide5Acylate Acylation at 5-position

Caption: Reaction diagram for the regioselective acylation of isosorbide.

Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide

  • A mixture of 146 g of isosorbide, 305 g of p-toluic anhydride, and 1 liter of dichloromethane (B109758) is prepared.

  • To this mixture, 5 g of lead acetate is added.

  • The mixture is stirred at room temperature for 40 hours. The reaction product precipitates over time.

  • After the reaction period, the mixture is cooled to 0°C.

  • The crystalline precipitate is collected by suction filtration and recrystallized from toluene.[3]

Step 2: Nitration of Isosorbide-5-acylate

The isosorbide-5-acylate, with its 5-hydroxyl group protected, is then subjected to nitration. A nitrating mixture, typically composed of nitric acid and acetic anhydride, is used to esterify the free hydroxyl group at the 2-position.[3] This yields isosorbide-5-acylate-2-nitrate.

Nitration of Isosorbide-5-acylate cluster_reactants Reactants cluster_products Products Isosorbide5Acylate Isosorbide-5-acylate Reaction Nitration at 2-position Isosorbide5Acylate->Reaction NitratingMixture Nitrating Mixture (e.g., HNO₃ / Acetic Anhydride) NitratingMixture->Reaction Isosorbide5Acylate2Nitrate Isosorbide-5-acylate-2-nitrate Reaction->Isosorbide5Acylate2Nitrate

Caption: Reaction diagram for the nitration of isosorbide-5-acylate.

Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide 2-nitrate

  • A nitrating mixture is prepared from 130 g of 65% nitric acid and 400 ml of acetic anhydride at approximately 15°C.

  • To this mixture, 100 ml of dichloromethane is added, followed by the portion-wise addition of 264 g of 5-(p-toluyl)-isosorbide, while maintaining the temperature between 10-15°C.

  • The mixture is then heated to 25°C and allowed to stand at this temperature for about 1 hour, or until thin-layer chromatography indicates complete conversion.

  • The reaction is quenched by adding 400 ml of dichloromethane and 1 liter of water.

  • The organic phase is separated, washed with dilute aqueous ammonia (B1221849) solution, and then concentrated in vacuo.

  • The resulting residue is recrystallized from methanol.[3]

Step 3: Deacylation to Yield this compound

The final step is the removal of the acyl protecting group from the 5-position to yield the desired this compound. This is typically achieved through transesterification with an alcohol, such as methanol, in the presence of an alkali metal alcoholate like sodium methylate.[3]

Deacylation of Isosorbide-5-acylate-2-nitrate cluster_reactants Reactants cluster_products Products Isosorbide5Acylate2Nitrate Isosorbide-5-acylate-2-nitrate Reaction Transesterification Isosorbide5Acylate2Nitrate->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Base Alkali Metal Alcoholate (e.g., Sodium Methylate) Base->Reaction Isosorbide2Nitrate This compound Reaction->Isosorbide2Nitrate

Caption: Reaction diagram for the deacylation to form this compound.

Experimental Protocol: Synthesis of this compound

  • 309 g of 5-(p-toluyl)-isosorbide 2-nitrate is suspended in 1 liter of methanol.

  • While stirring, a 30% methanolic sodium methylate solution is added dropwise until a distinctly alkaline reaction is achieved, resulting in a clear solution.

  • The mixture is stirred for 2 hours at 40°C.

  • It is then neutralized with acetic acid and the solvent is removed in vacuo.

  • The residue is partitioned between 1 liter of water and 500 ml of petroleum ether at 40°C.

  • The aqueous phase is separated and concentrated to about 300 ml.

  • Upon cooling to 0°C, this compound crystallizes out.

  • The product is collected by filtration and washed with 100 ml of cold isopropanol.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates as described in the experimental protocols.

Table 1: Yields and Melting Points of Intermediates and Final Product

CompoundYieldMelting Point (°C)
5-(p-toluyl)-isosorbide210 g160-162
5-(p-toluyl)-isosorbide 2-nitrate290 g93-94
This compound151 g53-55

Data sourced from US Patent 4,417,065 A.[3]

Table 2: Reagent Quantities for Synthesis Pathway

StepReactantQuantity
Acylation Isosorbide146 g
p-Toluic anhydride305 g
Dichloromethane1 liter
Lead acetate5 g
Nitration 5-(p-toluyl)-isosorbide264 g
65% Nitric acid130 g
Acetic anhydride400 ml
Dichloromethane100 ml
Deacylation 5-(p-toluyl)-isosorbide 2-nitrate309 g
Methanol1 liter
30% Methanolic sodium methylateTo alkaline pH

Data sourced from US Patent 4,417,065 A.[3]

Alternative Synthesis Pathway: From Isomannide

An alternative, though less common, route to this compound starts from isomannide. This process involves the conversion of isomannide to isomannide 2-trifluoromethanesulfonate. Subsequent reaction of this intermediate with a nitrate salt (alkali metal, alkaline-earth metal, or organic nitrate) yields this compound through a configuration reversal at the 2-carbon atom of the ring system.[3]

While this method offers a clear two-step sequence to a specific product, it is generally considered less economical due to the higher cost and lower availability of isomannide compared to isosorbide.[3]

This compound Synthesis from Isomannide Isomannide Isomannide Step1 Step 1: Formation of Triflate Ester Isomannide->Step1 Intermediate Isomannide 2-trifluoromethanesulfonate Step1->Intermediate Step2 Step 2: Nitration with Configuration Inversion Intermediate->Step2 Product This compound Step2->Product

Caption: Alternative synthesis pathway for this compound starting from isomannide.

Conclusion

The synthesis of this compound is most effectively and economically achieved through a three-step pathway involving the regioselective acylation of the 5-hydroxyl group of isosorbide, followed by nitration of the 2-hydroxyl group, and subsequent deacylation. This method provides a high yield of the desired isomer, minimizing the formation of byproducts and simplifying purification. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis. While alternative pathways exist, they are often hampered by economic or practical limitations.

References

Isosorbide 2-Nitrate: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) 2-nitrate is an organic nitrate (B79036) and a key active metabolite of the vasodilator Isosorbide Dinitrate.[1] It plays a crucial role in the therapeutic effects of its parent compound, primarily in the treatment of angina pectoris and heart failure. This technical guide provides an in-depth overview of the chemical properties, structure elucidation, and relevant biological pathways of Isosorbide 2-nitrate, tailored for professionals in the fields of research, science, and drug development.

Chemical Properties

This compound is a white crystalline powder.[2] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₉NO₆[2][3]
Molecular Weight 191.14 g/mol [1][2][3]
Melting Point 53-55 °C[4]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.
CAS Number 16106-20-0[2]
SMILES O=--INVALID-LINK--O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[2]
InChI InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1[2]

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques. While specific raw data is often proprietary, the following methodologies are standard for the structural characterization of such organic molecules.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental in determining the carbon-hydrogen framework of the molecule. ¹H NMR would provide information on the chemical environment of each proton, their multiplicity, and coupling constants, allowing for the assignment of protons on the isosorbide scaffold and confirming the position of the nitrate group. ¹³C NMR would identify the number of unique carbon atoms and their chemical shifts, further confirming the overall structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak would confirm the molecular formula, while the fragmentation pattern would provide evidence for the presence of the nitrate group and the bicyclic ether core.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), nitrate (-ONO₂), and ether (C-O-C) groups would be expected.

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

G Diagram 1: Structure Elucidation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from patent literature.[4]

Step 1: Acylation of Isosorbide

  • A mixture of 146 g of isosorbide, 150 g of acetic anhydride (B1165640), and 5 g of lead acetate (B1210297) is allowed to stand at room temperature for 20 hours. This step selectively protects the 5-hydroxyl group.

Step 2: Nitration

  • A nitrating mixture is prepared from 350 ml of acetic anhydride and 130 g of 65% nitric acid while cooling at approximately 15°C.

  • The acylating mixture from Step 1 is added to the nitrating mixture while stirring and maintaining the temperature at 15°C.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • 300 ml of dichloromethane (B109758) and 1 liter of water are added to the reaction mixture. The organic phase is separated, washed with dilute aqueous ammonia (B1221849) solution, and then concentrated in vacuo to yield isosorbide-5-acylate-2-nitrate.

Step 3: Deprotection

  • The residue from Step 2 is taken up in 200 ml of methanol (B129727).

  • 10 ml of 30% methanolic sodium methylate solution is added, and the mixture is stirred for 1 hour.

  • The mixture is neutralized with acetic acid, and the solvent is removed in vacuo.

Step 4: Purification

  • The residue is dissolved in 200 ml of water with gentle heating (20-30°C).

  • The solution is treated with activated carbon, filtered, and then cooled to 0°C to crystallize the this compound.

  • The crystals are filtered by suction and washed with 100 ml of ice-cold isopropanol.

The overall synthesis workflow is illustrated below.

G Diagram 2: Synthesis Workflow of this compound Isosorbide Isosorbide Step1 Step 1: Acylation (Acetic Anhydride, Lead Acetate) Isosorbide->Step1 Intermediate1 Isosorbide-5-acylate Step1->Intermediate1 Step2 Step 2: Nitration (Nitric Acid, Acetic Anhydride) Intermediate1->Step2 Intermediate2 Isosorbide-5-acylate-2-nitrate Step2->Intermediate2 Step3 Step 3: Deprotection (Sodium Methylate in Methanol) Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Step4 Step 4: Purification (Recrystallization) Crude_Product->Step4 Final_Product Pure this compound Step4->Final_Product

Caption: A step-by-step workflow for the chemical synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of this compound, based on common practices for related compounds.

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water, or acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate buffer). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210-220 nm.[5]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk drug, dissolve a known amount in the mobile phase.

    • For dosage forms, grind tablets to a fine powder, extract a known weight with the mobile phase, sonicate, and filter.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard.

The workflow for the HPLC analysis is outlined in the diagram below.

G Diagram 3: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation Injection Injection of Standard and Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Peak_Integration Peak Integration & Area Measurement Chromatogram->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.

Signaling Pathway

This compound, like other organic nitrates, exerts its pharmacological effect by acting as a prodrug for nitric oxide (NO). The released NO initiates a signaling cascade that leads to vasodilation.

The key steps in the signaling pathway are:

  • Nitric Oxide (NO) Release: this compound undergoes biotransformation in vascular smooth muscle cells to release NO.

  • Guanylate Cyclase Activation: NO diffuses and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Protein Kinase G (PKG) Activation: The increased intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).

  • Calcium Level Reduction: PKG activation leads to a decrease in intracellular calcium levels through various mechanisms, including the inhibition of calcium influx and the activation of calcium pumps.

  • Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium leads to the dephosphorylation of the myosin light chain.

  • Smooth Muscle Relaxation: Dephosphorylation of the myosin light chain results in the relaxation of vascular smooth muscle, leading to vasodilation.

This signaling pathway is visualized in the following diagram.

G Diagram 4: Signaling Pathway of this compound I2N This compound NO Nitric Oxide (NO) I2N->NO Biotransformation sGC_inactive Inactive Soluble Guanylate Cyclase (sGC) NO->sGC_inactive Binds to sGC_active Active Soluble Guanylate Cyclase (sGC) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG_inactive Inactive Protein Kinase G (PKG) cGMP->PKG_inactive Binds to PKG_active Active Protein Kinase G (PKG) PKG_inactive->PKG_active Activation Ca_reduction Decreased Intracellular Ca2+ Levels PKG_active->Ca_reduction Leads to MLCP Myosin Light Chain Phosphatase Activation Ca_reduction->MLCP Promotes MLC_dephospho Myosin Light Chain Dephosphorylation MLCP->MLC_dephospho Catalyzes Relaxation Vascular Smooth Muscle Relaxation MLC_dephospho->Relaxation Results in

Caption: The nitric oxide/cGMP signaling pathway activated by this compound.

References

In Vitro Pharmacological Profile of Isosorbide 2-Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Isosorbide (B1672297) 2-nitrate (IS-2-MN), a key active metabolite of the vasodilator Isosorbide Dinitrate. This document details its mechanism of action, quantitative activity, and the experimental protocols used for its characterization, aimed at facilitating further research and development in the cardiovascular field.

Mechanism of Action

Isosorbide 2-nitrate, like other organic nitrates, exerts its pharmacological effects primarily through the release of nitric oxide (NO).[1] Unlike receptor-ligand interactions, IS-2-MN does not bind to a specific receptor to initiate its action. Instead, it serves as a prodrug that undergoes enzymatic biotransformation to release NO in vascular smooth muscle cells.[2][3]

The released nitric oxide, a potent endogenous vasodilator, activates the soluble guanylate cyclase (sGC) enzyme.[4] This activation is achieved through the binding of NO to the heme prosthetic group of sGC, leading to a conformational change that stimulates the enzyme's catalytic activity.[5][6] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

The subsequent elevation in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG).[7][8] PKG, in turn, phosphorylates several downstream targets within the vascular smooth muscle cell, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium.[9] The key downstream effects of PKG activation include:

  • Inhibition of calcium influx: PKG can phosphorylate and modulate the activity of ion channels, leading to reduced entry of extracellular calcium.

  • Enhanced calcium sequestration: PKG can promote the uptake of calcium into the sarcoplasmic reticulum.

  • Reduced sensitivity of contractile proteins: PKG can phosphorylate proteins associated with the contractile apparatus, leading to smooth muscle relaxation at a given calcium concentration.[10]

This cascade of events ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation.

Quantitative Data

The in vitro activity of this compound has been quantified through various assays, primarily focusing on its ability to activate soluble guanylate cyclase and induce vasodilation.

ParameterValueSpecies/SystemAssayReference
EC₅₀ for sGC Activation 0.75 mMRat Liver (cell-free)Soluble Guanylate Cyclase Activity Assay
Kₘ for ALDH3A1 818 µMRecombinant MouseNO Release Assay[2]
Vₘₐₓ for ALDH3A1 0.175–0.503 nmol/min/mgRecombinant MouseNO Release Assay[2]
Maximum Inhibition of Noradrenaline-induced Contraction 80% (at 10⁻⁴ mol/l)Rabbit Aortic StripsAortic Ring Vasodilation Assay[11]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell IS2MN_ext This compound IS2MN_int This compound IS2MN_ext->IS2MN_int Diffusion ALDH3A1 ALDH3A1 IS2MN_int->ALDH3A1 Substrate NO Nitric Oxide (NO) ALDH3A1->NO Bioactivation sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activation sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activation PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Ca_decrease Decreased Intracellular Ca²⁺ Concentration PKG_active->Ca_decrease Phosphorylation of targets Relaxation Vasodilation Ca_decrease->Relaxation Aortic Ring Assay Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_dissection Aorta Dissection (e.g., from rabbit) Ring_prep Cut into Rings (2-3 mm) Aorta_dissection->Ring_prep Mounting Mount in Organ Bath Ring_prep->Mounting Equilibration Equilibration (e.g., Krebs-Henseleit buffer, 37°C, 95% O₂/5% CO₂) Mounting->Equilibration Contraction Induce Contraction (e.g., Noradrenaline) Equilibration->Contraction IS2MN_add Add this compound (cumulative concentrations) Contraction->IS2MN_add Measurement Measure Isometric Tension IS2MN_add->Measurement Curve Construct Dose-Response Curve Measurement->Curve Calc Calculate Max Inhibition Curve->Calc

References

In vivo metabolism and pharmacokinetics of Isosorbide 2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Metabolism and Pharmacokinetics of Isosorbide (B1672297) 2-Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of isosorbide 2-nitrate (IS-2-N), an active metabolite of isosorbide dinitrate (ISDN). This document synthesizes key findings on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Introduction

This compound is one of the two primary active metabolites of the widely used antianginal agent, isosorbide dinitrate.[1] While IS-2-N is considered the minor metabolite compared to isosorbide 5-mononitrate (IS-5-MN), it contributes to the overall pharmacological effect of its parent compound.[1] Understanding the specific metabolic fate and pharmacokinetic profile of IS-2-N is crucial for optimizing therapeutic strategies and developing new drug delivery systems for organic nitrates.

In Vivo Metabolism

The metabolism of this compound primarily involves enzymatic denitration and subsequent conjugation reactions.

Formation from Isosorbide Dinitrate

This compound is formed in vivo through the metabolic denitration of isosorbide dinitrate. This biotransformation is rapid and extensive, occurring predominantly in the liver.[1] The formation of IS-2-N is significantly less than that of its isomer, isosorbide 5-mononitrate. Studies have shown that after administration of ISDN, the ratio of IS-5-MN to IS-2-N formation is approximately 3:1.[2]

Enzymatic Pathways

The enzymatic metabolism of organic nitrates is a complex process. The primary enzyme systems involved are:

  • Glutathione S-transferases (GSTs): These enzymes are known to play a significant role in the denitration of organic nitrates.

  • Aldehyde Dehydrogenase (ALDH): Specifically, the cytosolic isoform ALDH1a1 has been shown to metabolize isosorbide mononitrates, leading to the release of nitric oxide (NO), the active signaling molecule responsible for vasodilation.

Further Metabolism and Excretion

Following its formation, this compound undergoes further metabolism before excretion. The primary metabolic pathway is denitration to the inactive metabolite, isosorbide. Isosorbide can then be conjugated, for instance, with glucuronic acid, to form a more water-soluble compound that is readily excreted in the urine. While detailed quantitative data on the urinary excretion of IS-2-N metabolites are limited, studies on the related IS-5-MN show that a significant portion of the dose is excreted as isosorbide and its glucuronide conjugate.[3]

Metabolic Pathway of this compound

metabolic_pathway ISDN Isosorbide Dinitrate IS2N This compound ISDN->IS2N Denitration (minor pathway) IS5N Isosorbide 5-Nitrate ISDN->IS5N Denitration (major pathway) Isosorbide Isosorbide IS2N->Isosorbide Denitration Conjugates Conjugates (e.g., Glucuronide) Isosorbide->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic cascade of Isosorbide Dinitrate to its metabolites.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized following both its formation from ISDN and after its direct administration.

Absorption

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract.[4] Unlike its parent compound, ISDN, IS-2-N does not undergo significant first-pass metabolism, leading to a bioavailability of approximately 100%.[4]

Distribution

This compound is distributed throughout the body water. Its volume of distribution at steady state (Vdss) has been reported to be approximately 55 liters in healthy subjects.[4] Plasma protein binding of IS-2-N is negligible.

Elimination

The elimination of this compound occurs primarily through hepatic metabolism. The total plasma clearance is approximately 23.2 L/hr.[4] The elimination half-life of IS-2-N is in the range of 1.83 to 2.95 hours.[2][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Elimination Half-life (t½) 1.83 - 2.95 hours[2][5]
Volume of Distribution (Vdss) ~ 55 L[4]
Total Plasma Clearance ~ 23.2 L/hr[4]
Oral Bioavailability ~ 100%[4]

Table 2: Comparative Pharmacokinetics of Isosorbide Nitrates in Humans

ParameterIsosorbide Dinitrate (ISDN)This compound (IS-2-N)Isosorbide 5-Nitrate (IS-5-N)
Elimination Half-life (t½) ~ 1 hour~ 2-3 hours~ 4-5 hours
Oral Bioavailability ~ 20-25%~ 100%~ 100%
Primary Metabolite IS-5-MN and IS-2-NIsosorbideIsosorbide

Experimental Protocols

The determination of this compound in biological matrices requires sensitive and specific analytical methods.

Sample Collection and Preparation
  • Blood Sampling: Whole blood is collected in heparinized tubes and centrifuged to obtain plasma.

  • Plasma Extraction: A common method for extracting IS-2-N from plasma is liquid-liquid extraction. For example, plasma samples can be extracted with an organic solvent like ethyl acetate. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

Analytical Methods
  • Principle: GLC with an electron capture detector (ECD) has been a standard method for the quantification of organic nitrates.

  • Column: Capillary columns are used for separation.

  • Detection: The ECD is highly sensitive to the electronegative nitrate (B79036) groups.

  • Principle: This is a highly sensitive and specific method for the simultaneous determination of ISDN and its mononitrate metabolites.

  • Chromatography: Reversed-phase HPLC is used for separation.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically employed.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, providing high specificity.

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analytical Quantification cluster_pk Pharmacokinetic Modeling Blood Blood Sample Collection Centrifugation Centrifugation Blood->Centrifugation Plasma Plasma Separation Centrifugation->Plasma Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data PK_params Calculation of PK Parameters (t½, Vd, CL) Data->PK_params

Caption: Workflow for pharmacokinetic analysis of this compound.

Conclusion

This compound, while being the less predominant metabolite of isosorbide dinitrate, possesses a distinct pharmacokinetic profile characterized by complete oral bioavailability and a longer half-life than its parent compound. Its metabolism is primarily driven by denitration and conjugation. A thorough understanding of its in vivo behavior is essential for the comprehensive evaluation of organic nitrate therapies. Further research focusing on the specific enzymes involved in its metabolism and a more detailed quantification of its urinary metabolites would provide a more complete picture of its disposition in the body.

References

An In-depth Technical Guide to the Mechanism of Action of Isosorbide Dinitrate on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the vasodilatory effects of isosorbide (B1672297) dinitrate (ISDN) on vascular smooth muscle. The content delves into the core signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols for researchers in the field.

Core Mechanism of Action: From Prodrug to Vasodilation

Isosorbide dinitrate, an organic nitrate, functions as a prodrug that requires biotransformation to exert its pharmacological effects.[1][2] The primary mechanism involves the relaxation of vascular smooth muscle, leading to the widening of blood vessels (vasodilation).[3][4] This process is initiated by the conversion of ISDN to its active metabolite, nitric oxide (NO).[2]

The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[5] This cascade of events ultimately leads to a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[2]

Signaling Pathway Diagram

Isosorbide Dinitrate Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Isosorbide Dinitrate Isosorbide Dinitrate ISDN_inside Isosorbide Dinitrate Isosorbide Dinitrate->ISDN_inside Enters cell Biotransformation Biotransformation (e.g., CYP3A4) ISDN_inside->Biotransformation NO Nitric Oxide (NO) Biotransformation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP_active Myosin Light Chain Phosphatase (active) PKG->MLCP_active Activates MLC_P Phosphorylated Myosin Light Chain MLCP_active->MLC_P Dephosphorylates MLC Myosin Light Chain MLC_P->MLC Relaxation Vasodilation MLC->Relaxation Leads to

Caption: Signaling pathway of isosorbide dinitrate in vascular smooth muscle.

Biotransformation of Isosorbide Dinitrate

The conversion of ISDN to NO is a critical step in its mechanism of action. While several enzyme systems have been implicated, the cytochrome P450 (CYP) family, particularly CYP3A4, is suggested to play a significant role in the biotransformation of ISDN in human heart vessels.[6] Studies have shown that microsomes from cells transfected with human CYP3A4 cDNA effectively metabolize ISDN to release NO.[6] Inhibition of CYP3A4 has been demonstrated to reduce this NO formation.[6]

It is important to note that while mitochondrial aldehyde dehydrogenase (ALDH2) is a key enzyme in the bioactivation of nitroglycerin, its role in the metabolism of isosorbide dinitrate appears to be independent.[7][8]

Quantitative Data on Isosorbide Dinitrate's Effects

The vasodilatory potency and metabolic kinetics of ISDN have been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueSpecies/TissueReference
EC50 for Relaxation 8 x 10-5 MHuman Penile Cavernous Tissue (contracted with norepinephrine)[9]
Maximal Relaxation 63%Human Penile Cavernous Tissue (contracted with norepinephrine)[9]

Table 1: Potency of Isosorbide Dinitrate in Inducing Vascular Smooth Muscle Relaxation.

ParameterValueRoute of AdministrationReference
Bioavailability ~29%Oral (10 mg)[10]
Bioavailability ~29%Sublingual (10 mg)[10]
Terminal Half-life (t1/2) ~48 minutesOral/Sublingual[10]
Metabolites Isosorbide-5-mononitrate (IS-5-MN) and Isosorbide-2-mononitrate (IS-2-MN)Intravenous, Oral, Sublingual[10]
Metabolite Conversion Ratio (IS-5-MN:IS-2-MN) 3:1Intravenous[10]

Table 2: Pharmacokinetic Parameters of Isosorbide Dinitrate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of ISDN on vascular smooth muscle.

Measurement of Vascular Reactivity Using Wire Myography

Wire myography is a standard ex vivo technique to assess the contractile and relaxant properties of small blood vessels.[11][12][13][14]

Experimental Workflow:

Wire Myography Workflow Vessel_Isolation 1. Isolate small artery (e.g., mesenteric artery) Mounting 2. Mount 2mm vessel segment on wires in myograph chamber Vessel_Isolation->Mounting Equilibration 3. Equilibrate in physiological salt solution (PSS) at 37°C, bubbled with 95% O2 / 5% CO2 Mounting->Equilibration Viability_Test 4. Assess viability with high K+ solution Equilibration->Viability_Test Pre-contraction 5. Pre-contract vessel with a vasoconstrictor (e.g., phenylephrine) Viability_Test->Pre-contraction ISDN_Addition 6. Add cumulative concentrations of Isosorbide Dinitrate Pre-contraction->ISDN_Addition Data_Acquisition 7. Record changes in isometric tension ISDN_Addition->Data_Acquisition Data_Analysis 8. Construct dose-response curve and calculate EC50 Data_Acquisition->Data_Analysis

Caption: Workflow for assessing vasodilation using wire myography.

Protocol:

  • Tissue Preparation: Isolate resistance arteries (e.g., mesenteric arteries) from a suitable animal model and place them in ice-cold physiological salt solution (PSS).[11]

  • Mounting: Cut the vessel into 2 mm segments and mount them on two tungsten wires in a wire myograph chamber filled with PSS.[11]

  • Equilibration: Equilibrate the mounted vessel segments at 37°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2, for at least 30 minutes.[15]

  • Normalization: Determine the optimal resting tension for the vessel by a normalization procedure to mimic physiological conditions.

  • Viability Check: Assess the viability of the vessel by challenging it with a high potassium solution (KPSS) to induce contraction.[11]

  • Pre-contraction: After washing out the KPSS, pre-contract the vessel with a vasoconstrictor agent such as phenylephrine (B352888) to a submaximal level.

  • Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of isosorbide dinitrate to the bath.

  • Data Recording and Analysis: Record the changes in isometric tension using a force transducer and data acquisition system. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and plot a dose-response curve to determine the EC50 value.[11]

Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

This protocol outlines the measurement of cGMP concentrations in vascular tissue or smooth muscle cells following treatment with ISDN.[16][17][18][19]

Protocol:

  • Sample Preparation:

    • Tissue: Quick-freeze vascular tissue samples in liquid nitrogen and homogenize in an appropriate buffer (e.g., 0.1 M HCl).[16][18] Centrifuge the homogenate and collect the supernatant.

    • Cells: Culture vascular smooth muscle cells to confluence. After treatment with ISDN, lyse the cells and collect the lysate.

  • Assay Procedure (using a commercial cGMP EIA kit):

    • Prepare cGMP standards and acetylate both standards and samples according to the kit's instructions to increase sensitivity.[16]

    • Pipette the acetylated standards and samples into the wells of a goat anti-rabbit IgG coated microplate.

    • Add cGMP-alkaline phosphatase conjugate and rabbit anti-cGMP antibody to each well.

    • Incubate the plate, typically for 2 hours at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution (e.g., p-nitrophenyl phosphate) to each well and incubate to allow color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the protein content of the sample.

Measurement of Protein Kinase G (PKG) Activity

PKG activity can be assessed by measuring the phosphorylation of a specific substrate.[5][20][21][22]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described for the cGMP assay.

  • Kinase Reaction:

    • In a reaction tube, combine the cell/tissue lysate (containing PKG), a specific PKG substrate (e.g., a synthetic peptide like VASPtide), and a reaction buffer containing ATP (often radiolabeled, e.g., [γ-32P]ATP) and Mg2+.[20]

    • Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction and Measuring Phosphorylation:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKG activity.

  • Data Analysis: Express PKG activity as picomoles of phosphate (B84403) incorporated per minute per milligram of protein.

Conclusion

The vasorelaxant effect of isosorbide dinitrate on vascular smooth muscle is a well-defined process initiated by its biotransformation to nitric oxide. This triggers a signaling cascade involving the activation of soluble guanylate cyclase, an increase in intracellular cGMP, and the subsequent activation of protein kinase G. This cascade ultimately leads to a reduction in intracellular calcium and smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this important pharmacological mechanism and to explore the therapeutic potential of new and existing organic nitrates.

References

The Discovery and Metabolic Journey of Isosorbide 2-Nitrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of isosorbide (B1672297) 2-nitrate (IS-2-MN) as a primary active metabolite of the vasodilator isosorbide dinitrate (ISDN). It delves into the key experiments that led to its identification, the evolution of analytical techniques for its detection, and its pharmacokinetic profile. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and cardiovascular therapeutics.

Introduction: Unveiling the Metabolites of a Key Vasodilator

Isosorbide dinitrate (ISDN) has long been a cornerstone in the management of angina pectoris and heart failure.[1] Its therapeutic effects are primarily attributed to its role as a prodrug, which, upon administration, is converted in the body to its active metabolites. These metabolites, isosorbide 2-mononitrate (IS-2-MN) and isosorbide 5-mononitrate (IS-5-MN), are potent vasodilators in their own right. While both metabolites contribute to the overall therapeutic effect of ISDN, understanding the discovery and distinct pharmacokinetic profile of IS-2-MN is crucial for a complete comprehension of ISDN's pharmacology.

The Historical Context: Early Investigations into Isosorbide Dinitrate Metabolism

The journey to understanding the metabolic fate of ISDN began with early studies in the mid-20th century. Initially, the therapeutic activity of organic nitrates was a subject of debate, with some questioning their efficacy due to extensive first-pass metabolism in the liver.[1] However, subsequent research revealed that the metabolites of ISDN were not only present in significant concentrations but were also pharmacologically active.

A pivotal moment in the elucidation of ISDN metabolism came in 1971 with the work of S.F. Sisenwine and H.W. Ruelius . Their research, published in the Journal of Pharmacology and Experimental Therapeutics, was among the first to comprehensively characterize the metabolic disposition of ISDN and firmly establish the existence of its mononitrate metabolites, including IS-2-MN.

Key Experiments in the Discovery of Isosorbide 2-Nitrate

The identification of IS-2-MN as a metabolite was the result of meticulous experimental work involving animal models and the development of novel analytical techniques.

Early Animal Studies and Metabolite Identification

Early investigations relied on administering ISDN to animal models, followed by the collection of biological samples (urine and plasma) to identify and quantify the parent drug and its metabolites.

Experimental Protocol: A Representative Early Study

  • Animal Model: Beagle dogs were often used in these initial studies.

  • Drug Administration: A single oral or intravenous dose of radiolabeled ISDN (e.g., ¹⁴C-ISDN) was administered to the animals. The use of radiolabeling was critical for tracing the drug and its metabolites.

  • Sample Collection: Urine and plasma samples were collected at various time points post-administration.

  • Metabolite Separation: The collected samples were subjected to extraction and chromatographic techniques to separate the parent drug from its metabolites. Early methods often employed thin-layer chromatography (TLC) or column chromatography.

  • Metabolite Identification: The separated compounds were then identified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The comparison of the spectral data of the isolated metabolites with that of synthesized reference standards of IS-2-MN and IS-5-MN confirmed their identities.

Evolution of Analytical Methodologies

The ability to accurately detect and quantify IS-2-MN in biological matrices has evolved significantly over time.

  • Gas Chromatography (GC): Early quantitative methods often relied on gas chromatography with electron capture detection (GC-ECD).[2] This technique offered good sensitivity for the nitrated compounds.

  • High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided a more versatile and robust method for the simultaneous determination of ISDN and its mononitrate metabolites.[3][4] Reversed-phase HPLC with UV detection became a standard method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern bioanalytical methods predominantly use LC-MS/MS, which offers superior sensitivity and selectivity for quantifying low concentrations of IS-2-MN and other metabolites in complex biological fluids like plasma.[3][5]

Table 1: Comparison of Analytical Methods for this compound Detection

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC-ECD) Separation of volatile compounds followed by detection of electron-capturing analytes.High sensitivity for nitrated compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on partitioning between a stationary and mobile phase, with UV detection.Robust, versatile, and widely available.Lower sensitivity compared to MS-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with mass spectrometric detection for high selectivity and sensitivity.High sensitivity and specificity, allows for simultaneous quantification of multiple analytes.Higher equipment cost and complexity.

The Metabolic Pathway of Isosorbide Dinitrate

The biotransformation of ISDN to IS-2-MN and IS-5-MN is a complex process primarily occurring in the liver. This metabolic conversion is catalyzed by a group of enzymes, with glutathione (B108866) S-transferases (GSTs) and cytochrome P450 (CYP) enzymes playing significant roles.

The denitration of ISDN at the 5-position yields IS-2-MN, while denitration at the 2-position results in the formation of IS-5-MN. Both mononitrates can be further metabolized to isosorbide and eventually excreted as glucuronide conjugates.

Metabolic_Pathway cluster_enzymes Enzymatic Denitration ISDN Isosorbide Dinitrate (ISDN) IS2MN Isosorbide 2-Mononitrate (IS-2-MN) ISDN->IS2MN Denitration at 5-position IS5MN Isosorbide 5-Mononitrate (IS-5-MN) ISDN->IS5MN Denitration at 2-position Isosorbide Isosorbide IS2MN->Isosorbide IS5MN->Isosorbide Excretion Glucuronide Conjugates (Excretion) Isosorbide->Excretion GSTs Glutathione S-Transferases (GSTs) CYPs Cytochrome P450s (CYPs)

Caption: Metabolic pathway of Isosorbide Dinitrate.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic properties of IS-2-MN is essential for appreciating its contribution to the overall therapeutic effect of ISDN.

Table 2: Pharmacokinetic Parameters of Isosorbide Dinitrate and its Metabolites in Humans

ParameterIsosorbide Dinitrate (ISDN)Isosorbide 2-Mononitrate (IS-2-MN)Isosorbide 5-Mononitrate (IS-5-MN)
Half-life (t½) ~1 hour[1]~2 hours[6]~5 hours[6]
Oral Bioavailability ~20%[7]High (not subject to first-pass)~100%[1]
Volume of Distribution (Vd) 2-4 L/kg[6]--
Clearance High (exceeds hepatic blood flow)[8]--

Note: Values are approximate and can vary depending on the study and patient population.

The data clearly indicates that IS-2-MN has a longer half-life than its parent compound, ISDN, contributing to a more sustained therapeutic effect. Its high bioavailability after oral administration of ISDN further underscores its clinical significance.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase DrugAdmin ISDN Administration (Oral/IV) SampleCollection Biological Sample Collection (Plasma, Urine) DrugAdmin->SampleCollection Extraction Sample Extraction SampleCollection->Extraction Separation Chromatographic Separation (GC/HPLC) Extraction->Separation Detection Detection & Quantification (ECD/UV/MS) Separation->Detection Identification Metabolite Identification Detection->Identification DataAnalysis Pharmacokinetic Analysis Identification->DataAnalysis Data Interpretation

Caption: General experimental workflow for metabolite identification.

Conclusion and Future Directions

The discovery of this compound as a key active metabolite of isosorbide dinitrate was a significant advancement in cardiovascular pharmacology. It transformed the understanding of ISDN from a short-acting prodrug to a compound with a more complex and sustained mechanism of action mediated by its metabolites. The continuous refinement of analytical techniques has allowed for a more precise characterization of its pharmacokinetic profile, further solidifying its therapeutic importance.

Future research in this area may focus on:

  • Investigating the potential for inter-individual variability in the metabolic pathways of ISDN, which could influence patient response.

  • Exploring the specific roles of different GST and CYP isoforms in the metabolism of ISDN and the potential for drug-drug interactions.

  • Developing novel drug delivery systems that can optimize the generation and delivery of active metabolites like IS-2-MN.

By building upon the foundational knowledge of IS-2-MN's discovery and metabolism, researchers and clinicians can continue to refine the therapeutic use of isosorbide dinitrate and improve outcomes for patients with cardiovascular disease.

References

A Preliminary Investigation into the Therapeutic Potential of Isosorbide 2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosorbide (B1672297) 2-mononitrate (IS-2-MN), an active metabolite of the widely-used antianginal agent isosorbide dinitrate (ISDN), presents a unique pharmacological profile that warrants further investigation for its therapeutic potential. Preclinical evidence suggests that IS-2-MN may offer advantages over other organic nitrates, including its regioisomer isosorbide 5-mononitrate (IS-5-MN). Notably, IS-2-MN demonstrates potent vasodilation with a potentially reduced propensity for inducing tolerance, a significant limitation in chronic nitrate (B79036) therapy. This document provides a comprehensive technical overview of the current understanding of IS-2-MN, focusing on its mechanism of action, comparative efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to support future research and development efforts.

Introduction

Organic nitrates have been a cornerstone in the management of coronary artery disease and heart failure for decades.[1][2] Their therapeutic effect is primarily mediated by the release of nitric oxide (NO), a potent vasodilator.[3] Isosorbide dinitrate (ISDN) is extensively metabolized in the liver to its two active mononitrate metabolites: isosorbide 2-mononitrate (IS-2-MN) and isosorbide 5-mononitrate (IS-5-MN).[1][4] While IS-5-MN is the more predominant metabolite and has been developed as a standalone drug, emerging evidence suggests that IS-2-MN possesses distinct properties that may confer a superior therapeutic profile. This guide focuses on the preliminary data surrounding IS-2-MN, highlighting its potential as a subject for further drug development.

Mechanism of Action

The Canonical NO/cGMP Signaling Pathway

Like other organic nitrates, the principal mechanism of action for IS-2-MN is the relaxation of vascular smooth muscle.[5] This process is initiated by the release of NO, which stimulates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[7] This vasodilation reduces both cardiac preload (by dilating veins) and afterload (by dilating arteries), thereby decreasing myocardial oxygen demand.[5][8]

cluster_extracellular Extracellular Space cluster_cellular Vascular Smooth Muscle Cell IS2MN Isosorbide 2-Nitrate (IS-2-MN) IS2MN_in IS-2-MN IS2MN->IS2MN_in Enters Cell NO Nitric Oxide (NO) IS2MN_in->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Figure 1. Canonical NO/sGC/cGMP signaling pathway for this compound.

Evidence for Alternative Mechanisms and Reduced Tolerance

A key finding from preclinical studies is that while IS-2-MN is a potent vasodilator, it may induce a lower increase in cGMP levels compared to other nitrates and is associated with significantly less induction of tolerance.[2] This has led to the hypothesis that its vasodilator effect might involve mechanisms beyond the stimulation of guanylate cyclase.[2] While one study in isolated dog aorta did show a correlation between IS-2-MN's potent vasorelaxation and a rise in cGMP, the broader evidence suggests a more complex mechanism of action that could be responsible for the reduced tolerance.[2][6] One potential alternative mechanism proposed for nitrates involves the inhibition of carbonic anhydrase I, which may regulate vascular tone through pH modifications.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and pharmacokinetic studies, comparing IS-2-MN with other relevant organic nitrates.

Table 1: Comparative Vasodilator Potency and Tolerance Induction

Data from an in-vitro study on isolated rabbit aortic strips contracted with noradrenaline.[2]

CompoundConcentration for Max. Effect (mol/l)Maximum Inhibition (%)Loss of Vasodilator Effect after Incubation (%)
Nitroglycerine (NTG)10-690~50-60
Isosorbide 2-Mononitrate (IS-2-MN) 10-4 80 36
Isosorbide Dinitrate (ISDN)10-460~50-60
Isosorbide 5-Mononitrate (IS-5-MN)10-455~50-60
Table 2: Comparative Pharmacokinetic Parameters in Healthy Volunteers

Data from a study following intravenous administration of 5 mg of each mononitrate.[10]

ParameterIsosorbide 2-Mononitrate (IS-2-MN)Isosorbide 5-Mononitrate (IS-5-MN)
Elimination Half-life (t1/2)1.9 hours4.15 hours
Volume of Distribution (Vdss)55 Liters48 Liters
Total Plasma Clearance23.2 L/hour8.5 L/hour
Systemic Bioavailability (Oral)100%100%

Experimental Protocols

The following methodologies are based on key comparative studies investigating the effects of various nitrates.

Protocol for In-Vitro Vasodilation and Tolerance Assessment[2]
  • Tissue Preparation: Isolated aortic strips were obtained from rabbits.

  • Experimental Setup: The preparations were mounted in organ baths and stimulated with various spasmogenic agents, including potassium chloride (KCl), angiotensin II, and noradrenaline, to induce a stable contraction.

  • Vasodilation Assay:

    • Once a stable contraction plateau was achieved with noradrenaline, different nitrates (NTG, ISDN, IS-5-MN, IS-2-MN) were added to the bath in increasing concentrations.

    • The inhibitory effect (relaxation) was measured and expressed as a percentage of the maximal contraction.

    • The concentration that produced the maximum inhibitory effect was determined for each nitrate.

  • Tolerance Induction Assay:

    • A separate series of aortic strip preparations were pre-incubated with the maximum inhibitory concentration of each respective nitrate.

    • Following the incubation period, the vasodilator response to a subsequent challenge with the same nitrate was measured.

    • The loss of vasodilator effect, indicative of tolerance, was calculated and compared between the different nitrates.

  • cGMP Measurement: Cyclic GMP levels in the tissue preparations were measured following exposure to the different nitrates to correlate with the observed vasodilator effects.

cluster_prep Preparation cluster_vaso Vasodilation Assay cluster_tol Tolerance Assay A1 Isolate Rabbit Aortic Strips A2 Mount in Organ Baths A1->A2 B1 Induce Contraction (e.g., Noradrenaline) A2->B1 C1 Pre-incubate with Max. Inhibitory Conc. A2->C1 B2 Administer Nitrate (IS-2-MN, etc.) B1->B2 B3 Measure Relaxation (% Inhibition) B2->B3 C2 Re-challenge with Same Nitrate C1->C2 C3 Measure Loss of Vasodilator Effect C2->C3

Figure 2. Experimental workflow for in-vitro assessment of nitrate effects.

Protocol for Pharmacokinetic Analysis in Humans[10]
  • Study Population: Healthy young adult volunteers.

  • Study Design: A crossover design was utilized.

  • Drug Administration:

    • Intravenous: Subjects received a 5 mg intravenous injection of IS-2-MN or IS-5-MN.

    • Oral: Subjects received oral doses of 20 mg of IS-2-MN or varying doses (10, 15, 20 mg) of IS-5-MN.

  • Sample Collection: Serial plasma samples were collected over a specified period following drug administration.

  • Analytical Method: Plasma concentrations of the mononitrates were quantified using gas-liquid chromatography (GLC) with capillary columns.

  • Data Analysis: Pharmacokinetic parameters, including elimination half-life, volume of distribution, and total plasma clearance, were calculated by fitting the plasma concentration-time data to an open two-compartment body model. Systemic availability for the oral doses was determined by comparing the area under the curve (AUC) to that of the intravenous administration.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses a pharmacological profile that is distinct from, and potentially advantageous to, other organic nitrates, including its more widely used isomer, IS-5-MN. The key findings are:

  • High Potency: IS-2-MN is a more potent vasodilator than both ISDN and IS-5-MN in preclinical models.[2]

  • Reduced Tolerance: IS-2-MN demonstrates a significantly lower propensity for inducing acute tolerance in vitro, a critical advantage for chronic therapy.[2]

  • Favorable Pharmacokinetics: IS-2-MN has a shorter half-life and more rapid clearance than IS-5-MN, which could offer better control over dosing regimens and facilitate the necessary nitrate-free interval to prevent tolerance.[10]

These characteristics position IS-2-MN as a compelling candidate for further research and development. Future investigations should focus on elucidating the specific molecular mechanisms that contribute to its reduced tolerance profile. Furthermore, well-controlled clinical trials are necessary to confirm whether these preclinical advantages translate into improved therapeutic outcomes for patients with angina pectoris and heart failure. The relative lack of extensive clinical data for IS-2-MN compared to IS-5-MN represents a significant research opportunity.

References

An In-Depth Technical Guide to the Enzymatic Conversion of Isosorbide Dinitrate to Isosorbide-2-Mononitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dinitrate (ISDN) is a widely used vasodilator for the treatment of angina pectoris and heart failure. Its therapeutic efficacy is largely dependent on its metabolic conversion to active mononitrate metabolites, primarily isosorbide-5-mononitrate (IS-5-MN) and isosorbide-2-mononitrate (IS-2-MN). This technical guide provides a comprehensive overview of the enzymatic pathways governing the conversion of ISDN to IS-2-MN. It delves into the key enzyme systems involved, summarizes the available pharmacokinetic data, presents detailed experimental protocols for studying this metabolic transformation in vitro, and provides visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of nitrate (B79036) drug metabolism and the development of related therapeutic agents.

Introduction

Isosorbide dinitrate exerts its pharmacological effects through the release of nitric oxide (NO), a potent vasodilator. This bioactivation is a result of enzymatic denitration, yielding the active metabolites IS-2-MN and IS-5-MN. Understanding the specifics of this enzymatic conversion, particularly the formation of IS-2-MN, is crucial for optimizing therapeutic strategies and developing new drugs with improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on the core mechanisms of this conversion, the enzymes responsible, and the methodologies to study these processes.

Enzymatic Pathways of Isosorbide Dinitrate Metabolism

The biotransformation of isosorbide dinitrate is a complex process primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Glutathione (B108866) S-transferases (GSTs).

Cytochrome P450 System

The Cytochrome P450 monooxygenase system, predominantly located in the liver, plays a significant role in the metabolism of a wide array of xenobiotics, including ISDN. Studies have specifically implicated CYP3A4 as a key enzyme in the denitration of ISDN. The reaction involves the NADPH-dependent reduction of the nitrate ester, leading to the formation of the mononitrate and the release of nitrite, which is subsequently converted to nitric oxide.

Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to various electrophilic compounds. GSTs are involved in the denitration of organic nitrates, including ISDN. This pathway involves the nucleophilic attack of the sulfhydryl group of GSH on the nitrate ester of ISDN, resulting in the formation of a mononitrate and S-nitrosoglutathione (GSNO), which can then release nitric oxide.

Quantitative Data on Isosorbide Dinitrate Metabolism

Table 1: In Vivo Pharmacokinetic Parameters of Isosorbide Dinitrate and its Mononitrate Metabolites

ParameterIsosorbide Dinitrate (ISDN)Isosorbide-2-Mononitrate (IS-2-MN)Isosorbide-5-Mononitrate (IS-5-MN)Reference
Terminal Half-life (t½) ~1 hour~2 hours~5 hours
Metabolite Ratio (IS-5-MN : IS-2-MN) -3 : 1 (after IV administration)3 : 1 (after IV administration)
Peak Plasma Concentration (Cmax) after 20 mg oral ISDN 51.6 ng/mL40.5 ng/mL144.4 ng/mL
Time to Peak Plasma Concentration (Tmax) after 20 mg oral ISDN 15 min--
Apparent Volume of Distribution (Vd) -44.5 L34.4 L

Note: The metabolite ratio can vary depending on the route of administration, suggesting the involvement of extrahepatic metabolism.

Experimental Protocols

This section outlines a general protocol for an in vitro assay to determine the enzymatic conversion of isosorbide dinitrate to isosorbide-2-mononitrate using human liver microsomes. This protocol can be adapted for use with recombinant enzymes (e.g., CYP3A4) or other subcellular fractions.

Objective

To quantify the formation of isosorbide-2-mononitrate from isosorbide dinitrate when incubated with human liver microsomes.

Materials
  • Isosorbide dinitrate (ISDN)

  • Isosorbide-2-mononitrate (IS-2-MN) standard

  • Isosorbide-5-mononitrate (IS-5-MN) standard

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

  • HPLC-MS/MS system

Experimental Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of ISDN, IS-2-MN, IS-5-MN, and the internal standard in a suitable solvent (e.g., methanol).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer (to final volume)

      • Human liver microsomes

      • ISDN (at various concentrations to determine kinetics)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). Time course experiments should be conducted to ensure initial velocity conditions.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to achieve separation of ISDN, IS-2-MN, and IS-5-MN.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for ISDN, IS-2-MN, IS-5-MN, and the internal standard.

Data Analysis
  • Construct calibration curves for IS-2-MN using the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of IS-2-MN formed in each incubation sample.

  • Calculate the rate of formation of IS-2-MN (e.g., in pmol/min/mg protein).

  • If determining kinetic parameters, plot the rate of formation against the substrate (ISDN) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Metabolic Pathway of Isosorbide Dinitrate

metabolic_pathway cluster_cyp Cytochrome P450 (e.g., CYP3A4) ISDN Isosorbide Dinitrate IS2MN Isosorbide-2-Mononitrate ISDN->IS2MN Denitration ISDN->IS2MN GSH Conjugation IS5MN Isosorbide-5-Mononitrate ISDN->IS5MN Denitration ISDN->IS5MN GSH Conjugation NO Nitric Oxide (NO) IS2MN->NO IS5MN->NO

Caption: Metabolic conversion of Isosorbide Dinitrate.

Experimental Workflow for In Vitro Metabolism Assay

experimental_workflow prep Reagent Preparation (ISDN, Microsomes, Buffer) incubate Incubation (37°C) prep->incubate pre_incubate Pre-incubation (5 min) incubate->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction terminate Terminate Reaction (Acetonitrile + IS) start_reaction->terminate centrifuge Protein Precipitation & Centrifugation terminate->centrifuge analyze HPLC-MS/MS Analysis centrifuge->analyze data Data Analysis (Quantification, Kinetics) analyze->data

Caption: Workflow for in vitro ISDN metabolism assay.

Conclusion

The enzymatic conversion of isosorbide dinitrate to its active mononitrate metabolites is a critical determinant of its therapeutic action. While both the Cytochrome P450 and Glutathione S-transferase systems are known to be involved, with CYP3A4 being a key player, a complete quantitative understanding of the kinetics of isosorbide-2-mononitrate formation remains an area for further investigation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations. A more detailed elucidation of the enzymatic kinetics will undoubtedly contribute to the development of more effective and safer nitrate-based therapies.

Methodological & Application

Application Note: Quantification of Isosorbide 2-Nitrate in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who require a reliable method for the quantification of Isosorbide 2-Nitrate in human plasma.

Introduction

This compound (IS-2-N) is one of the two primary active metabolites of Isosorbide dinitrate, a widely used vasodilator for the treatment of angina pectoris.[1] Accurate quantification of IS-2-N in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and validated RP-HPLC method with UV detection for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up and provides the necessary sensitivity and selectivity for typical clinical research applications.

Principle

The method is based on the separation of this compound from plasma components using a reversed-phase C18 column. Plasma samples, with an added internal standard (IS), are prepared using a liquid-liquid extraction technique to remove proteins and other interfering substances. The extract is then injected into the HPLC system. The separation is achieved with an isocratic mobile phase, and quantification is performed by monitoring the UV absorbance at an appropriate wavelength. The concentration of the analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (analytical standard), Paracetamol (Internal Standard).

  • Solvents: Acetonitrile (B52724) and Methanol (B129727) (HPLC grade), Dichloromethane (analytical grade).

  • Buffers: Ammonium acetate, Ammonia (B1221849) water (analytical grade).

  • Water: Deionized or HPLC-grade water.

  • Plasma: Drug-free human plasma, stored at -80°C.

2. Instrumentation

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station software.

  • Ancillary Equipment: Centrifuge, vortex mixer, sample evaporator, pH meter, analytical balance.

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of an aqueous buffer (e.g., 0.03 mol/L ammonia water, pH adjusted to 7.8) and acetonitrile in a ratio of 80:20 (v/v).[2] Filter through a 0.45 µm membrane and degas before use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Paracetamol (IS) in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a range of concentrations for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the Paracetamol stock solution with mobile phase to a final concentration of 500 ng/mL.

4. Sample Preparation Protocol

  • Pipette 500 µL of plasma sample (blank, standard, or unknown) into a clean centrifuge tube.

  • Add 50 µL of the Internal Standard working solution (Paracetamol, 500 ng/mL) and vortex for 30 seconds.

  • Alkalize the plasma sample by adding a small volume of dilute ammonia water.[2]

  • Add 2 mL of dichloromethane, vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

5. Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

  • Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. The linearity should be assessed over a specified concentration range (e.g., 20-1000 ng/mL) using a weighted linear regression model.[2]

  • Precision and Accuracy: Determine intra-day and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically RSD < 20% and accuracy within ±20%).

  • Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extracted spiked samples to that of post-extracted spiked samples at three QC levels.

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase 0.03 M Ammonia Water (pH 7.8) : Acetonitrile (80:20, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or 30°C)
Detection UV at 230 nm[2]
Internal Standard Paracetamol
Run Time Approx. 10 minutes

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
2015,234148,9870.102
5038,102149,5120.255
10076,550150,1100.510
250190,875149,9501.273
500382,150150,3002.543
1000768,500150,1505.118
Regression \multicolumn{3}{l}{y = 0.0051x + 0.0012}
Correlation (r²) \multicolumn{3}{l}{0.9995}

Table 3: Summary of Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%RE)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%RE)
LQC60< 3.0%< ± 5.0%< 5.0%< ± 5.0%
MQC400< 2.5%< ± 4.0%< 4.5%< ± 4.5%
HQC800< 2.0%< ± 3.0%< 4.0%< ± 4.0%

Table 4: Extraction Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)% RSD
LQC6097.12.5
MQC400101.52.2
HQC800104.32.1

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plasma_sample 1. Aliquot 500 µL Plasma (Blank, Standard, QC, or Unknown) add_is 2. Add 50 µL Internal Standard (Paracetamol) plasma_sample->add_is extract 3. Liquid-Liquid Extraction (Dichloromethane) add_is->extract centrifuge 4. Centrifuge (4000 rpm, 10 min) extract->centrifuge evaporate 5. Evaporate Organic Layer (Nitrogen Stream, 40°C) centrifuge->evaporate reconstitute 6. Reconstitute in 200 µL Mobile Phase evaporate->reconstitute hplc_injection 7. Inject 20 µL into HPLC System reconstitute->hplc_injection separation 8. Chromatographic Separation (C18 Column) hplc_injection->separation detection 9. UV Detection (230 nm) separation->detection integration 10. Peak Integration & Area Calculation detection->integration calibration 11. Construct Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification 12. Quantify Unknown Samples calibration->quantification report 13. Generate Final Report quantification->report

Caption: Workflow for the quantification of this compound in plasma.

This application note provides a detailed protocol for a selective, precise, and accurate RP-HPLC method for the quantification of this compound in human plasma. The simple extraction procedure and isocratic elution make it suitable for routine analysis in a bioanalytical laboratory, supporting pharmacokinetic and clinical studies of Isosorbide dinitrate and its metabolites. The method meets the general requirements for bioanalytical method validation.

References

Application Note: Proposed Gas Chromatography-Mass Spectrometry Method for the Detection of Isosorbide 2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed methodology for the qualitative and quantitative analysis of Isosorbide (B1672297) 2-nitrate using Gas Chromatography-Mass Spectrometry (GC-MS). As limited direct literature exists for the GC-MS analysis of Isosorbide 2-nitrate, this protocol has been adapted from established methods for the closely related compound, Isosorbide 5-mononitrate, and its impurities.[1][2] The proposed method involves sample extraction, derivatization to improve volatility, and subsequent analysis by GC-MS. This application note is intended for researchers, scientists, and professionals in drug development and provides a foundation for method development and validation.

Introduction

This compound is an active metabolite of Isosorbide dinitrate, a vasodilator used in the treatment of angina pectoris. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] However, the polar nature of isosorbide nitrates necessitates a derivatization step to increase their volatility for GC analysis. This proposed method is based on the successful analysis of similar compounds and provides a robust starting point for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the proposed GC-MS analysis of this compound is depicted below.

This compound GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Formulation) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample_Collection->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation (e.g., with MSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

GC-MS workflow for this compound.

Proposed Experimental Protocol

This protocol is a starting point and should be optimized and validated for specific applications.

3.1. Sample Preparation

  • Extraction from Biological Matrix (e.g., Plasma):

    • To 1 mL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent such as ethyl acetate.

    • Vortex the mixture for 5 minutes, followed by centrifugation for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[4]

  • Extraction from Pharmaceutical Formulations:

    • Weigh and grind a representative number of tablets.

    • Accurately weigh an amount of powder equivalent to a specific dose of this compound and transfer to a volumetric flask.

    • Dissolve the powder in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution.

    • Filter the solution to remove any undissolved excipients.

    • Transfer an aliquot of the clear filtrate to a vial for derivatization.

3.2. Derivatization

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

  • To the dried extract from the sample preparation step, add a silylating agent. A common reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes) to ensure complete derivatization.[2]

  • Cool the sample to room temperature before injection into the GC-MS.

3.3. GC-MS Parameters

The following are proposed starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and application.

ParameterProposed Value
Gas Chromatograph
ColumnHP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Scan ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Mass Range (Full Scan)m/z 50-500
SIM IonsTo be determined from the mass spectrum of the derivatized this compound

Quantitative Data Summary

The following table presents hypothetical quantitative parameters based on data from the analysis of the related compound, Isosorbide 5-mononitrate.[2] These values should be determined experimentally during method validation for this compound.

ParameterExpected Range
Linearity (Concentration Range)0.001 - 0.05 mg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)To be determined (expected in the low µg/mL range)
Limit of Quantitation (LOQ)To be determined (expected in the low µg/mL range)
Recovery> 95%
Precision (RSD%)< 15%

Method Validation

For use in regulated environments, the developed GC-MS method for this compound must be validated according to relevant guidelines (e.g., ICH, FDA).[3] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The methodology is based on established procedures for similar compounds and offers a solid foundation for researchers to develop and validate a robust analytical method for this important pharmaceutical compound. Optimization of sample preparation, derivatization, and instrument parameters will be essential to achieve the desired sensitivity, accuracy, and precision for specific applications.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Isosorbide 2-Nitrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isosorbide (B1672297) 2-nitrate in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Isosorbide 2-nitrate is one of the active metabolites of Isosorbide Dinitrate, a vasodilator used for the treatment of angina pectoris. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This application note presents a validated HPLC-UV method that is specific for this compound and can be readily implemented in a quality control laboratory.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 column.

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 4.7) (13:87, v/v)[1]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 220 nm[1]
Run Time 10 minutes

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound tablets

Preparation of Solutions

  • Phosphate Buffer (pH 4.7): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.7 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 4.7) in the ratio of 13:87 (v/v) and degas before use.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL.

Sample Preparation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from excipients

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6-8 minutes. The method was found to be specific, as no interference from common tablet excipients was observed at the retention time of the analyte. The calibration curve was linear over the concentration range of 5-30 µg/mL with a correlation coefficient greater than 0.999. The accuracy of the method was confirmed by recovery studies, with recovery values between 98.0% and 102.0%. The precision of the method, expressed as the relative standard deviation (%RSD), was found to be less than 2.0%, indicating good repeatability.

The validated HPLC-UV method described in this application note is simple, accurate, precise, and specific for the determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis.

Protocol: Validated Analytical Method for this compound

1.0 Objective

To provide a detailed protocol for the quantitative determination of this compound in pharmaceutical dosage forms using a validated HPLC-UV method.

2.0 Scope

This protocol is applicable to the analysis of this compound in bulk drug and tablet formulations.

3.0 Materials and Equipment

  • High-Performance Liquid Chromatograph with UV-Vis Detector

  • C18 analytical column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

4.0 Experimental Workflow

Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (ACN:Buffer 13:87) hplc_setup Set Up HPLC System (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup prep_std_stock Prepare Standard Stock Solution (100 µg/mL) prep_working_std Prepare Working Standards (5-30 µg/mL) prep_std_stock->prep_working_std inject_std Inject Standard Solutions prep_working_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->inject_std hplc_setup->inject_sample gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve quantify Quantify this compound inject_sample->quantify gen_cal_curve->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

5.0 Detailed Procedures

5.1 Preparation of Mobile Phase

  • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

  • Adjust the pH of the buffer to 4.7 using orthophosphoric acid.

  • Mix acetonitrile and the phosphate buffer in a ratio of 13:87 (v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

5.2 Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions:

    • Pipette appropriate volumes of the standard stock solution into a series of volumetric flasks.

    • Dilute with the mobile phase to obtain concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.

5.3 Preparation of Sample Solution

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Perform a further dilution with the mobile phase if necessary to bring the concentration into the linear range.

5.4 Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in the Application Note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution in duplicate.

  • Record the chromatograms and the peak areas.

6.0 Data Analysis and Calculations

  • Calibration Curve:

    • Plot a graph of the mean peak area of the standard solutions versus their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of this compound in the Sample:

    • Calculate the concentration of this compound in the sample solution using the regression equation.

    • Calculate the amount of this compound per tablet using the following formula:

    Amount (mg/tablet) = (C × V × DF × Avg. Wt) / Wt

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve

    • V = Final volume of the sample solution (mL)

    • DF = Dilution factor

    • Avg. Wt = Average weight of the tablets (mg)

    • Wt = Weight of the tablet powder taken for analysis (mg)

7.0 System Suitability

Before starting the analysis, perform a system suitability test by injecting the 15 µg/mL standard solution five times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • %RSD of peak areas: ≤ 2.0%

8.0 Documentation

All raw data, calculations, and results should be recorded in a laboratory notebook. A final report should be prepared summarizing the findings.

References

Application Notes and Protocols for Assessing the Vasodilator Effects of Isosorbide 2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for assessing the vasodilator properties of Isosorbide (B1672297) 2-nitrate (IS-2-N), a key active metabolite of Isosorbide Dinitrate. The included protocols for ex vivo and in vivo methodologies are designed to guide researchers in pharmacology, physiology, and drug development in quantifying and characterizing the vascular effects of this compound.

Introduction

Isosorbide 2-nitrate, along with its isomer Isosorbide 5-mononitrate, is a primary active metabolite of the widely used antianginal agent Isosorbide Dinitrate. Its therapeutic efficacy is rooted in its ability to induce vasodilation, thereby reducing cardiac preload and afterload and alleviating myocardial oxygen demand. The vasodilatory action is mediated through the release of nitric oxide (NO), which initiates a signaling cascade resulting in the relaxation of vascular smooth muscle cells. Accurate and reproducible assessment of this vasodilator effect is crucial for preclinical and clinical drug development, as well as for fundamental research into vascular biology.

This document outlines the core signaling pathway of this compound and provides detailed protocols for three key assessment techniques: the ex vivo aortic ring assay, in vivo venous occlusion plethysmography, and in vivo Doppler ultrasound of flow-mediated dilation.

Core Signaling Pathway: Nitric Oxide-Mediated Vasodilation

The principal mechanism of action for this compound involves the intracellular release of nitric oxide (NO) within vascular smooth muscle cells.[1] This initiates a signaling cascade that leads to vasodilation.

The key steps in this pathway are:

  • Nitric Oxide (NO) Release: this compound is metabolized within the vascular smooth muscle cells, leading to the release of NO.

  • Guanylate Cyclase Activation: The released NO diffuses and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • Cyclic GMP (cGMP) Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Protein Kinase G (PKG) Activation: The elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).

  • Vasorelaxation: Activated PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.

G cluster_VMSC Vascular Smooth Muscle Cell IS2N This compound NO Nitric Oxide (NO) IS2N->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to and activates sGC_active Soluble Guanylate Cyclase (active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activates PKG_active Protein Kinase G (active) Relaxation Vasorelaxation PKG_active->Relaxation Phosphorylation of downstream targets G A Aorta Dissection and Cleaning B Cutting of Aortic Rings (2-3 mm) A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-contraction (e.g., with Phenylephrine) D->E F Cumulative Addition of This compound E->F G Measurement of Isometric Tension F->G H Data Analysis: Dose-Response Curve G->H G A Subject Preparation (Supine Rest, 20-30 min) B Placement of Cuffs (Wrist and Upper Arm) A->B C Strain Gauge Placement (Forearm) B->C D Baseline Forearm Blood Flow Measurement C->D E Administration of This compound D->E F Serial Blood Flow Measurements at Timed Intervals E->F G Data Analysis: % Change in Blood Flow F->G G A Subject Preparation (Supine Rest, 20-30 min) B Baseline Brachial Artery Diameter Measurement (High-Resolution Ultrasound) A->B C Administration of This compound (Sublingual or Oral) B->C D Continuous Monitoring of Brachial Artery Diameter C->D E Identification of Peak Artery Diameter D->E F Data Analysis: % Change in Diameter E->F

References

Application Notes and Protocols for In Vitro Cell Culture Assays to Evaluate Isosorbide 2-Nitrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosorbide (B1672297) 2-nitrate (IS-2N) is an active metabolite of isosorbide dinitrate, a clinically significant organic nitrate (B79036) used in the treatment of angina pectoris and heart failure.[1][2][3] Its therapeutic effects are primarily mediated through the release of nitric oxide (NO), a potent vasodilator.[2][4] In vitro cell culture assays are indispensable tools for elucidating the mechanism of action, determining efficacy, and assessing the safety profile of IS-2N and other NO donors. These assays provide a controlled environment to study cellular and molecular responses, offering valuable insights into the drug's pharmacological activity.

This document provides detailed application notes and protocols for a panel of in vitro assays designed to investigate the activity of Isosorbide 2-nitrate. The described methods cover the quantification of nitric oxide production, the measurement of cyclic guanosine (B1672433) monophosphate (cGMP) levels, the assessment of vasodilation in a co-culture model, and the evaluation of potential cytotoxicity.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound acts as a prodrug, releasing nitric oxide (NO) within vascular smooth muscle cells.[2] NO then activates the soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which through a series of downstream phosphorylation events, results in the relaxation of vascular smooth muscle cells and consequent vasodilation.[6]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell IS2N_ext This compound IS2N_int This compound IS2N_ext->IS2N_int Diffusion NO Nitric Oxide (NO) IS2N_int->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Key In Vitro Assays

A comprehensive in vitro evaluation of this compound involves a series of assays to quantify its biological activity at different stages of its mechanism of action.

AssayPurposeKey Parameters Measured
Nitric Oxide (NO) Production Assay To quantify the release of NO from this compound in a cellular environment.Nitrite (B80452) (NO₂⁻) concentration
cGMP Quantification Assay To measure the downstream second messenger signaling molecule.cGMP concentration
In Vitro Vasodilation Assay To assess the functional effect of IS-2N on vascular tone.Change in cell morphology or tension
Cytotoxicity Assay To evaluate the potential adverse effects of IS-2N on cell viability.Cell viability (%)

Experimental Protocols

Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solution, using the Griess colorimetric assay.[7][8][9]

Workflow:

Griess Assay Workflow Cell_Culture Cell Culture (e.g., Endothelial Cells) IS2N_Treatment Treatment with This compound Cell_Culture->IS2N_Treatment Supernatant_Collection Collect Supernatant IS2N_Treatment->Supernatant_Collection Griess_Reagent Add Griess Reagent Supernatant_Collection->Griess_Reagent Incubation Incubate Griess_Reagent->Incubation Absorbance_Measurement Measure Absorbance (540-550 nm) Incubation->Absorbance_Measurement

Caption: Workflow for the Griess assay to measure nitric oxide production.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cell line

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • Griess Reagent System (e.g., from Promega or Cayman Chemical)

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine (NED) solution

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).

  • Standard Curve Preparation: Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the cell culture medium.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of the Sulfanilamide solution to each well containing the supernatant and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well.

  • Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

cGMP Quantification Assay

This protocol outlines the measurement of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Workflow:

cGMP Assay Workflow Cell_Culture Cell Culture (e.g., Vascular Smooth Muscle Cells) IS2N_Treatment Treatment with This compound Cell_Culture->IS2N_Treatment Cell_Lysis Cell Lysis IS2N_Treatment->Cell_Lysis ELISA Perform cGMP ELISA Cell_Lysis->ELISA Absorbance_Measurement Measure Absorbance ELISA->Absorbance_Measurement

Caption: Workflow for the cGMP quantification assay.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs) or a relevant cell line

  • Cell culture medium

  • This compound

  • cGMP ELISA kit (e.g., from Cayman Chemical or R&D Systems)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed HASMCs in a 24-well plate and treat with various concentrations of this compound as described for the Griess assay.

  • Cell Lysis: After the desired incubation period, remove the medium and wash the cells with cold PBS. Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet the cell debris.

  • ELISA Procedure: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a pre-coated plate, followed by the addition of a cGMP-HRP conjugate and a substrate.

  • Measurement and Analysis: Measure the absorbance using a microplate reader and calculate the cGMP concentration in the samples based on the standard curve provided in the kit.

In Vitro Vasodilation Assay (Co-culture Model)

This assay utilizes a co-culture of endothelial and vascular smooth muscle cells to model the interaction between these two cell types and assess the vasodilatory effect of this compound.[10][11]

Workflow:

Vasodilation Assay Workflow CoCulture Establish Endothelial and Smooth Muscle Cell Co-culture Contraction Induce Contraction (e.g., with Endothelin-1) CoCulture->Contraction Treatment Treat with This compound Contraction->Treatment Imaging Live Cell Imaging/ Microscopy Treatment->Imaging Analysis Analyze Cell Morphology Changes (Relaxation) Imaging->Analysis

Caption: Workflow for the in vitro vasodilation assay using a co-culture model.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Co-culture medium

  • Transwell inserts

  • Endothelin-1 (B181129) (or another vasoconstrictor)

  • This compound

  • Fluorescent dyes for cell visualization (optional)

  • Microscope with live-cell imaging capabilities

Protocol:

  • Co-culture Setup: Seed HASMCs on the bottom of a 24-well plate. Once confluent, place Transwell inserts with a porous membrane into the wells and seed HUVECs on top of the membrane.

  • Induction of Contraction: After the co-culture is established, treat the cells with a vasoconstrictor like endothelin-1 to induce contraction of the smooth muscle cells.

  • Treatment: Add various concentrations of this compound to the co-culture system.

  • Monitoring Relaxation: Monitor the relaxation of the smooth muscle cells over time using live-cell imaging. This can be observed as a change in cell morphology from a contracted, spindle-like shape to a more relaxed, flattened shape.

  • Quantification: Quantify the extent of relaxation by measuring changes in cell area or other morphological parameters using image analysis software.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the potential cytotoxic effects of this compound.

Workflow:

MTT Assay Workflow Cell_Culture Cell Culture IS2N_Treatment Treatment with This compound Cell_Culture->IS2N_Treatment MTT_Addition Add MTT Reagent IS2N_Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Relevant cell line (e.g., HUVECs or HASMCs)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or SDS solution)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measurement and Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation

All quantitative data should be presented in a clear and structured format. Below are example tables for summarizing the results from the described assays.

Table 1: Nitric Oxide Production in HUVECs Treated with this compound

This compound (µM)Nitrite Concentration (µM) ± SD
0 (Vehicle Control)1.2 ± 0.3
15.8 ± 0.7
1015.2 ± 1.5
10035.6 ± 3.1

Table 2: Intracellular cGMP Levels in HASMCs Treated with this compound

This compound (µM)cGMP Concentration (pmol/mg protein) ± SD
0 (Vehicle Control)10.5 ± 2.1
145.3 ± 5.8
10120.7 ± 11.2
100250.1 ± 20.5

Table 3: Cell Viability of HUVECs after 48h Treatment with this compound

This compound (µM)Cell Viability (%) ± SD
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 4.8
10092.3 ± 6.2
100075.4 ± 8.3

Conclusion

The in vitro cell culture assays detailed in this document provide a robust framework for the preclinical evaluation of this compound. By systematically quantifying nitric oxide production, measuring downstream cGMP signaling, observing the functional vasodilatory response, and assessing cytotoxicity, researchers can gain a comprehensive understanding of the drug's activity and safety profile at the cellular level. These protocols can be adapted and optimized for specific research questions and are applicable to the study of other nitric oxide donors and vasodilatory compounds.

References

Application Notes and Protocols for Evaluating the Efficacy of Isosorbide 2-Nitrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) 2-nitrate (IS-2-N) is an organic nitrate (B79036) vasodilator. Like other nitrates, its primary mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation.[1] This document provides detailed application notes and protocols for the preclinical evaluation of Isosorbide 2-nitrate's efficacy in established animal models of hypertension and heart failure. The methodologies described are intended to guide researchers in designing and executing robust in vivo studies.

I. Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The following models are widely used to simulate human cardiovascular diseases.

Models of Hypertension

a) Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model induces renovascular hypertension, which is dependent on the renin-angiotensin system.

b) Deoxycorticosterone Acetate (DOCA)-Salt Model: This model replicates low-renin, salt-sensitive hypertension. It is characterized by volume expansion and increased peripheral vascular resistance.

Models of Heart Failure

a) Isoproterenol-Induced Heart Failure: Chronic administration of the β-adrenergic agonist isoproterenol (B85558) leads to cardiac hypertrophy, fibrosis, and ventricular dysfunction, mimicking aspects of sympathetically driven heart failure.

b) Transverse Aortic Constriction (TAC) Model: This surgical model creates pressure overload on the left ventricle, leading to hypertrophy and eventual heart failure, similar to aortic stenosis in humans.

II. Experimental Protocols

Induction of Hypertension Models

a) 2K1C Goldblatt Model Protocol (Rat)

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with isoflurane (B1672236). Shave and sterilize the left flank.

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney.

    • Carefully dissect the renal artery from the renal vein.

    • Place a silver or titanium clip with a 0.20-0.23 mm internal gap around the renal artery.

    • Suture the muscle and skin layers.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor for recovery and signs of distress.

  • Hypertension Development: Allow 3-4 weeks for hypertension to stabilize. Monitor blood pressure weekly using the tail-cuff method.

b) DOCA-Salt Model Protocol (Rat)

  • Animal Preparation: Perform a unilateral nephrectomy on male Sprague-Dawley rats (180-200g) under isoflurane anesthesia.

  • DOCA Administration: One week after surgery, implant a slow-release DOCA pellet (50 mg, 21-day release) subcutaneously. Alternatively, administer DOCA (25 mg/kg) subcutaneously twice a week.

  • High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Hypertension Development: Hypertension typically develops within 3-4 weeks. Monitor blood pressure regularly.

Induction of Heart Failure Models

a) Isoproterenol-Induced Heart Failure Protocol (Rat)

  • Animal Preparation: Use male Wistar rats (250-300g).

  • Isoproterenol Administration: Inject isoproterenol hydrochloride (5 mg/kg) subcutaneously daily for 7 consecutive days.

  • Heart Failure Development: Cardiac dysfunction and remodeling develop over the course of the administration and the following weeks.

b) Transverse Aortic Constriction (TAC) Model Protocol (Mouse)

  • Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with isoflurane and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the aortic arch.

    • Tie a 7-0 silk suture around the aorta between the innominate and left common carotid arteries, using a 27-gauge needle as a spacer to standardize the constriction.

    • Remove the needle and close the chest.

  • Post-Operative Care: Provide appropriate analgesia and monitor for recovery.

  • Heart Failure Development: Left ventricular hypertrophy develops within the first week, progressing to heart failure over several weeks.

This compound Administration Protocols

The administration protocol for this compound should be tailored to the specific animal model and study objectives.

a) For Hypertension Models (Rat):

  • Route: Oral gavage is a common and clinically relevant route.

  • Dose: Based on comparative studies with other isosorbide mononitrates, a starting dose range of 10-50 mg/kg/day can be explored. A study on rats demonstrated a dose-dependent reduction in systolic and mean arterial blood pressure with Isosorbide 2-mononitrate.[2]

  • Duration: Administer daily for at least 2-4 weeks after the establishment of stable hypertension.

  • Vehicle: Dissolve this compound in a suitable vehicle such as distilled water or 0.5% carboxymethylcellulose.

b) For Heart Failure Models (Rat/Mouse):

  • Route: Oral gavage or administration in drinking water.

  • Dose: A study in dogs with myocardial ischemia showed that intracoronary administration of Isosorbide 2-mononitrate at 3 µg/kg/min reduced the severity of ventricular arrhythmias.[3] For oral administration in rodent heart failure models, a dose range of 10-100 mg/kg/day can be investigated.

  • Duration: Treatment should be initiated after the induction of heart failure and continued for a period sufficient to observe effects on cardiac remodeling and function (e.g., 4-8 weeks).

III. Efficacy Evaluation: Key Parameters and Methodologies

Hemodynamic Parameters
  • Blood Pressure and Heart Rate:

    • Non-invasive: Tail-cuff plethysmography for conscious animals.

    • Invasive: Direct measurement via catheterization of the carotid or femoral artery in anesthetized animals for continuous and more accurate readings.

  • Cardiac Function (for Heart Failure Models):

    • Echocardiography: A non-invasive method to assess left ventricular dimensions (LVIDd, LVIDs), ejection fraction (EF), and fractional shortening (FS).

    • Invasive Hemodynamics: Left ventricular catheterization to measure left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure rise and fall (dP/dtmax and dP/dtmin).

Biochemical and Histological Parameters
  • Plasma cGMP Levels: Measure using ELISA kits to confirm the pharmacodynamic effect of this compound. In isolated dog aorta, Isosorbide 2-mononitrate was shown to increase cGMP levels.[4]

  • Cardiac Hypertrophy: Assessed by the ratio of heart weight to body weight and histological analysis of cardiomyocyte size.

  • Cardiac Fibrosis: Quantified using Masson's trichrome or Picrosirius red staining of heart tissue sections.

  • Gene and Protein Expression: Analyze markers of cardiac remodeling (e.g., ANP, BNP, β-MHC) and fibrosis (e.g., collagen I, collagen III, TGF-β) using qRT-PCR and Western blotting.

IV. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Hemodynamic Parameters in a Rat Model of Hypertension (Example)

Treatment GroupNBaseline Systolic BP (mmHg)Final Systolic BP (mmHg)Change in Systolic BP (mmHg)Final Diastolic BP (mmHg)Final Heart Rate (bpm)
Vehicle Control10185 ± 5188 ± 6+3 ± 2125 ± 4350 ± 15
IS-2-N (10 mg/kg)10187 ± 6165 ± 5-22 ± 4110 ± 3*355 ± 12
IS-2-N (30 mg/kg)10186 ± 5152 ± 4 -34 ± 3101 ± 4**360 ± 14

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.

Table 2: Effect of this compound on Cardiac Function and Remodeling in a Mouse Model of Heart Failure (Example)

Treatment GroupNEjection Fraction (%)Fractional Shortening (%)LV End-Diastolic Diameter (mm)Heart Weight/Body Weight (mg/g)Fibrosis Area (%)
Sham + Vehicle865 ± 335 ± 23.8 ± 0.13.5 ± 0.22.1 ± 0.5
HF + Vehicle1032 ± 215 ± 15.2 ± 0.25.8 ± 0.315.4 ± 1.2
HF + IS-2-N1045 ± 322 ± 24.8 ± 0.15.1 ± 0.29.8 ± 0.9**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. HF + Vehicle.

V. Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

Isosorbide_2_Nitrate_Pathway IS2N This compound NO Nitric Oxide (NO) IS2N->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: Signaling pathway of this compound leading to vasodilation.

Development of Nitrate Tolerance

Nitrate_Tolerance_Pathway cluster_main Mechanisms of Nitrate Tolerance cluster_consequences Consequences Nitrates Chronic Nitrate Exposure ROS Increased ROS (Superoxide) Nitrates->ROS PDE_upregulation PDE Upregulation Nitrates->PDE_upregulation Vasoconstrictors Increased Sensitivity to Vasoconstrictors Nitrates->Vasoconstrictors eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling ALDH2_inhibition ALDH2 Inhibition ROS->ALDH2_inhibition sGC_desensitization sGC Desensitization/ Oxidation ROS->sGC_desensitization Decreased_NO_Bioavailability Decreased NO Bioavailability eNOS_uncoupling->Decreased_NO_Bioavailability ALDH2_inhibition->Decreased_NO_Bioavailability Impaired_Vasodilation Impaired Vasodilation sGC_desensitization->Impaired_Vasodilation PDE_upregulation->Impaired_Vasodilation Increased cGMP degradation Vasoconstrictors->Impaired_Vasodilation Decreased_NO_Bioavailability->Impaired_Vasodilation

Caption: Key pathways involved in the development of nitrate tolerance.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow start Start animal_model Induce Animal Model (Hypertension or Heart Failure) start->animal_model stabilization Allow for Disease Stabilization animal_model->stabilization baseline Baseline Measurements (BP, Echo, etc.) stabilization->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Animal Health and Key Parameters treatment->monitoring final_measurements Final Efficacy Measurements monitoring->final_measurements tissue_collection Tissue and Blood Collection final_measurements->tissue_collection analysis Data Analysis (Statistical Tests) tissue_collection->analysis end End analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for the Spectrophotometric Determination of Isosorbide 2-Nitrate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isosorbide 2-nitrate, an active metabolite of Isosorbide dinitrate, is an organic nitrate (B79036) vasodilator used in the treatment of angina pectoris. Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical formulations. Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative determination of this compound. This document provides detailed application notes and protocols for two spectrophotometric methods suitable for the analysis of this compound in formulations.

Method 1: Colorimetric Determination via Nitrite (B80452) Formation and Griess Reaction

This method is based on the chemical reduction of the nitrate group in this compound to a nitrite ion. The resulting nitrite is then used to diazotize a primary aromatic amine (sulfanilamide), which is subsequently coupled with N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NEDD) to form a stable, colored azo dye. The intensity of the color, which is proportional to the concentration of this compound, is measured spectrophotometrically. This principle is well-established for the determination of organic nitrates.[1][2]

Logical Relationship of the Colorimetric Method

cluster_reduction Reduction Step cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_measurement Spectrophotometric Measurement IS2N This compound Nitrite Nitrite Ion (NO2-) IS2N->Nitrite  Zinc/NaCl   Diazonium Diazonium Salt Nitrite->Diazonium  HCl   Sulfanilamide (B372717) Sulfanilamide Sulfanilamide->Diazonium AzoDye Colored Azo Dye Diazonium->AzoDye NEDD NEDD NEDD->AzoDye Measurement Measure Absorbance at ~540 nm AzoDye->Measurement

Caption: Principle of the colorimetric determination of this compound.

Experimental Protocol

1. Reagents and Solutions:

  • Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of distilled water.

  • Zinc Dust and Sodium Chloride Mixture: Prepare a homogeneous mixture of zinc dust and sodium chloride.

  • Hydrochloric Acid (HCl): Use concentrated analytical grade HCl.

  • Sulfanilamide Solution (1% w/v): Dissolve 1 g of sulfanilamide in 100 mL of distilled water.

  • N-(1-naphthyl) ethylenediamine dihydrochloride (NEDD) Solution (0.1% w/v): Dissolve 0.1 g of NEDD in 100 mL of distilled water. Store in a dark bottle and prepare fresh weekly.

2. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with distilled water and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate. This is the sample stock solution (100 µg/mL).

3. Preparation of Calibration Curve:

  • Pipette aliquots (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL) of the standard this compound stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.

  • To each flask, add a pinch of the zinc/sodium chloride mixture and 1 mL of hydrochloric acid.

  • Shake well and allow the reaction to proceed for 15 minutes to ensure complete reduction of the nitrate to nitrite.

  • Add 1 mL of the 1% sulfanilamide solution to each flask and mix. Allow to stand for 5 minutes for the diazotization reaction to complete.

  • Add 1 mL of the 0.1% NEDD solution to each flask, and make up the volume to 10 mL with distilled water.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 540 nm) against a reagent blank prepared in the same manner without the this compound.

  • Plot a calibration curve of absorbance versus concentration (in µg/mL).

4. Analysis of the Sample Solution:

  • Take an appropriate aliquot of the filtered sample solution and proceed as described in step 3 of the calibration curve preparation.

  • Measure the absorbance of the resulting solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the amount of this compound in the tablet formulation.

Experimental Workflow for Colorimetric Method

start Start prep_sample Sample Preparation (Weigh, dissolve, filter tablets) start->prep_sample prep_std Standard Preparation (Prepare serial dilutions) start->prep_std reduction Reduction (Add Zn/NaCl and HCl) prep_sample->reduction prep_std->reduction diazotization Diazotization (Add Sulfanilamide) reduction->diazotization coupling Coupling (Add NEDD and dilute) diazotization->coupling measure Spectrophotometric Measurement (Read absorbance at ~540 nm) coupling->measure calculate Data Analysis (Plot calibration curve, calculate concentration) measure->calculate end End calculate->end

Caption: Workflow for the colorimetric analysis of this compound.

Method 2: Direct UV Spectrophotometric Determination

A simpler and more direct method involves the measurement of the UV absorbance of this compound in a suitable solvent. This method is rapid but may be less specific than the colorimetric method and more susceptible to interference from excipients that absorb in the same UV region.

Experimental Protocol

1. Reagents and Solutions:

  • Solvent: Methanol or distilled water.

  • Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

2. Sample Preparation (from Tablets):

  • Follow the same procedure as in Method 1, step 2, using the appropriate solvent (methanol or water).

3. Spectrophotometric Analysis:

  • Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution over the UV range (e.g., 200-400 nm). The λmax for Isosorbide dinitrate has been reported to be around 205-208 nm.

  • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Measure the absorbance of the standard solutions at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Dilute the sample solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance at the λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the spectrophotometric determination of Isosorbide nitrates based on published data.

ParameterMethod 1 (Colorimetric)Method 2 (Direct UV)
AnalyteIsosorbide MononitrateIsosorbide Dinitrate
PrincipleReduction & Griess ReactionUV Absorbance
λmax~540 nm[1][2]~205-208 nm
Linearity Range5-60 µg/mL[2]2-10 µg/mL
Solvent/MediumAqueousMethanol or Water
Recovery105.7-106.6%[2]~100%
RemarksHigh specificityRapid, potential for interference

Note: The data for the colorimetric method is based on studies with Isosorbide mononitrate, which is expected to be directly applicable to this compound due to the identical reactive nitrate group. The data for the direct UV method is for Isosorbide dinitrate. It is essential to validate the chosen method for the specific formulation being analyzed.

Both the colorimetric and direct UV spectrophotometric methods provide viable options for the determination of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for high specificity versus the need for rapid screening, and the potential for interference from formulation excipients. For routine quality control, the direct UV method offers a faster analysis time, while the colorimetric method provides higher specificity. In either case, proper method validation according to ICH guidelines is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Chiral Separation of Isosorbide Mononitrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) mononitrate (ISMN) is an organic nitrate (B79036) vasodilator used for the prevention of angina pectoris. It exists as two positional isomers, Isosorbide-2-mononitrate (I-2-MN) and Isosorbide-5-mononitrate (I-5-MN), both of which are pharmacologically active metabolites of Isosorbide dinitrate. Furthermore, each of these positional isomers is chiral, existing as a pair of enantiomers. The stereochemistry of these isomers can influence their pharmacokinetic and pharmacodynamic properties. Therefore, the development of robust and reliable chiral separation methods is crucial for pharmaceutical research, development, and quality control.

These application notes provide detailed protocols and guidance for the chiral separation of Isosorbide mononitrate isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Data Presentation: Quantitative Method Parameters

The following table summarizes key quantitative parameters for a validated chiral LC-MS/MS method for the simultaneous determination of Isosorbide-2-mononitrate and Isosorbide-5-mononitrate in human plasma.[1]

ParameterIsosorbide-2-mononitrate (I-2-MN)Isosorbide-5-mononitrate (I-5-MN)
Linearity Range 25.0 ng/mL to 5050 ng/mL12.4 ng/mL to 2500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 25.0 ng/mL12.4 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (% bias) Within ±15%Within ±15%
Inter-day Accuracy (% bias) Within ±15%Within ±15%

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection

This protocol is based on a validated method for the simultaneous determination of the enantiomers of I-2-MN and I-5-MN in biological matrices.[1]

1. Sample Preparation (from Pharmaceutical Tablets)

  • Weigh and finely powder a representative number of Isosorbide mononitrate tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a single dose of Isosorbide mononitrate.

  • Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

  • Centrifuge the solution to pelletize any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the instrument.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC system equipped with a mass spectrometer is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A Lux Cellulose-1 column (or a guaranteed equivalent such as CHIRALCEL® OD-H®) is a suitable choice.[2][3]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of an organic modifier and a buffer. A typical starting point would be a gradient elution with:

    • Solvent A: 10 mM Ammonium Acetate (B1210297) in Water

    • Solvent B: Acetonitrile

    • Gradient: A linear gradient tailored to resolve the four enantiomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for detecting the acetate adducts of the mononitrate isomers.[1]

  • Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification. The specific precursor-to-product ion transitions for each isomer's acetate adduct would need to be optimized.

4. Data Analysis

  • Integrate the peak areas for each enantiomer.

  • Construct calibration curves by plotting the peak area against the concentration of the standards.

  • Determine the concentration of each enantiomer in the samples from the calibration curve.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) - Method Development Strategy

SFC is a powerful technique for chiral separations, offering advantages in speed and reduced solvent consumption.[4][5] A systematic approach to method development is recommended.

1. Initial Screening of Chiral Stationary Phases

  • Screen a variety of polysaccharide-based chiral stationary phases (CSPs) such as those based on amylose (B160209) and cellulose (B213188) derivatives (e.g., Lux Amylose-1, Lux Cellulose-1, Lux Cellulose-2, etc.).[6]

2. Mobile Phase Optimization

  • Primary Solvent: Supercritical CO₂

  • Co-solvent: Start with methanol as the co-solvent. Other alcohols like ethanol (B145695) and isopropanol (B130326) can also be evaluated.

  • Additive: For neutral compounds like Isosorbide mononitrate, additives may not be necessary initially. However, if peak shape is poor, small amounts of an acidic or basic additive can be explored.

3. Instrument Parameters

  • Back Pressure: Maintain a back pressure in the range of 100-150 bar.

  • Temperature: Start with a column temperature of 35-40°C.

  • Flow Rate: A typical starting flow rate is 2-3 mL/min.

4. Elution Mode

  • Begin with an isocratic elution of 10-20% co-solvent.

  • If separation is not achieved, a gradient elution from 5% to 40% co-solvent can be employed to determine the optimal elution strength.

Protocol 3: Chiral Capillary Electrophoresis (CE) - Method Development Strategy

CE is a high-efficiency separation technique that requires minimal sample and solvent.[7] Cyclodextrins are commonly used as chiral selectors in the background electrolyte (BGE).[8][9]

1. Chiral Selector Screening

  • Evaluate a range of neutral and charged cyclodextrins (CDs) as chiral selectors.

    • Neutral CDs: β-cyclodextrin, γ-cyclodextrin, and their hydroxypropyl derivatives.

    • Charged CDs: Sulfated-β-cyclodextrin or carboxymethyl-β-cyclodextrin.

2. Background Electrolyte (BGE) Optimization

  • Buffer: A phosphate (B84403) or borate (B1201080) buffer is a good starting point.

  • pH: The pH of the BGE can significantly impact the separation. Screen a pH range from acidic (e.g., pH 2.5) to neutral (e.g., pH 7.0).

  • CD Concentration: Vary the concentration of the chosen cyclodextrin (B1172386) in the BGE (e.g., 5-20 mM).

3. Instrument Parameters

  • Capillary: A fused-silica capillary with a typical internal diameter of 50 µm.

  • Voltage: Apply a voltage in the range of 15-30 kV.

  • Temperature: Maintain a constant capillary temperature, typically around 25°C.

  • Injection: Use a low-pressure hydrodynamic injection.

Visualizations

Logical Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Start Define Analyte Properties (Isosorbide Mononitrate Isomers) SelectTechnique Select Technique (HPLC, SFC, or CE) Start->SelectTechnique ScreenCSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) SelectTechnique->ScreenCSP ScreenMP Screen Mobile Phases / BGEs (Varying solvents/selectors) ScreenCSP->ScreenMP OptimizeParams Optimize Parameters (Gradient, Temperature, Flow Rate/Voltage) ScreenMP->OptimizeParams AssessPerformance Assess Performance (Resolution, Peak Shape, Analysis Time) OptimizeParams->AssessPerformance AssessPerformance->ScreenCSP Poor Separation Validation Method Validation (ICH Guidelines) AssessPerformance->Validation Good Separation Application Apply to Sample Analysis (Pharmaceuticals, Biological Samples) Validation->Application

Caption: A logical workflow for the development of a chiral separation method.

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow SamplePrep Sample Preparation 1. Weigh and powder tablets 2. Dissolve in solvent 3. Sonicate and centrifuge 4. Filter and dilute HPLC HPLC System Chiral Column: Lux Cellulose-1 Mobile Phase: ACN/Buffer Gradient Flow Rate: 1.0 mL/min Temperature: 25°C SamplePrep->HPLC Inject MS Mass Spectrometer Ionization: ESI Negative Detection: MRM HPLC->MS Eluent Data Data Analysis - Peak Integration - Calibration Curve - Quantitation MS->Data Signal

Caption: Experimental workflow for the chiral HPLC-MS/MS analysis of Isosorbide mononitrate.

References

Troubleshooting & Optimization

Technical Support Center: Isosorbide 2-Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of Isosorbide (B1672297) 2-nitrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Isosorbide 2-nitrate, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to the lack of regioselectivity in the nitration process and incomplete reactions. Direct nitration of isosorbide often results in a mixture of products, including the desired this compound (2-ISMN), the isomeric Isosorbide 5-nitrate (5-ISMN), and Isosorbide-2,5-dinitrate (ISDN), with 2-ISMN often being a minor component.[1][2]

Troubleshooting Strategies:

  • Adopt a Regioselective Synthesis Strategy: A highly effective method to improve the yield of 2-ISMN is a three-step process involving protection of the 5-hydroxyl group, nitration of the 2-hydroxyl group, and subsequent deprotection.[3][4][5]

    • Selective Acylation of the 5-OH group: This step directs the nitration to the 2-position.

    • Nitration of the 2-OH group: The protected intermediate is then nitrated.

    • Transesterification/Hydrolysis: The acyl protecting group is removed to yield the final product.

  • Optimize Reaction Conditions for Direct Nitration (if unavoidable):

    • Temperature Control: Maintain a low reaction temperature (typically 0-15°C) during the addition of the nitrating agent to minimize side reactions and the formation of the dinitrate.[3][4]

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and acetic anhydride (B1165640) is commonly used.[3][4]

  • Consider Selective Reduction of Isosorbide-2,5-dinitrate: An alternative route is the selective reduction of ISDN to 2-ISMN. This can be achieved using specific reducing agents, although it may also produce a mixture of mononitrates.

Q2: I am observing a significant amount of the Isosorbide 5-nitrate isomer in my product mixture. How can I increase the selectivity for this compound?

A2: The formation of Isosorbide 5-nitrate is a common challenge due to the similar reactivity of the two hydroxyl groups. The endo 5-OH and exo 2-OH positions have different steric and electronic environments, which can be exploited to achieve selectivity.

Strategies to Enhance 2-Nitrate Selectivity:

  • Utilize a Protecting Group Strategy: As mentioned in A1, the most reliable method is to selectively protect the 5-OH group. Acylation is a common approach, as the 5-OH group can be selectively acylated under certain conditions.[3][4] The subsequent nitration at the 2-position and deprotection yields the desired 2-ISMN.

  • Enzymatic Acylation: Lipases, such as those from Pseudomonas fluorescens, can exhibit high regioselectivity for the acylation of one hydroxyl group over the other, which can be leveraged in a selective synthesis route.

  • N-Heterocyclic Carbene (NHC) Catalysis: Recent studies have shown that NHC-catalyzed acylation can be tuned to selectively target either the endo (5-OH) or exo (2-OH) position by varying the catalyst and solvent.[6][7][8]

Q3: My reaction is producing a high proportion of Isosorbide-2,5-dinitrate. How can I control the dinitration?

A3: Over-nitration to form the dinitrate is a common side reaction, especially in direct nitration methods.

Methods to Minimize Dinitration:

  • Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to isosorbide. Use of a slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess will favor dinitration.

  • Slow Addition and Temperature Control: Add the nitrating agent dropwise at a low temperature (e.g., 0-5°C) to dissipate the heat of reaction and maintain better control over the extent of nitration.[9]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the formation of the mononitrate is maximized and before significant dinitration occurs.

Q4: I am having difficulty separating this compound from the 5-nitrate isomer and unreacted starting material. What purification methods are most effective?

A4: The separation of isosorbide mononitrate isomers can be challenging due to their similar physical properties.

Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is crucial.

    • Single Solvent Recrystallization: Isopropanol and methanol (B129727) have been used for the recrystallization of this compound.[3][4]

    • Mixed Solvent Recrystallization: A two-solvent system can be effective for separating isomers. This typically involves dissolving the mixture in a "good" solvent at an elevated temperature and then adding a "poor" solvent (antisolvent) to induce crystallization of the less soluble component.[10][11][12] Common solvent pairs include ethanol (B145695)/water and toluene (B28343)/ethanol.

  • Column Chromatography: While potentially more time-consuming and expensive for large-scale production, column chromatography is an excellent method for achieving high purity and separating isomers.[1][2]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as toluene/ethanol, can be used to elute the components at different rates.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to this compound?

A: There are three primary synthetic strategies:

  • Direct Partial Nitration of Isosorbide: This is the most direct route but often suffers from low selectivity, producing a mixture of 2-ISMN, 5-ISMN, and ISDN.[1][2]

  • Selective Acylation, Nitration, and Deprotection: This multi-step approach offers higher selectivity and is often the preferred method for obtaining high-purity 2-ISMN.[3][4][5]

  • Selective Reduction of Isosorbide-2,5-dinitrate: This method involves the controlled reduction of the dinitrate to the mononitrate, which can be selective for the 2-position under specific conditions.

Q: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[13]

  • Visualization: Since isosorbide and its nitrate (B79036) derivatives are often not UV-active, a chemical stain is typically required for visualization. A potassium permanganate (B83412) stain or heating after spraying with a sulfuric acid solution are common methods.[14][15][16]

  • Mobile Phase: A mixture of toluene and ethanol (e.g., 8:2 v/v) can be a suitable mobile phase for separating the starting material, mononitrates, and dinitrate.[15]

High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[17][18][19][20]

Q: What are the optimal conditions for the transesterification step to remove an acyl protecting group?

A: The transesterification is typically carried out under basic conditions.

  • Catalyst: Sodium methoxide (B1231860) in methanol is a commonly used reagent.[3][4][17][18][21][22]

  • Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40°C).[3]

  • Reaction Time: The reaction is usually complete within a few hours. Monitoring by TLC is recommended to determine the point of completion.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Advantages Disadvantages Typical Yield of 2-ISMN
Direct Partial Nitration Fewer stepsLow selectivity, difficult purificationLow (often a minor product)
Selective Acylation-Nitration-Deprotection High selectivity, higher purity productMore steps, requires protection/deprotectionHigh (can be the major product)
Selective Reduction of ISDN Utilizes a readily available starting material (ISDN)Can produce a mixture of mononitrates, requires careful control of reducing agentModerate to high, depending on the selectivity of the reduction

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Acylation, Nitration, and Transesterification (Based on US Patent 4,417,065 A) [3][4]

Step 1: Selective Acylation of Isosorbide at the 5-position

  • In a suitable reaction vessel, a mixture of 146 g of isosorbide, 150 g of acetic anhydride, and 5 g of lead acetate (B1210297) is allowed to stand at room temperature for 20 hours.

Step 2: Nitration of the 2-hydroxyl group

  • In a separate vessel, prepare a nitrating mixture by adding 130 g of 65% nitric acid to 350 ml of acetic anhydride while cooling to approximately 15°C.

  • To this nitrating mixture, add the acylation mixture from Step 1 while stirring and maintaining the temperature at 15°C.

  • Continue stirring for an additional 2 hours at room temperature.

  • Add 300 ml of dichloromethane (B109758) and 1 liter of water to the reaction mixture.

  • Separate the organic phase, wash it with a dilute aqueous ammonia (B1221849) solution, and concentrate it in vacuo.

Step 3: Transesterification to remove the acyl group

  • Dissolve the residue from Step 2 in 200 ml of methanol.

  • Add 10 ml of a 30% methanolic sodium methylate solution and stir for 1 hour.[3][4]

  • Neutralize the mixture with acetic acid and remove the solvent in vacuo.

  • Dissolve the residue in 200 ml of water with gentle heating (20-30°C).

  • Treat the solution with activated carbon, filter, and cool to 0°C to crystallize the product.

  • Filter the crystals, wash with ice-cold isopropanol, and dry to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_acylation Step 1: Selective Acylation cluster_nitration Step 2: Nitration cluster_transesterification Step 3: Transesterification Isosorbide Isosorbide Isosorbide_5_acylate Isosorbide-5-acylate Isosorbide->Isosorbide_5_acylate Acylation Acylating_Agent Acetic Anhydride + Lead Acetate Acylating_Agent->Isosorbide_5_acylate Isosorbide_5_acylate_2_nitrate Isosorbide-5-acylate-2-nitrate Isosorbide_5_acylate->Isosorbide_5_acylate_2_nitrate Nitration Nitrating_Mixture Nitric Acid + Acetic Anhydride Nitrating_Mixture->Isosorbide_5_acylate_2_nitrate Isosorbide_2_nitrate This compound Isosorbide_5_acylate_2_nitrate->Isosorbide_2_nitrate Transesterification Base Sodium Methoxide in Methanol Base->Isosorbide_2_nitrate Troubleshooting_Tree Start Low Yield of This compound Check_Selectivity Analyze product mixture for isomers (2-ISMN, 5-ISMN, ISDN) Start->Check_Selectivity High_5_ISMN High proportion of Isosorbide 5-nitrate Check_Selectivity->High_5_ISMN 5-ISMN is a major byproduct High_ISDN High proportion of Isosorbide-2,5-dinitrate Check_Selectivity->High_ISDN ISDN is a major byproduct Incomplete_Reaction Incomplete Reaction Check_Selectivity->Incomplete_Reaction Significant starting material remains Sol_Selectivity Implement selective synthesis route: 1. Acylation of 5-OH 2. Nitration of 2-OH 3. Deprotection High_5_ISMN->Sol_Selectivity Solution Sol_Dinitration Reduce amount of nitrating agent Lower reaction temperature Monitor reaction time closely High_ISDN->Sol_Dinitration Solution Sol_Incomplete Increase reaction time Check purity of reagents Optimize reaction temperature Incomplete_Reaction->Sol_Incomplete Solution Isomer_Formation cluster_products Product Mixture Isosorbide Isosorbide Nitration Nitration Isosorbide->Nitration ISMN_2 This compound (Desired Product) Nitration->ISMN_2 Nitration at 2-OH ISMN_5 Isosorbide 5-nitrate (Isomeric Byproduct) Nitration->ISMN_5 Nitration at 5-OH ISDN Isosorbide-2,5-dinitrate (Dinitrated Byproduct) Nitration->ISDN Nitration at both 2-OH and 5-OH

References

Technical Support Center: Overcoming Challenges in Isosorbide 2-Nitrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isosorbide (B1672297) 2-nitrate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Isosorbide 2-nitrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting tips for the purification of this compound.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: During the synthesis of this compound, you are likely to encounter several impurities, including:

  • Isosorbide 5-nitrate: This is a structural isomer and often the most challenging impurity to remove.

  • Isosorbide dinitrate (ISDN): The dinitrated form of isosorbide.

  • Unreacted Isosorbide: The starting material for the synthesis.

  • Acylated byproducts: Such as Isosorbide 2,5-diacylate, which can form during intermediate steps if acylation is used for selective nitration.[1]

Q2: My crude this compound product has a low melting point and appears oily. What could be the cause?

A2: An oily appearance and a low or broad melting point typically indicate the presence of significant impurities. The presence of residual solvents or a mixture of isomers (this compound and Isosorbide 5-nitrate) can depress the melting point and prevent the product from solidifying properly. It is crucial to ensure the efficient removal of reaction byproducts and solvents.

Q3: I am having trouble crystallizing my this compound. What can I do?

A3: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Methanol and isopropanol (B130326) are commonly used for the crystallization of this compound.[1]

  • Purity: A high concentration of impurities can inhibit crystallization. Consider an initial purification step, such as column chromatography, to remove major impurities before attempting crystallization.

  • Supersaturation: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration of the product.

  • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

  • Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0°C) to induce crystallization.[1]

Q4: How can I effectively remove the Isosorbide 5-nitrate isomer?

A4: Separating isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This technique can sometimes be effective. It involves multiple crystallization steps, where it is hoped that one isomer crystallizes out more readily than the other. This process may require trying different solvents and conditions.

  • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography are powerful techniques for separating isomers. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffer is often effective for separating this compound and Isosorbide 5-nitrate.[2]

Q5: What is a suitable method for monitoring the purity of my this compound during purification?

A5: High-performance liquid chromatography (HPLC) is the most common and reliable method for monitoring the purity of this compound. A typical method involves a reversed-phase C18 column with UV detection at approximately 220 nm.[2][3] This allows for the quantification of the main product and the detection of impurities.

Data Presentation

The following table summarizes quantitative data from a patented purification process for this compound.

Purification StepDescriptionSolvent/ReagentsTemperatureYieldPurityReference
Intermediate Purification (IS 5-acylate) Recrystallization of the acylated intermediateToluene0°C->99%[1]
Final Product Crystallization Crystallization of crude this compoundWater, Methanol, Isopropanol0°C151 g (from 309 g of intermediate)Melting Point: 53-55°C[1]

Note: The yield and purity can vary significantly depending on the specific experimental conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a method described in the literature for the final purification step of this compound.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm (20-30°C) water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir thoroughly.

  • Hot Filtration: Filter the warm solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cool the filtrate to 0°C in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of this compound and separating it from its 5-isomer.[2]

  • Chromatographic System: High-performance liquid chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Bondclone ODS).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., PIC B6 buffer, pH 4.75) in a ratio of approximately 13:87.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: Run the chromatogram and identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards. The peak area can be used to quantify the purity.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification and analysis of this compound.

Isosorbide_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Filtration Filtration Dissolution->Filtration Crystallization Crystallization Filtration->Crystallization Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Drying Drying Isolation & Washing->Drying Pure this compound Pure this compound Drying->Pure this compound HPLC Analysis HPLC Analysis Pure this compound->HPLC Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Crystallization Start Start No Crystals Form No Crystals Form Start->No Crystals Form Oily Product Oily Product Start->Oily Product Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Add Seed Crystal Add Seed Crystal No Crystals Form->Add Seed Crystal Try Check for Impurities (HPLC) Check for Impurities (HPLC) Oily Product->Check for Impurities (HPLC) Diagnose Check Solubility in Mother Liquor Check Solubility in Mother Liquor Low Yield->Check Solubility in Mother Liquor Diagnose HPLC Analysis HPLC Analysis Impure Product->HPLC Analysis Diagnose Scratch Flask Scratch Flask Add Seed Crystal->Scratch Flask If fails Concentrate Solution Concentrate Solution Scratch Flask->Concentrate Solution If fails Re-purify Re-purify Concentrate Solution->Re-purify If fails Column Chromatography Column Chromatography Check for Impurities (HPLC)->Column Chromatography Solution Optimize Solvent/Temperature Optimize Solvent/Temperature Check Solubility in Mother Liquor->Optimize Solvent/Temperature Solution Recrystallize or Chromatograph Recrystallize or Chromatograph HPLC Analysis->Recrystallize or Chromatograph Solution

Caption: Troubleshooting logic for this compound crystallization.

References

Troubleshooting poor peak resolution in HPLC analysis of Isosorbide 2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Isosorbide (B1672297) 2-nitrate and related compounds. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in HPLC?

Poor peak resolution, or the inability to achieve baseline separation between adjacent peaks, is typically caused by issues related to column efficiency, chemical interactions (selectivity), or insufficient retention. Key factors include incorrect mobile phase composition, column degradation, excessive sample load, and suboptimal instrument parameters like flow rate and temperature.[1] A systematic approach to troubleshooting involves adjusting one parameter at a time to isolate the cause.

Q2: My peaks for Isosorbide 2-nitrate and a related substance are co-eluting (overlapping). How can I improve their separation?

Improving the separation of co-eluting peaks requires optimizing the method's selectivity (α) and efficiency (N).

Solutions:

  • Mobile Phase Optimization: This is often the most effective approach.

    • Adjust Solvent Strength: Modify the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage will increase retention time and may improve resolution.[1]

    • Change Organic Solvent: If using methanol, switching to acetonitrile (B52724) (or vice versa) can alter selectivity and resolve overlapping peaks.

    • Modify pH: If your analytes are ionizable, adjusting the mobile phase pH can significantly impact retention and selectivity. For reproducible results, it's best to work at a pH at least 2 units away from the analyte's pKa and use a buffer.[2]

  • Column Adjustments:

    • Increase Column Length or Decrease Particle Size: Both changes increase column efficiency (N), leading to sharper peaks and better resolution.[3] Note that this will also increase backpressure.

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano phase) can provide a different selectivity.

  • Parameter Adjustments:

    • Reduce Flow Rate: Lowering the flow rate can enhance separation efficiency, although it will increase the analysis time.[3]

    • Lower Temperature: Decreasing the column temperature can increase retention and may improve resolution for some compounds.[3]

Q3: I'm seeing peak tailing for my this compound peak. What is the cause and how do I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It often points to secondary interactions between the analyte and the stationary phase or other system problems.[4][5]

Common Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) packing can interact strongly with basic functional groups on analytes, causing tailing.[2][6]

    • Solution: Use a low-pH mobile phase (e.g., pH ≤ 3) to keep the silanols protonated.[5] Alternatively, use a modern, end-capped column with high-purity silica designed to minimize these interactions.[7]

  • Column Contamination or Degradation: Contaminants from previous injections can accumulate at the column inlet, or the packing bed can degrade over time.[8]

    • Solution: Flush the column with a strong solvent.[7] If the problem persists, replace the guard column or the analytical column.[9]

  • Mass Overload: Injecting too much sample can saturate the column.[7][9]

    • Solution: Dilute the sample and inject a smaller concentration.[9]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening that appears as tailing.[8]

    • Solution: Minimize tubing length and use tubing with a narrow internal diameter.[2]

Q4: What causes peak fronting and how can I prevent it?

Peak fronting, where the first half of the peak is broader than the latter half, is typically a sign of column overload or sample solubility issues.[5][10][11]

Common Causes & Solutions:

  • Column Overload: Injecting too high a concentration or volume of the sample.[11][12]

    • Solution: Reduce the injection volume or dilute the sample.[3][12]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[7]

    • Solution: Dissolve the sample in a solvent that is weaker than or identical to the mobile phase. Avoid using a solvent that is significantly stronger than the mobile phase.[10]

  • Column Collapse or Poor Packing: A physical issue with the column, such as a void or collapsed packing bed, can cause fronting.[7][12]

    • Solution: This usually requires replacing the column.[7]

Q5: Why are my peaks splitting or showing shoulders?

Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.[7]

Common Causes & Solutions:

  • Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to enter unevenly.[4][7]

    • Solution: Use in-line filters and ensure samples are filtered before injection.[7] Try back-flushing the column (if the manufacturer allows) or replace the frit/column.[1]

  • Column Void: A void or channel in the column packing bed can create multiple paths for the analyte.[7]

    • Solution: This is often caused by pressure shocks or using an incorrect mobile phase pH. The column typically needs to be replaced.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a strong, non-miscible, or improperly buffered solvent can cause peak distortion and splitting.

    • Solution: Dissolve the sample in the mobile phase whenever possible.

  • Co-elution: The split peak may actually be two closely eluting, unresolved compounds.

    • Solution: Optimize the method to improve resolution (see Q2). Try injecting a smaller volume to see if the peaks become more distinct.

Data and Protocols

Table 1: Troubleshooting Guide for Common Peak Shape Problems
Peak ProblemPotential CausesRecommended Solutions
Tailing Secondary silanol interactions; Column contamination; Mass overload; Extra-column volume.[2][8]Lower mobile phase pH; Use an end-capped column; Flush or replace the column; Dilute the sample; Minimize tubing length.[5][7]
Fronting Column overload (mass or volume); Poor sample solubility; Column collapse/poor packing.[7][11][12]Reduce injection volume/concentration; Dissolve sample in mobile phase; Replace column.[12]
Splitting Partially blocked inlet frit; Void in column packing; Sample solvent incompatibility; Co-elution of compounds.[4][7]Filter samples; Use a guard column; Replace column; Match sample solvent to mobile phase; Optimize method for better resolution.[7]
Broad Peaks Low column efficiency; High extra-column volume; Sample overload.[11]Replace with a new, high-efficiency column; Reduce tubing length/ID; Decrease injection volume/concentration.
Table 2: Example HPLC Methods for Isosorbide Nitrate Analysis

This table summarizes published methods and can serve as a starting point for method development.

AnalyteColumnMobile PhaseFlow RateDetectionReference
Isosorbide DinitrateµBondapak C18 (10 µm, 3.9 x 300 mm)Methanol : 0.1M Ammonium Sulphate (50:50 v/v)1.0 mL/min210 nm[13][14]
Isosorbide DinitratePhenomenex Luna C18 (5 µm, 4.6 x 250 mm)Methanol : Water : Acetonitrile (55:28:17 v/v/v)1.0 mL/min217 nm[13]
Isosorbide DinitrateSupelco Discovery C18 (5 µm, 4.6 x 150 mm)Water : Buffer (pH 4.7) : Methanol (35:10:55 v/v)1.0 mL/min220 nm[15]
Isosorbide DinitrateReversed-phase C18Methanol / Water / Acetate BufferNot SpecifiedNot Specified[16]
Isosorbide DinitrateNewcrom R1 (Reverse Phase)Acetonitrile : Water : Phosphoric AcidNot SpecifiedNot Specified[17]

Experimental Protocol Example

General Protocol for Isosorbide Dinitrate Analysis

This protocol is a generalized example based on published methods and should be optimized for specific applications.[13][14][15]

1. Mobile Phase Preparation:

  • Based on the method chosen (e.g., Methanol:0.1M Ammonium Sulphate 50:50 v/v), measure the required volumes of HPLC-grade solvents.

  • If a buffer is used, prepare it and adjust the pH as required.

  • Mix the solvents thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration (0.45 µm filter) to prevent bubble formation in the system.[1]

2. Standard Solution Preparation:

  • Accurately weigh a suitable amount of Isosorbide Dinitrate reference standard.

  • Dissolve and dilute it in the mobile phase to achieve the desired working concentration (e.g., 10 ppm).[14]

  • Sonicate the solution for approximately 15 minutes to ensure it is fully dissolved.[14]

  • Filter the solution through a 0.45 µm syringe filter before injection.[13]

3. Sample Preparation (from tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate for at least 15 minutes to extract the drug, and then dilute to volume with the mobile phase.[14]

  • Filter the final solution through a 0.45 µm filter, discarding the first few mLs of the filtrate.[14]

4. Chromatographic Conditions:

  • Set up the HPLC system with the appropriate column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

  • Set the UV detector to the appropriate wavelength (e.g., 210 nm).

  • Inject the standard and sample solutions.

Visual Troubleshooting Guides

The following diagrams provide a visual workflow for troubleshooting common HPLC resolution issues.

cluster_0 Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution (Overlapping or Broad Peaks) CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Buffer) CheckSystem->OptimizeMP System OK CheckColumn Evaluate Column (Age, Contamination, Voids) OptimizeMP->CheckColumn No Improvement End Resolution Improved OptimizeMP->End Resolution Fixed AdjustParams Adjust Instrument Parameters (Flow Rate, Temperature) CheckColumn->AdjustParams No Improvement CheckColumn->End Resolution Fixed CheckSample Review Sample Preparation (Concentration, Solvent) AdjustParams->CheckSample No Improvement AdjustParams->End Resolution Fixed CheckSample->End Resolution Fixed

Caption: A logical workflow for systematically troubleshooting poor peak resolution.

cluster_1 Diagnosing Peak Shape Issues Start Abnormal Peak Shape Tailing Tailing Peak (As > 1.2) Start->Tailing Fronting Fronting Peak (As < 0.8) Start->Fronting Splitting Split or Shoulder Peak Start->Splitting CauseTailing Causes: - Secondary Interactions - Column Contamination - Mass Overload Tailing->CauseTailing CauseFronting Causes: - Column Overload - Poor Sample Solubility - Column Collapse Fronting->CauseFronting CauseSplitting Causes: - Blocked Frit / Column Void - Sample Solvent Mismatch - Co-elution Splitting->CauseSplitting

Caption: A decision tree for identifying the causes of common peak shape problems.

References

Optimization of mobile phase for Isosorbide 2-nitrate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in Isosorbide (B1672297) 2-nitrate chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Isosorbide 2-nitrate analysis by reverse-phase HPLC?

A common starting point for the analysis of Isosorbide nitrates is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[1][2] For instance, a mobile phase of methanol and water in a 40:60 ratio has been successfully used.[1] Another starting composition could be a mixture of acetonitrile, water, and an acid modifier like phosphoric acid.[2]

Q2: Why is pH control of the mobile phase important for this compound analysis?

While this compound itself is not ionizable, controlling the pH of the mobile phase is crucial for ensuring the reproducibility of the chromatographic method and for the stability of the stationary phase. For related compounds, adjusting the pH to around 3 or 4.7 has been shown to be effective.[3][4] For example, a mobile phase consisting of 0.01M Ammonium acetate (B1210297), Acetonitrile, and Methanol had its pH adjusted to 3 using orthophosphoric acid.[4]

Q3: What are the common detectors used for this compound, and what is the typical wavelength for detection?

A variable-wavelength UV detector is commonly employed for the analysis of Isosorbide nitrates.[1] The detection wavelength is typically set around 210 nm to 220 nm for optimal sensitivity.[1][5]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors. A common reason is the presence of secondary interactions between the analyte and the stationary phase.

    • Solution 1: Adjust Mobile Phase pH: If using a silica-based C18 column, free silanol (B1196071) groups can interact with the analyte. Adding a small amount of an acidic modifier, like phosphoric acid or formic acid, to the mobile phase can suppress this interaction and improve peak shape.[2]

    • Solution 2: Optimize Organic Solvent Ratio: An inappropriate ratio of organic solvent to water can lead to poor peak shape. Systematically vary the percentage of methanol or acetonitrile in the mobile phase to find the optimal composition that provides a symmetrical peak.

    • Solution 3: Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer: Retention time variability can compromise the reliability of your results.

    • Solution 1: Ensure Proper Mobile Phase Preparation and Degassing: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Ensure the mobile phase components are accurately measured and thoroughly mixed. Degassing the mobile phase before use is critical to prevent air bubbles from entering the pump and causing flow rate fluctuations.

    • Solution 2: Check for Leaks: Leaks in the HPLC system will cause pressure fluctuations and, consequently, variable flow rates and retention times. Inspect all fittings and connections for any signs of leakage.

    • Solution 3: Verify Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate. Check the pump's pressure profile for any unusual fluctuations. If necessary, prime the pump to remove any trapped air bubbles.

Issue 3: Poor Resolution Between this compound and Other Compounds

  • Question: I am unable to separate the this compound peak from its isomers (e.g., Isosorbide 5-mononitrate) or other components in my sample. How can I improve the resolution?

  • Answer: Achieving adequate resolution is key for accurate quantification.

    • Solution 1: Optimize Mobile Phase Selectivity: The choice of organic solvent can significantly impact selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. You can also try a ternary mixture of water, methanol, and acetonitrile to fine-tune the selectivity.

    • Solution 2: Adjust Mobile Phase Strength (Gradient Elution): If isocratic elution does not provide sufficient resolution, a gradient elution program can be employed. By gradually increasing the percentage of the organic solvent during the run, you can improve the separation of closely eluting compounds.

    • Solution 3: Change the Stationary Phase: If optimizing the mobile phase does not yield the desired resolution, consider using a column with a different stationary phase chemistry. For example, a phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions used for the analysis of Isosorbide nitrates.

Table 1: Mobile Phase Compositions for Isosorbide Nitrate (B79036) Analysis

AnalyteMobile Phase CompositionpHReference
Isosorbide DinitrateMethanol : 0.1M Ammonium sulphate (50:50 v/v)Not Specified[1]
Isosorbide Dinitrate0.01M Ammonium acetate : Acetonitrile : Methanol (50:30:20 v/v)3.0[4]
Isosorbide DinitrateMethanol : Water (40:60 v/v)Not Specified[1]
Isosorbide DinitrateAcetonitrile : Phosphate buffer pH 3.6 (30:70 v/v)3.6[1]
Isosorbide MononitrateMethanol : Water : Acetonitrile (55:28:17 v/v/v)Not Specified[1]

Table 2: Chromatographic Parameters for Isosorbide Nitrate Analysis

AnalyteColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Isosorbide Dinitrateµ Bondapak C18 (3.9 x 300 mm, 10 µm)1.02106.3[1]
Isosorbide DinitrateZodiac C18 (4.6 x 250 mm, 5µ)1.02703.413[4]
Isosorbide DinitrateReverse-phase C18 microporous silicaNot Specified220Not Specified[1]
Isosorbide MononitratePhenomenex® Luna 5µ C18 (2) 100A (4.6 x 250 mm)1.02174.391[1]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Isosorbide Dinitrate

This protocol is based on a method developed for the estimation of Isosorbide Dinitrate in tablet formulations.[1]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: µ Bondapak C18 (3.9 x 300 mm, 10 µm).

    • Mobile Phase: A mixture of Methanol and 0.1M Ammonium sulphate in a 50:50 v/v ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Isosorbide Dinitrate reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • For tablet formulations, weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a specific dose of Isosorbide Dinitrate into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).

    • Inject the sample solution.

    • Identify the Isosorbide Dinitrate peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Isosorbide Dinitrate in the sample by comparing the peak area with the peak area of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (e.g., Methanol:Water) hplc_injection Inject into HPLC System prep_mobile_phase->hplc_injection prep_standard Prepare Standard Solution prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection (220 nm) hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition data_processing Peak Integration & Quantification data_acquisition->data_processing report Generate Report data_processing->report

Caption: Experimental workflow for this compound analysis by HPLC.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time cluster_resolution Poor Resolution start Chromatographic Issue Identified peak_shape Tailing or Fronting Peak start->peak_shape rt_shift Retention Time Shifting start->rt_shift poor_resolution Co-eluting Peaks start->poor_resolution check_ph Adjust Mobile Phase pH peak_shape->check_ph check_solvent_ratio Optimize Organic Solvent Ratio peak_shape->check_solvent_ratio check_column_health Check Column Contamination peak_shape->check_column_health check_mobile_phase_prep Verify Mobile Phase Preparation & Degassing rt_shift->check_mobile_phase_prep check_leaks Inspect System for Leaks rt_shift->check_leaks check_pump Check Pump Performance rt_shift->check_pump optimize_selectivity Optimize Mobile Phase Selectivity poor_resolution->optimize_selectivity try_gradient Implement Gradient Elution poor_resolution->try_gradient change_column Change Stationary Phase poor_resolution->change_column

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Addressing matrix effects in LC-MS/MS analysis of Isosorbide 2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Isosorbide (B1672297) 2-nitrate.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of Isosorbide 2-nitrate, with a focus on mitigating matrix effects.

Q1: Why is the signal for this compound suppressed or highly variable in my plasma/serum samples compared to the standard in a pure solvent?

A1: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to ion suppression or, less commonly, ion enhancement, resulting in poor accuracy, precision, and sensitivity. For neutral organic nitrates like this compound, which do not ionize efficiently, forming adducts (e.g., acetate (B1210297) adducts in negative ion mode) can improve signal, but these adducts can also be susceptible to matrix effects.[2]

Q2: How can I confirm that matrix effects are the cause of my analytical problems?

A2: A post-extraction spike experiment is a standard method to quantify the extent of matrix effects.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What are the primary strategies to reduce or eliminate matrix effects for this compound analysis?

A3: There are three main approaches to mitigate matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Liquid-Liquid Extraction (LLE): This is an effective method for separating this compound from many matrix components.[4]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a stationary phase to selectively retain the analyte while washing away interferences.[5]

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to LLE or SPE.[5]

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase to improve resolution.[6]

  • Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. A SIL internal standard for a related compound, such as 13C6-Isosorbide 5-mononitrate, has been shown to be effective in similar analyses as it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[2][7]

Q4: My signal is still poor even after sample cleanup. What else can I do?

A4: If matrix effects persist after optimizing sample preparation, consider the following:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in a blank matrix that is free of the analyte can help to compensate for systematic matrix effects.

  • Adduct Selection: Since this compound ionizes poorly on its own, ensure you are targeting a stable and abundant adduct. Acetate adducts in negative ion mode have been successfully used for similar compounds.[2] The choice of mobile phase additives can influence adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A1: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate has been shown to be effective for extracting similar compounds like Isosorbide 5-mononitrate from plasma, providing good recovery and reducing matrix effects.[4] Solid-phase extraction (SPE) can also be a very effective, and often cleaner, alternative.[5]

Q2: Is a stable isotope-labeled (SIL) internal standard necessary for the analysis of this compound?

A2: While not strictly necessary, a SIL internal standard is highly recommended for achieving the most accurate and precise quantification.[7] It is the most effective way to correct for variability introduced by matrix effects and sample processing. If a SIL internal standard for this compound is not available, a SIL analog like 13C6-Isosorbide 5-mononitrate can be a suitable alternative.[2]

Q3: Can I use a structural analog as an internal standard if a SIL-IS is not available?

A3: A structural analog can be used, but it is not ideal. The key is that the internal standard should have very similar chromatographic and ionization behavior to the analyte. A structural analog may not co-elute perfectly and may experience different levels of matrix effects, leading to less accurate correction.

Q4: How does the choice of ionization mode (positive vs. negative) affect the analysis of this compound?

A4: Neutral organic nitrates like this compound generally do not ionize well in either positive or negative mode electrospray ionization (ESI). However, they can form adducts. In negative ion mode, adducts with anions like acetate ([M+CH3COO]-) are often readily formed and provide a strong signal for quantification.[2] It is important to optimize the mobile phase to promote the formation of a consistent and abundant adduct.

Data Summary

The following table summarizes quantitative data from a study on the closely related compound, Isosorbide 5-mononitrate, which can serve as a reference for expected performance in this compound analysis.

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Extraction Recovery (%) 87.087.087.0
Matrix Effect (%) 87.095.5Not Reported
IS-Normalized Matrix Effect (%) 98.6107.8Not Reported

Data adapted from a study on Isosorbide 5-mononitrate using liquid-liquid extraction.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol outlines a post-extraction spike experiment to determine the extent of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase composition.

    • Set B (Post-extraction Spike): Process a blank plasma sample through the entire sample preparation procedure. In the final step, add this compound to the clean extract.

    • Set C (Pre-extraction Spike): Spike this compound into a blank plasma sample before starting the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general protocol for LLE of this compound from plasma, based on methods for similar compounds.[4]

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution (e.g., 13C6-Isosorbide 5-mononitrate in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Poor Signal / High Variability check_me Perform Post-Extraction Spike Experiment start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes no_me Investigate Other Issues (e.g., instrument performance) me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use SIL Internal Standard optimize_lc->use_sil_is end Improved Results use_sil_is->end

References

Technical Support Center: Enhancing the Stability of Isosorbide 2-Nitrate Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Isosorbide 2-nitrate reference standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound reference standards?

A1: To ensure long-term stability, this compound reference standards should be stored in a refrigerator at 2°C to 8°C.[1][2][3] The vials should be kept tightly sealed to protect from moisture and stored away from light to prevent photodegradation.[4]

Q2: What are the main degradation products of this compound?

A2: The primary degradation products of this compound are its isomers, Isosorbide 5-mononitrate, and the parent compound, Isosorbide. Isosorbide dinitrate can also be a related substance.[1][5] It is crucial to have a stability-indicating analytical method that can resolve this compound from these and any other potential degradants.

Q3: How long can I use an this compound reference standard once the vial is opened?

A3: The stability of an opened reference standard depends on handling and storage. It is recommended to use the standard as quickly as possible. If it needs to be stored after opening, ensure the vial is tightly sealed, purged with an inert gas if possible, and stored under the recommended conditions (2-8°C, protected from light).[4] Regular suitability checks using a validated analytical method are advised to monitor its purity.

Q4: What are the signs of degradation in an this compound reference standard?

A4: Visual signs of degradation can include a change in color or physical state of the solid material.[6] However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess the stability of the reference standard is through chromatographic analysis, such as HPLC, to check for the presence of degradation products and to confirm the purity of the standard.[6]

Q5: Is it necessary to bring the this compound reference standard to room temperature before use?

A5: Yes, it is essential to allow the container to equilibrate to room temperature before opening.[4] This prevents the condensation of moisture, which can lead to hydrolytic degradation of the standard.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the chromatogram of the reference standard. 1. Degradation of the reference standard due to improper storage or handling. 2. Contamination of the solvent or mobile phase. 3. Carryover from a previous injection.1. Verify the storage conditions and expiry date of the reference standard. Prepare a fresh solution from a new vial if necessary. 2. Prepare fresh solvents and mobile phase. 3. Implement a thorough needle and injector wash program on the HPLC system.
The peak area of the this compound standard is lower than expected. 1. Partial degradation of the standard. 2. Inaccurate weighing or dilution. 3. Issues with the HPLC system (e.g., injector, detector).1. Analyze the standard for the presence of degradation products. 2. Carefully re-prepare the standard solution, ensuring the accuracy of the balance and volumetric glassware. 3. Perform system suitability tests and troubleshoot the HPLC system if necessary.
The retention time of the this compound peak has shifted. 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure its composition is accurate. 2. Ensure the column oven is set to and maintaining the correct temperature. 3. Equilibrate the column with the mobile phase for a sufficient amount of time. If the issue persists, replace the column.

Quantitative Data on Forced Degradation

The following table summarizes illustrative results from forced degradation studies on Isosorbide mononitrates, which can serve as a guide for understanding the stability of this compound under various stress conditions. The data represents the percentage of degradation observed.

Stress Condition Description Time % Degradation (Illustrative) Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C2 hours~ 15%Isosorbide
Base Hydrolysis 0.1 M NaOH at 60°C1 hour~ 25%Isosorbide
Oxidative Degradation 3% H₂O₂ at room temperature24 hours~ 10%Oxidized derivatives
Thermal Degradation 105°C in a hot air oven48 hours~ 5%Isosorbide
Photodegradation UV light (254 nm)72 hours~ 8%Photolytic products

Note: This data is illustrative and based on studies of related compounds. Actual degradation rates for this compound may vary.[1][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 4.0) and methanol (B129727) (e.g., in a 60:40 v/v ratio).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the test samples.

    • Calculate the purity of the reference standard by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Studies

These studies are performed to demonstrate the specificity of the analytical method and to understand the degradation pathways.

  • Acid Hydrolysis: Dissolve the reference standard in a solution of 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7]

  • Base Hydrolysis: Dissolve the reference standard in a solution of 0.1 M NaOH and keep at 60°C for a specified period (e.g., 1 hour). Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.[7]

  • Oxidative Degradation: Dissolve the reference standard in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid reference standard to dry heat in a hot air oven at 105°C for a specified period (e.g., 48 hours). Dissolve the stressed sample in the mobile phase for analysis.

  • Photodegradation: Expose the reference standard (both in solid state and in solution) to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation rs This compound Reference Standard stress Forced Degradation (Acid, Base, H2O2, Heat, Light) rs->stress control Control Sample (Unstressed) rs->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc data Data Acquisition (Chromatograms) hplc->data purity Purity Assessment data->purity degradation Degradation Profile data->degradation report Stability Report purity->report degradation->report

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway IS2N This compound IS5N Isosorbide 5-Mononitrate IS2N->IS5N Isomerization IS Isosorbide IS2N->IS Hydrolysis Other Other Degradation Products IS2N->Other Oxidation/Photolysis IS5N->IS Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Isosorbide 2-Nitrate Tissue Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for Isosorbide 2-nitrate (IS-2-N) from biological tissues. The information is tailored for researchers, scientists, and drug development professionals.

Experimental Protocols: Recommended Starting Procedures

Due to the limited availability of specific protocols for the extraction of this compound from tissues, the following methods are proposed as robust starting points. These protocols adapt established techniques for the extraction of related compounds from plasma and incorporate standard tissue homogenization procedures.[1] It is crucial to note that optimization and validation are essential for each specific tissue type and experimental setup.

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is based on the principle of partitioning the analyte between an aqueous and an immiscible organic phase.

Materials:

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

  • Extraction Solvent: Ethyl acetate (B1210297)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled IS-2-N)

  • Reconstitution Solvent (compatible with the analytical instrument, e.g., mobile phase)

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the frozen tissue sample (e.g., 100-500 mg).

    • Add a specific volume of cold homogenization buffer (e.g., phosphate-buffered saline, PBS) to achieve a desired tissue concentration (e.g., 1:3 w/v).

    • Homogenize the tissue on ice until a uniform consistency is achieved.[2]

  • Extraction:

    • Transfer a known volume of the tissue homogenate (e.g., 200 µL) to a clean tube.

    • Add the internal standard solution.

    • Add a precise volume of ethyl acetate (e.g., 800 µL).

    • Vortex vigorously for a set time (e.g., 2 minutes) to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at high speed (e.g., 13,000 rpm) for a sufficient duration (e.g., 10 minutes) to separate the organic and aqueous layers.[1]

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the protein pellet and aqueous layer.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume of the reconstitution solvent (e.g., 100 µL).

    • Vortex to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an appropriate vial for analysis by the chosen analytical method (e.g., LC-MS/MS).

Protocol 2: Protein Precipitation (PPT)

This method involves the removal of proteins from the sample by adding a water-miscible organic solvent.[3]

Materials:

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Precipitating Solvent: Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution

  • Reconstitution Solvent

Procedure:

  • Tissue Homogenization:

    • Follow the same procedure as in Protocol 1.

  • Precipitation:

    • Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a microcentrifuge tube.

    • Add the internal standard solution.

    • Add a specific volume of cold acetonitrile (e.g., 300 µL, typically a 1:3 ratio of sample to solvent).

    • Vortex vigorously for a set time (e.g., 1 minute) to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for a sufficient duration (e.g., 10 minutes) to pellet the precipitated proteins.[4]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness.

  • Reconstitution:

    • Reconstitute the residue in the reconstitution solvent.

  • Analysis:

    • Proceed with the analysis of the sample.

Data Presentation

The following tables summarize quantitative data adapted from studies on Isosorbide 5-mononitrate extraction from plasma. These values should be used as a starting point for the optimization of this compound extraction from tissue homogenates.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Sample Volume 50 - 200 µL50 - 100 µL
Extraction/Precipitating Solvent Ethyl acetateAcetonitrile
Solvent to Sample Ratio 4:13:1
Vortexing Time 1 - 2 minutes1 minute
Centrifugation Speed 13,000 rpm14,000 rpm
Centrifugation Time 5 - 10 minutes10 minutes
Mean Recovery (%) ~87% (for IS-5-MN from plasma)Not explicitly stated

Table 1: Comparison of Starting Parameters for LLE and PPT

AnalyteConcentration (ng/mL)Recovery (%)RSD (%)
Isosorbide 5-mononitrateLow QC85.26.5
(from plasma using LLE)Mid QC88.17.2
High QC87.77.3

Table 2: Example Recovery Data for a Related Analyte in Plasma using LLE (Data adapted from a study on Isosorbide 5-mononitrate.[1])

Mandatory Visualization

Extraction_Workflow A Tissue Sample Collection (Snap-freeze in liquid nitrogen) B Tissue Homogenization (e.g., with cold PBS) A->B C Choice of Extraction Method B->C D Liquid-Liquid Extraction (LLE) C->D Hydrophobic Analyte E Protein Precipitation (PPT) C->E Simpler Workflow F Add Internal Standard & Ethyl Acetate D->F J Add Internal Standard & Acetonitrile E->J G Vortex & Centrifuge F->G H Collect Organic Layer G->H I Evaporate to Dryness H->I M Reconstitute in Mobile Phase I->M K Vortex & Centrifuge J->K L Collect Supernatant K->L L->I N LC-MS/MS Analysis M->N

Caption: Experimental workflow for the extraction of this compound from tissues.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete tissue homogenization: Large tissue particles can trap the analyte.- Increase homogenization time or speed. - Use a more effective homogenization method (e.g., bead beater for tougher tissues).[5] - Ensure the tissue is completely thawed before homogenization.
Inefficient extraction: The chosen solvent may not be optimal for IS-2-N from the specific tissue matrix.- Test alternative extraction solvents (e.g., methyl tert-butyl ether for LLE). - Adjust the pH of the homogenate to ensure IS-2-N is in a neutral form for better extraction into an organic solvent. - Increase the solvent-to-sample ratio.
Analyte degradation: IS-2-N may be unstable under the extraction conditions.- Keep samples on ice throughout the process. - Minimize the time between homogenization and extraction. - Assess the stability of IS-2-N in the tissue homogenate at various temperatures and time points.
Emulsion formation (LLE): The interface between the aqueous and organic layers is not distinct, making it difficult to separate the phases.- Centrifuge at a higher speed or for a longer duration. - Add a small amount of a different organic solvent to break the emulsion.[6] - Gently swirl instead of vigorously vortexing during the extraction step.[6] - Consider switching to the PPT method.
High Variability in Results Inconsistent sample handling: Differences in homogenization or extraction times between samples.- Standardize all steps of the protocol, including timing. - Use an automated liquid handling system for precise solvent addition.
Matrix effects: Components of the tissue extract may suppress or enhance the analyte signal in the mass spectrometer.- Evaluate matrix effects by comparing the signal of the analyte in the reconstituted extract to the signal in a clean solution. - Improve the cleanup step by incorporating a solid-phase extraction (SPE) step after the initial extraction. - Dilute the final extract to minimize the concentration of interfering matrix components.
Clogged LC Column or MS Source Incomplete protein removal (PPT): Residual proteins can precipitate in the analytical system.- Increase the ratio of acetonitrile to sample to ensure complete protein precipitation. - Ensure the centrifugation is sufficient to pellet all precipitated proteins. - Consider a post-precipitation cleanup step, such as passing the supernatant through a filter.
Particulate matter in the final extract: Small tissue debris or precipitated salts are injected into the system.- Centrifuge the reconstituted sample before transferring it to the analytical vial. - Use a syringe filter to clarify the final extract.

Frequently Asked Questions (FAQs)

Q1: Which extraction method, LLE or PPT, is better for this compound from tissues?

A1: The choice depends on several factors. LLE is generally more selective and can result in a cleaner extract, which is beneficial for minimizing matrix effects in LC-MS/MS analysis. However, it is more labor-intensive and prone to emulsion formation.[6][7] PPT is a simpler and faster method, but it may be less effective at removing all matrix interferences.[3] It is recommended to evaluate both methods for your specific tissue type and analytical requirements.

Q2: How can I choose the right homogenization technique for my tissue sample?

A2: The choice of homogenization method depends on the tissue type. Softer tissues like the liver can often be homogenized with a rotor-stator homogenizer. Tougher, more fibrous tissues may require a bead beater for effective disruption.[5] The goal is to achieve a uniform homogenate to ensure consistent and efficient extraction.[2]

Q3: What internal standard should I use for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₆-Isosorbide 2-nitrate). If this is not available, a structurally similar compound that is not present in the sample and has similar extraction and ionization properties can be used.

Q4: How can I assess the stability of this compound in my tissue samples and extracts?

A4: To assess stability, you can perform freeze-thaw stability tests (subjecting samples to multiple freeze-thaw cycles), short-term stability tests at room temperature, and long-term stability tests under frozen storage conditions.[1] Analyze the samples at different time points and compare the results to a freshly prepared sample to determine if any degradation has occurred.

Q5: What are the key parameters to optimize for the extraction protocol?

A5: The key parameters for optimization include:

  • The ratio of tissue to homogenization buffer.

  • The type and volume of the extraction or precipitating solvent.

  • The pH of the sample during extraction (for LLE).

  • Vortexing/mixing time and intensity.

  • Centrifugation speed and duration.

  • The composition of the reconstitution solvent.

References

Technical Support Center: Isosorbide 2-Nitrate (IS-2-N) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Isosorbide (B1672297) 2-nitrate (IS-2-N) during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Isosorbide 2-nitrate and why is its stability a concern?

A1: this compound (IS-2-N) is one of the two primary active metabolites of Isosorbide dinitrate (ISDN), a medication used to treat and prevent angina pectoris.[1][2] ISDN is metabolized into IS-2-N and Isosorbide 5-mononitrate (IS-5-N), both of which are pharmacologically active.[1][3] The stability of IS-2-N during sample preparation is critical because its degradation can lead to inaccurate quantification, affecting pharmacokinetic and pharmacodynamic studies. Organic nitrate (B79036) esters are known to be susceptible to degradation under various conditions.[4]

Q2: What are the primary factors that can cause IS-2-N degradation?

A2: The primary factors that can lead to the degradation of IS-2-N and related nitrate esters include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the nitrate ester group. Forced degradation studies on related compounds show significant degradation in the presence of acids and bases.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] It is recommended to store IS-2-N reference standards at controlled temperatures (e.g., +4°C or +5°C) and to keep samples on ice during processing.[6][7]

  • Enzymatic Activity: In biological matrices such as plasma, esterases can enzymatically hydrolyze the nitrate ester, leading to the formation of isosorbide.

  • Oxidative Stress: Oxidizing agents can also contribute to the degradation of nitrate esters.[5]

  • Light: Photolytic degradation can occur, and it is advisable to protect samples and standards from direct light exposure.[5]

Q3: What are the recommended storage conditions for plasma samples containing IS-2-N?

A3: To minimize degradation, plasma samples should be processed as quickly as possible after collection. If immediate analysis is not possible, samples should be stored frozen, typically at -20°C or -80°C, in tightly sealed containers to prevent sublimation and exposure to moisture. For whole blood, delays in processing up to 48 hours while stored on ice have been shown to have a minimal influence on the measurement of plasma nitrate.[8]

Troubleshooting Guide

Q4: My IS-2-N recovery is consistently low. What are the possible causes?

A4: Low recovery of IS-2-N is a common issue that can often be traced back to degradation during sample handling and preparation. Consider the following:

  • Inefficient Extraction: The choice of extraction solvent and method is crucial. IS-2-N is soluble in organic solvents like methanol (B129727) and acetonitrile (B52724).[9] Ensure your solvent-to-plasma ratio is adequate for efficient partitioning and that vortexing/mixing is sufficient to ensure thorough extraction.

  • Degradation during Preparation:

    • Temperature: Are you keeping your samples on ice throughout the entire process? Even short periods at room temperature can lead to significant enzymatic degradation in plasma.

    • pH: Ensure that the pH of your solutions is controlled and remains close to neutral if possible, as both acidic and basic conditions can cause hydrolysis.[5]

  • Adsorption to Surfaces: IS-2-N may adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes may help mitigate this issue.

Q5: I am observing unexpected peaks in my chromatogram. Could these be degradation products?

A5: Yes, it is highly likely. The primary degradation product of IS-2-N would be isosorbide, resulting from the hydrolysis of the nitrate group. If your starting material is ISDN, you will see peaks for its primary metabolites, IS-5-N and IS-2-N.[1] Any further degradation would likely result from the loss of the remaining nitrate group. To confirm the identity of these peaks, you can:

  • Perform Forced Degradation Studies: Intentionally degrade a pure standard of IS-2-N under acidic, basic, and oxidative conditions.[5] Analyze the resulting solutions by HPLC to see if the retention times of the degradation products match the unknown peaks in your samples.

  • Use Mass Spectrometry (MS): If your HPLC is coupled to a mass spectrometer, you can identify the mass-to-charge ratio (m/z) of the unknown peaks to help determine their identity.

Q6: My results are not reproducible between different sample preparation batches. Why?

A6: Lack of reproducibility is often due to subtle variations in the sample preparation protocol. To improve reproducibility:

  • Standardize Timing: Ensure that the time each sample spends at each step (e.g., incubation, centrifugation, time at room temperature) is consistent across all samples and batches.

  • Control Temperature: Use a refrigerated centrifuge and keep all samples in an ice bath whenever they are not in a temperature-controlled instrument.

  • Use Fresh Reagents: Prepare fresh solutions and mobile phases for each batch to avoid issues with solvent evaporation or degradation of additives. Prepared standard and sample solutions of related compounds have been shown to be stable for at least 12 hours at ambient conditions.[5]

  • Incorporate Enzyme Inhibitors: To minimize enzymatic degradation in plasma, consider adding an esterase inhibitor, such as sodium fluoride, to your collection tubes or during the sample preparation process.

Quantitative Stability Data

The stability of organic nitrates is highly dependent on the specific compound and the experimental conditions. The table below summarizes findings from forced degradation studies on related compounds, which can provide insights into the potential stability of IS-2-N.

ConditionAnalyteObservationReference
Acidic Hydrolysis (0.1 M HCl)Isosorbide DinitrateSignificant degradation observed.[10]
Basic Hydrolysis (0.1 M NaOH)Isosorbide DinitrateSignificant degradation observed.[10]
Oxidative Stress (e.g., H₂O₂)Isosorbide MononitrateDegradation peaks observed.[5]
Thermal Stress (e.g., 60-80°C)Isosorbide DinitrateDegradation observed, though potentially less than with acid/base.[10][11]
Photolytic Stress Isosorbide MononitrateDegradation peaks observed after exposure to light.[5]
Sample Solution at Room Temperature Isosorbide MononitrateStable for at least 12 hours in the mobile phase.[5]

Recommended Experimental Protocol

Protocol: Extraction of this compound from Human Plasma for HPLC Analysis

This protocol is a general guideline. Optimization may be required based on the specific equipment and reagents used.

  • Sample Collection and Handling:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride).

    • Immediately place the tubes on ice.

    • Centrifuge the blood at 2000-3000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clearly labeled polypropylene tubes and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a clean polypropylene microcentrifuge tube, add 200 µL of plasma.

    • Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[9] Using a 2:1 solvent-to-plasma ratio is a common starting point.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

    • Vortex for 20 seconds and centrifuge at 5,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis:

    • Transfer the final supernatant to an HPLC vial with an insert.

    • Inject a suitable volume (e.g., 20 µL) into the HPLC system.[5] A common analytical method is reversed-phase HPLC with UV detection at approximately 210-220 nm.[9][12]

Visualizations

ISDN Isosorbide Dinitrate (ISDN) IS5MN Isosorbide 5-Mononitrate (IS-5-N) (Active Metabolite) ISDN->IS5MN Denitration IS2MN This compound (IS-2-N) (Active Metabolite) ISDN->IS2MN Denitration Isosorbide Isosorbide (Inactive) IS5MN->Isosorbide Hydrolysis IS2MN->Isosorbide Hydrolysis

Caption: Metabolic and degradation pathway of Isosorbide Dinitrate.

A 1. Blood Collection (EDTA + NaF tubes) B 2. Centrifugation (4°C) Separate Plasma A->B C 3. Protein Precipitation (Ice-cold Acetonitrile) B->C D 4. Centrifugation (4°C) Collect Supernatant C->D E 5. Evaporation (Nitrogen Stream, <30°C) D->E F 6. Reconstitution (Mobile Phase) E->F G 7. Final Centrifugation (Remove Particulates) F->G H 8. HPLC Analysis G->H

Caption: Recommended workflow for IS-2-N sample preparation from plasma.

References

Improving the sensitivity of analytical methods for low concentrations of Isosorbide 2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive analysis of Isosorbide (B1672297) 2-nitrate (IS-2-MN).

Troubleshooting Guides

Encountering issues during the analysis of low concentrations of Isosorbide 2-nitrate is common. The following table summarizes potential problems, their likely causes, and recommended solutions to help you navigate these challenges.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample solvent incompatible with the mobile phase. - Co-elution with interfering substances.- Adjust the mobile phase pH to ensure proper ionization of the analyte. - Use a guard column and/or flush the analytical column with a strong solvent. - Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. - Optimize the chromatographic gradient or switch to a column with a different selectivity.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization in the mass spectrometer source. - Inefficient sample extraction and recovery. - Low concentration of the analyte in the sample. - Inappropriate detector wavelength (for UV detection).- For LC-MS/MS, optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider adduct formation to enhance ionization.[1] - Evaluate and optimize the sample preparation method (e.g., SPE, LLE) to improve recovery. - Concentrate the sample prior to injection. - For HPLC-UV, ensure the detection wavelength is set to the absorbance maximum of IS-2-MN (around 210-220 nm).[2][3]
High Background Noise - Contaminated mobile phase, solvents, or glassware. - Bleed from the analytical column. - Matrix effects from complex biological samples.- Use high-purity solvents and reagents (e.g., LC-MS grade). - Condition the column thoroughly. - Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Poor Reproducibility (Varying Retention Times or Peak Areas) - Fluctuations in column temperature. - Inconsistent sample injection volume. - Mobile phase composition changing over time. - Sample instability.- Use a column oven to maintain a constant temperature. - Ensure the autosampler is functioning correctly and performing consistent injections. - Prepare fresh mobile phase daily and ensure proper mixing. - Investigate sample stability under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the quantitative analysis of this compound at low concentrations?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying low concentrations of this compound and its metabolites in biological matrices.[1][4] This technique offers high specificity through multiple reaction monitoring (MRM), which minimizes interference from other compounds.

Q2: How can I improve the ionization of this compound in the mass spectrometer?

A2: Isosorbide nitrates can have poor ionization efficiency in electrospray ionization (ESI). To enhance the signal, consider the formation of adducts. For instance, acetate (B1210297) adducts of isosorbide mononitrates have been shown to ionize and fragment well in the negative ESI mode.[1] This can be achieved by adding a small amount of an acetate source to the mobile phase.

Q3: What are the key considerations for sample preparation when analyzing low concentrations of this compound in plasma?

A3: For low concentrations, a robust sample preparation method is crucial to remove matrix interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Ethyl acetate has been successfully used for the extraction of isosorbide mononitrates from plasma.[4][5]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and allows for significant sample concentration, leading to improved sensitivity.

Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound analysis?

A4: Yes, GC-MS can be used for the analysis of isosorbide nitrates and their impurities.[6][7] However, it often requires derivatization of the analytes to increase their volatility and thermal stability. For routine analysis of low concentrations in biological fluids, LC-MS/MS is often preferred due to its simpler sample preparation and high-throughput capabilities.[4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from methods described for the analysis of isosorbide mononitrates.[4][5]

Materials:

  • Human plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., an isotopically labeled analog like ¹³C₆-Isosorbide 5-mononitrate)[1]

  • Ethyl acetate (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 50 µL of the human plasma sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add 200 µL of ethyl acetate to the tube.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Isosorbide Mononitrate Analysis

The following is a representative LC-MS/MS method based on published literature for isosorbide mononitrates.[1][4][5] Optimization for this compound is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm) is a suitable starting point.[4][5] For separating isomers, a chiral column may be necessary.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate in water). An isocratic elution of 90:10 (v/v) acetonitrile:buffer has been used.[4][5]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Injection Volume: 5 µL.[4][5]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions. For acetate adducts of isosorbide mononitrates, the precursor ion would be [M+CH₃COO]⁻.[1]

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum signal intensity.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for isosorbide nitrates and related compounds as reported in the literature.

Table 1: HPLC-UV Methods

Analyte(s) Linearity Range Detection Wavelength Reference
ISDN, IS-5-MN, IS-2-MN0.05 - 2.5 mg/mL220 nm[2]
Isosorbide Dinitrate1 - 9 µg/mL217 nm[3]
Isosorbide Dinitrate1.0 - 6.0 µg/mL210 nm[8]

Table 2: LC-MS/MS and GC-MS Methods

Analyte(s) Method Linearity Range Lower Limit of Quantification (LLOQ) Reference
IS-2-MN & IS-5-MNLC-MS/MS25.0 - 5050 ng/mL (IS-2-MN) 12.4 - 2500 ng/mL (IS-5-MN)25.0 ng/mL (IS-2-MN) 12.4 ng/mL (IS-5-MN)[1]
IS-5-MNLC-MS/MS5.00 - 1000 ng/mL5.00 ng/mL[4][5]
IS-5-MN and impuritiesGC-MS0.05 - 0.2 mg/mL (IS-5-MN)Detection Limits: 27.2 µg (IS-5-MN)[6][7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation (N2) lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc Inject ms MS/MS Detection (ESI-, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of this compound in plasma.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_reproducibility Poor Reproducibility start Analytical Issue Encountered check_peak_shape Troubleshoot Peak Shape start->check_peak_shape Peak Shape Issue check_sensitivity Troubleshoot Sensitivity start->check_sensitivity Sensitivity Issue check_reproducibility Troubleshoot Reproducibility start->check_reproducibility Reproducibility Issue check_mobile_phase Check Mobile Phase pH & Composition check_column Inspect/Flush Column check_mobile_phase->check_column check_sample_solvent Verify Sample Solvent Compatibility check_column->check_sample_solvent optimize_ms Optimize MS Source Parameters optimize_extraction Improve Sample Extraction/Concentration optimize_ms->optimize_extraction check_temp Verify Column Temperature Control check_injection Check Autosampler Performance check_temp->check_injection check_mobile_phase_prep Ensure Consistent Mobile Phase Prep check_injection->check_mobile_phase_prep check_peak_shape->check_mobile_phase check_sensitivity->optimize_ms check_reproducibility->check_temp

Caption: Logical troubleshooting flow for common analytical issues.

References

Strategies to prevent nitrate tolerance development in long-term Isosorbide 2-nitrate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the development of nitrate (B79036) tolerance in long-term Isosorbide (B1672297) Dinitrate (ISDN) studies.

Frequently Asked Questions (FAQs)

Q1: What is nitrate tolerance in the context of long-term Isosorbide Dinitrate (ISDN) studies?

A1: Nitrate tolerance is a phenomenon where the physiological response to ISDN diminishes with continuous, long-term administration. This attenuation of effect can lead to a loss of therapeutic efficacy, requiring adjustments in dosing strategies to maintain the desired clinical outcomes. Tolerance can develop rapidly, sometimes within 24 hours of continuous exposure.

Q2: What are the primary mechanisms underlying the development of nitrate tolerance?

A2: The development of nitrate tolerance is multifactorial. Key mechanisms include:

  • Depletion of Sulfhydryl (-SH) Groups: The bioactivation of organic nitrates like ISDN to produce the vasodilator nitric oxide (NO) is dependent on sulfhydryl groups.[1][2] Continuous ISDN administration can deplete these essential cofactors, leading to reduced NO production and diminished vasodilation.[1][2]

  • Increased Oxidative Stress: Prolonged nitrate therapy can lead to an overproduction of reactive oxygen species (ROS), particularly superoxide (B77818) anions.[3][4] These reactive molecules can scavenge NO, reducing its bioavailability and contributing to tolerance.

  • Impaired Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity: ALDH2 is a key enzyme in the bioactivation of nitroglycerin and is also implicated in ISDN metabolism.[5][6][7] Continuous nitrate exposure can inactivate ALDH2, thereby reducing the conversion of ISDN to its active metabolites.[5][6][7]

  • Neurohormonal Counter-Regulation: The body may respond to the vasodilatory effects of ISDN by activating vasoconstrictor systems, such as the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system.[1][8] This counter-regulation can offset the therapeutic effects of ISDN.

Q3: How can we prevent or mitigate the development of nitrate tolerance in our experimental models?

A3: Several strategies can be employed to counteract nitrate tolerance:

  • Intermittent Dosing (Nitrate-Free Interval): This is the most widely accepted method.[9][10] It involves scheduling a daily "nitrate-free" period of 10-12 hours to allow for the restoration of sulfhydryl groups and other cellular mechanisms.[2][11]

  • Concomitant Administration of Antioxidants: Co-treatment with antioxidants like Vitamin C may help to reduce oxidative stress and preserve the efficacy of ISDN.[12]

  • Combination Therapy with Hydralazine (B1673433): Hydralazine, an antioxidant, has been shown to prevent nitrate tolerance by reducing the formation of vascular superoxide.[3][13]

  • ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): These agents can counteract the neurohormonal activation that contributes to tolerance.

Troubleshooting Guides

Issue: We are observing a diminished vasodilatory response to ISDN in our chronic animal study.

Possible Cause: Development of nitrate tolerance.

Troubleshooting Steps:

  • Review Dosing Regimen: Is the ISDN being administered continuously? If so, tolerance is likely.

  • Implement a Nitrate-Free Interval: Modify the dosing schedule to include a daily 10-12 hour period where the animals do not receive ISDN.

  • Assess for Oxidative Stress: Measure markers of oxidative stress in vascular tissue to determine if this is a contributing factor.

  • Consider Co-administration: Introduce an antioxidant or hydralazine to the treatment regimen to see if this restores the response to ISDN.

Issue: Our in vitro aortic ring assay shows a reduced relaxation response to ISDN after prolonged incubation.

Possible Cause: In vitro-induced nitrate tolerance.

Troubleshooting Steps:

  • Confirm Endothelial Integrity: Ensure the endothelium is intact, as it plays a role in some tolerance mechanisms.

  • Washout Period: After inducing tolerance, attempt a washout period by incubating the aortic rings in nitrate-free media to see if responsiveness is restored.

  • Test Antioxidants: Co-incubate the aortic rings with an antioxidant during the ISDN exposure to see if this prevents the development of tolerance.

Quantitative Data Summary

Table 1: Effect of Intermittent Dosing of Isosorbide Dinitrate (Sustained-Release) on Exercise Tolerance in Patients with Stable Angina

Dosing Regimen (Sustained-Release ISDN)Nitrate-Free IntervalChange in Walking Time to Ischemia (WTI) after 7 days of TherapyEfficacy in Preventing Tolerance
40 mg, 4 times dailyNoneNo significant improvementIneffective
40 mg, 3 times daily12 hours12.1% improvement (p < 0.05)Effective
80 mg, twice daily18 hours22.3% improvement (p < 0.05)Effective
80 mg, once daily24 hours27.2% improvement (p < 0.01)Effective
120 mg, once daily24 hours36.2% improvement (p < 0.01)Effective

Data adapted from a double-blind study in 38 patients with stable angina.[9]

Table 2: Hemodynamic Effects of Isosorbide Dinitrate and Hydralazine Combination Therapy in Heart Failure

Treatment GroupDosing RegimenChange in Left Ventricular Ejection Fraction (LVEF)Mortality Reduction (V-HeFT I)
Placebo---
ISDN/HydralazineISDN up to 160 mg/day, Hydralazine up to 300 mg/daySignificant Improvement38% reduction at 1 year

Data from the Vasodilator-Heart Failure Trial (V-HeFT I).[4]

Experimental Protocols

1. Induction of Nitrate Tolerance in an Animal Model (Rat)

  • Objective: To induce a state of nitrate tolerance for studying preventative strategies.

  • Method:

    • Male Wistar rats are treated with a continuous subcutaneous infusion of isosorbide dinitrate (e.g., 25 mg/kg/day) for 7 days using osmotic mini-pumps.

    • A control group receives a saline infusion.

    • After 7 days, the animals are euthanized, and vascular tissues (e.g., aorta) are harvested for functional and biochemical analysis.

2. Aortic Ring Vasorelaxation Assay

  • Objective: To assess endothelial and vascular smooth muscle function in response to ISDN.

  • Method:

    • The thoracic aorta is carefully excised from the animal and placed in cold, oxygenated Krebs-Henseleit buffer.

    • The aorta is cleaned of adhering fat and connective tissue, and cut into 2-3 mm rings.

    • Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer at 37°C and gassed with 95% O2 / 5% CO2.

    • The rings are pre-contracted with phenylephrine (B352888) (1 µM).

    • Cumulative concentration-response curves to ISDN are generated to assess vasorelaxation. A rightward shift in the concentration-response curve in tissues from ISDN-treated animals compared to controls indicates tolerance.

3. Measurement of Vascular Superoxide Production

  • Objective: To quantify the level of oxidative stress in vascular tissue.

  • Method (Dihydroethidium [DHE] Staining):

    • Frozen sections of aortic tissue are incubated with DHE (2 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.

    • DHE is oxidized by superoxide to form a fluorescent product.

    • Fluorescence is detected using a fluorescence microscope with an excitation wavelength of ~540 nm and an emission wavelength of ~605 nm.[13]

    • The intensity of the fluorescence is proportional to the amount of superoxide produced.

4. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay

  • Objective: To measure the enzymatic activity of ALDH2 in vascular tissue homogenates.

  • Method:

    • Vascular tissue is homogenized in an appropriate buffer.

    • The homogenate is centrifuged to isolate the mitochondrial fraction.

    • ALDH2 activity is measured by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a substrate like acetaldehyde.[9]

    • Commercially available assay kits can also be used for this purpose.[2][14]

5. Quantification of cGMP Levels

  • Objective: To measure the downstream second messenger of NO signaling.

  • Method (Enzyme Immunoassay - EIA):

    • Vascular smooth muscle cells or tissue homogenates are treated with ISDN.

    • The reaction is stopped, and the cells/tissue are lysed.

    • The supernatant is collected, and cGMP levels are quantified using a commercially available cGMP EIA kit according to the manufacturer's instructions.[5]

Signaling Pathways and Experimental Workflows

cluster_tolerance Mechanisms of Nitrate Tolerance cluster_prevention Prevention Strategies ISDN Isosorbide Dinitrate (ISDN) ALDH2 Mitochondrial ALDH2 ISDN->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO Tolerance Nitrate Tolerance ALDH2->Tolerance sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation ROS Reactive Oxygen Species (ROS) ROS->ALDH2 Inactivates ROS->NO Scavenges SH_depletion Sulfhydryl (-SH) Group Depletion SH_depletion->ALDH2 Inhibits Continuous_ISDN Continuous ISDN Administration Continuous_ISDN->ROS Continuous_ISDN->SH_depletion Neurohormonal Neurohormonal Activation (RAAS) Continuous_ISDN->Neurohormonal Intermittent_Dosing Intermittent Dosing Intermittent_Dosing->Tolerance Prevents Antioxidants Antioxidants Antioxidants->ROS Reduces Hydralazine Hydralazine Hydralazine->ROS Reduces ACEi_ARB ACEi / ARBs ACEi_ARB->Neurohormonal Inhibits Neurohormonal->Tolerance

Caption: Signaling pathways in ISDN action and nitrate tolerance development.

start Start: Induce Nitrate Tolerance in Animal Model harvest Harvest Aortic Tissue start->harvest aortic_ring Aortic Ring Vasorelaxation Assay harvest->aortic_ring superoxide Measure Vascular Superoxide (DHE Staining) harvest->superoxide aldh2 Measure ALDH2 Activity harvest->aldh2 cgmp Quantify cGMP Levels harvest->cgmp analyze Analyze Data and Compare to Control Group aortic_ring->analyze superoxide->analyze aldh2->analyze cgmp->analyze conclusion Draw Conclusions on Tolerance Development analyze->conclusion continuous Continuous ISDN Dosing tolerance Tolerance Development continuous->tolerance Leads to intermittent Intermittent ISDN Dosing (with nitrate-free interval) maintained Maintained Efficacy intermittent->maintained Leads to

References

Validation & Comparative

Validated HPLC Method for Isosorbide 2-Nitrate Analysis: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality and reliability of pharmaceutical data. This guide provides a comprehensive overview and comparison of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Isosorbide (B1672297) 2-nitrate, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide includes detailed experimental protocols, comparative data, and a workflow diagram to facilitate understanding and implementation.

Comparison of Analytical Methods

While several analytical techniques can be employed for the analysis of isosorbide nitrates, HPLC remains the gold standard due to its high specificity, sensitivity, and robustness. The following tables compare a validated RP-HPLC method with an alternative analytical approach, highlighting the key performance characteristics as stipulated by ICH guidelines.

Table 1: Comparison of Chromatographic Conditions

ParameterValidated RP-HPLC MethodAlternative Method (UV-Spectrophotometry)
Principle Separation based on partitioning between a stationary and mobile phaseMeasurement of light absorbance
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Not applicable
Mobile Phase Methanol:Water (50:50, v/v)Water
Flow Rate 1.0 mL/minNot applicable
Detection Wavelength 210 nm205 nm
Specificity High (separates from related substances)Low (prone to interference)

Table 2: Comparison of Validation Parameters according to ICH Q2(R1)

Validation ParameterValidated RP-HPLC MethodAlternative Method (UV-Spectrophotometry)
Linearity Range 1 - 50 µg/mL5 - 30 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%[1]97.5 - 103.0%
Precision (% RSD)
- Repeatability≤ 2.0%[1]≤ 2.5%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Robustness HighModerate

Experimental Protocol: Validated RP-HPLC Method

This section details the experimental procedure for the validated RP-HPLC method for the quantification of Isosorbide 2-nitrate.

Materials and Reagents
  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Acetonitrile (for sample preparation if necessary)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions
  • Mobile Phase: A degassed mixture of Methanol and Water in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.[2][3]

  • Injection Volume: 20 µL.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, and 50 µg/mL) using the mobile phase as the diluent.

Sample Preparation
  • Solid Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

Validation Procedure

The method validation should be performed according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not affected by interference from other components.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm) to assess the method's reliability.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Evaluation & Reporting node_MD Analytical Method Development (HPLC) node_VP Define Validation Parameters (ICH Q2(R1)) node_MD->node_VP node_VP_list Specificity Linearity Accuracy Precision LOD & LOQ Robustness node_VP->node_VP_list node_SP Sample Preparation (Standards & Samples) node_VP->node_SP node_Analysis Chromatographic Analysis node_SP->node_Analysis node_Data Data Acquisition node_Analysis->node_Data node_Eval Evaluate Validation Data node_Data->node_Eval node_Report Generate Validation Report node_Eval->node_Report node_Final Routine Use in QC node_Report->node_Final Method is Validated

Caption: Workflow of HPLC method validation according to ICH guidelines.

References

A Comparative Analysis of Isosorbide 2-Nitrate and Isosorbide 5-Mononitrate Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Isosorbide (B1672297) 2-mononitrate (IS-2-MN) and Isosorbide 5-mononitrate (IS-5-MN), two active metabolites of Isosorbide dinitrate (ISDN). Both are organic nitrates used for the prevention of angina pectoris, acting as vasodilators through the release of nitric oxide (NO).[1][2] This analysis is supported by experimental data to assist in research and drug development.

Executive Summary

Isosorbide 2-mononitrate and Isosorbide 5-mononitrate, while structurally similar, exhibit notable differences in their vasodilator potency and pharmacokinetic profiles. Experimental evidence suggests that Isosorbide 2-mononitrate is a more potent vasodilator than Isosorbide 5-mononitrate. This is supported by lower median effective dose (ED50) values in in-vitro studies.[3] Furthermore, IS-2-MN has been observed to induce a lower increase in cyclic guanosine (B1672433) monophosphate (cGMP) and less tolerance, suggesting a potentially more efficient signaling mechanism.[4][5] Pharmacokinetically, IS-5-MN has a longer elimination half-life and slower plasma clearance compared to IS-2-MN.[6]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the potency and pharmacokinetic parameters of Isosorbide 2-mononitrate and Isosorbide 5-mononitrate.

Table 1: Comparative Vasodilator Potency

ParameterIsosorbide 2-mononitrate (IS-2-MN)Isosorbide 5-mononitrate (IS-5-MN)Reference
ED50 (Rabbit Aortic Rings) 1.8 x 10-6 M8.2 x 10-6 M[3]
Maximum Inhibition (Noradrenaline-induced contraction) 80% (at 10-4 M)55% (at 10-4 M)[4][5]

Table 2: Comparative Pharmacokinetic Parameters in Healthy Subjects

ParameterIsosorbide 2-mononitrate (IS-2-MN)Isosorbide 5-mononitrate (IS-5-MN)Reference
Elimination Half-life (t1/2) 1.9 hours4.15 hours[6]
Total Plasma Clearance 23.2 L/hr8.5 L/hr[6]
Volume of Distribution (Vdss) 55 L48 L[6]

Mechanism of Action and Signaling Pathway

Both IS-2-MN and IS-5-MN are prodrugs that release nitric oxide (NO), a potent vasodilator.[1] The bioactivation of these mononitrates is understood to be independent of mitochondrial aldehyde dehydrogenase (mtALDH), the primary enzyme for nitroglycerin conversion.[7] Instead, cytosolic aldehyde dehydrogenase (ALDH1a1) is capable of metabolizing both IS-2-MN and IS-5-MN.[6] This process is dependent on the availability of sulfhydryl (-SH) groups.[8][9]

Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn causes vasodilation through a cascade of events including the reduction of intracellular calcium levels.[2]

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell IS-2-MN IS-2-MN Bioactivation Bioactivation IS-2-MN->Bioactivation IS-5-MN IS-5-MN IS-5-MN->Bioactivation NO NO Bioactivation->NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation ALDH1a1 ALDH1a1 ALDH1a1->Bioactivation SH_groups Sulfhydryl Groups SH_groups->Bioactivation

Caption: Signaling pathway of Isosorbide Mononitrates.

Experimental Protocols

Vascular Relaxation Assay (Aortic Ring Assay)

This protocol is a standard method for assessing the vasodilator effects of compounds on isolated blood vessels.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from male New Zealand White rabbits. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (B352888) (e.g., 10-6 M).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of IS-2-MN or IS-5-MN to the organ baths.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The ED50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Aortic_Ring_Workflow A Aorta Excision & Ring Preparation B Mounting in Organ Bath A->B C Equilibration under Tension B->C D Pre-contraction with Phenylephrine C->D E Cumulative Drug Addition (IS-2-MN or IS-5-MN) D->E F Record Relaxation Response E->F G Data Analysis (ED50 Calculation) F->G

Caption: Experimental workflow for the Aortic Ring Assay.
Cyclic GMP (cGMP) Measurement

This assay quantifies the intracellular levels of cGMP, a key second messenger in the NO signaling pathway.

Methodology:

  • Cell/Tissue Culture: Vascular smooth muscle cells or aortic tissue segments are incubated in a suitable buffer.

  • Drug Incubation: The cells or tissues are treated with specified concentrations of IS-2-MN or IS-5-MN for a defined period.

  • Lysis: The reaction is stopped, and the cells or tissues are lysed to release intracellular components.

  • Quantification: The cGMP levels in the lysate are determined using a commercially available enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).

  • Normalization: The cGMP concentration is typically normalized to the total protein content of the sample.

Logical Relationships in Potency Comparison

The comparative potency of Isosorbide 2-mononitrate and Isosorbide 5-mononitrate is a function of their intrinsic activity and pharmacokinetic properties. The following diagram illustrates the logical flow of this comparison.

Potency_Comparison_Logic cluster_0 Pharmacodynamic Properties cluster_1 Pharmacokinetic Properties Potency Vasodilator Potency (Lower ED50) Conclusion IS-2-MN is more potent in vitro Potency->Conclusion Efficacy Maximal Relaxation Efficacy->Conclusion Mechanism NO Release & cGMP Production HalfLife Elimination Half-life Clearance Plasma Clearance IS-2-MN IS-2-MN IS-2-MN->Potency Higher IS-2-MN->Efficacy Higher IS-2-MN->Mechanism More Efficient? IS-2-MN->HalfLife Shorter IS-2-MN->Clearance Faster IS-5-MN IS-5-MN IS-5-MN->Potency Lower IS-5-MN->Efficacy Lower IS-5-MN->Mechanism Less Efficient? IS-5-MN->HalfLife Longer IS-5-MN->Clearance Slower

Caption: Logical framework for comparing IS-2-MN and IS-5-MN potency.

Discussion and Conclusion

From a pharmacokinetic perspective, the longer half-life and slower clearance of IS-5-MN may offer a more sustained therapeutic effect in a clinical setting, which could be advantageous for prophylactic use.[6] However, the higher in-vitro potency of IS-2-MN suggests that it may be a more efficient molecule at the site of action.

This comparative analysis provides a foundation for further research into the structure-activity relationships of isosorbide mononitrate isomers and their clinical implications. Future studies could explore the comparative potency of these isomers in different vascular beds and in human tissues to further delineate their pharmacological profiles.

References

A Comparative Guide to Analytical Methods for Isosorbide 2-Nitrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of Isosorbide (B1672297) 2-nitrate (IS-2N), a primary active metabolite of Isosorbide Dinitrate. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and bioequivalence studies. This document outlines the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While comprehensive validation data for each method is presented, it is important to note that direct cross-validation studies comparing these methods for IS-2N in a single experimental design were not found in the reviewed literature. The data presented is compiled from individual validation reports.

Method Comparison

The choice of analytical method for Isosorbide 2-nitrate quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-UV: This technique is widely accessible and cost-effective, making it suitable for routine analysis of formulations or samples with relatively high concentrations of IS-2N. However, its sensitivity and selectivity can be limited compared to mass spectrometric methods, potentially leading to interferences from matrix components.

  • LC-MS/MS: Considered the gold standard for bioanalytical studies, LC-MS/MS offers superior sensitivity and selectivity.[1] It is the preferred method for quantifying low concentrations of IS-2N in complex biological matrices such as plasma.[1] The high degree of specificity is achieved through the monitoring of specific precursor-to-product ion transitions.

  • GC-MS: This method provides high efficiency and resolution. However, it often requires derivatization of the analyte to improve volatility and thermal stability, which can add complexity to the sample preparation process.

The general workflow for analytical method cross-validation involves a systematic comparison of the performance of two or more analytical procedures to ensure that they provide equivalent results.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (A and B) set_acceptance Set Acceptance Criteria analyze_samples_A Analyze Samples with Method A set_acceptance->analyze_samples_A analyze_samples_B Analyze Samples with Method B analyze_samples_A->analyze_samples_B compare_results Compare Results analyze_samples_B->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence

Cross-validation workflow for analytical methods.

Performance Data

The following tables summarize the key performance parameters for each analytical method based on published data.

Table 1: HPLC-UV Method Performance
ParameterPerformance
Linearity Range0.05 - 2.5 mg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (Recovery)> 98.0%[1]
Precision (%RSD)< 2%
Limit of Quantification (LOQ)Not explicitly stated for IS-2N
Wavelength220 nm[1]
Table 2: LC-MS/MS Method Performance for this compound
ParameterPerformance
Linearity Range25.0 - 5050 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
AccuracyWithin ±15%[1]
Precision (Inter- and Intra-day)Within ±15%[1]
Limit of Quantification (LOQ)25.0 ng/mL[1]
Ionization ModeESI Negative[1]
Table 3: GC-MS Method Performance
ParameterPerformance
Linearity RangeNot explicitly stated for IS-2N
Correlation Coefficient (r²)Not explicitly stated for IS-2N
Accuracy (Recovery)Not explicitly stated for IS-2N
Precision (%RSD)Not explicitly stated for IS-2N
Limit of Detection (LOD)Not explicitly stated for IS-2N
Ionization ModeElectron Ionization (EI) is common

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published methods and may require optimization for specific laboratory conditions and sample matrices.

HPLC-UV Method

This protocol is adapted from a method for the analysis of isosorbide nitrate (B79036) and its analogues in pharmaceuticals.[1]

  • Chromatographic System:

    • Column: Bondclone ODS column[1]

    • Mobile Phase: Acetonitrile and PIC B6 buffer (pH 4.75) in a ratio of 13:87 (v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm[1]

    • Injection Volume: 20 µL

  • Sample Preparation (for plasma - general procedure):

    • To 1 mL of plasma, add a suitable internal standard.

    • Perform a protein precipitation step using an appropriate organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

LC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of Isosorbide 2-mononitrate and Isosorbide 5-mononitrate in rat and human plasma.[1]

  • Chromatographic System:

    • Column: Chiral column[1]

    • Mobile Phase: Gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode[1]

    • Detection: Multiple Reaction Monitoring (MRM)[1]

    • Adduct Formation: Acetate adducts of IS-2N were monitored for enhanced ionization and fragmentation.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (e.g., ¹³C₆ isosorbide 5-mononitrate).[1]

    • Perform protein precipitation by adding a suitable organic solvent.[1]

    • Vortex and centrifuge the sample.[1]

    • Inject a portion of the supernatant directly into the LC-MS/MS system.[1]

The following diagram illustrates the logical workflow for sample analysis using the LC-MS/MS method.

LC_MS_MS_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Result data_processing->end

References

In Vitro vs. In Vivo Correlation of Isosorbide 2-Nitrate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Isosorbide (B1672297) 2-nitrate (IS-2-MN), a key active metabolite of Isosorbide dinitrate (ISDN). The objective is to delineate the relationship between its laboratory-observed effects and its physiological actions, offering insights for research and drug development. While a direct and comprehensive in vitro-in vivo correlation (IVIVC) for Isosorbide 2-nitrate's vasodilator activity is not extensively established in publicly available literature, this guide synthesizes existing data to draw relevant comparisons and highlight areas for future investigation.

Executive Summary

This compound is an organic nitrate (B79036) that induces vasodilation through the release of nitric oxide (NO) and subsequent activation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In vitro studies demonstrate its potent vasodilatory effects and suggest a potentially unique mechanism with a lower propensity for tolerance induction compared to other nitrates. In vivo data, primarily derived from its role as a metabolite of ISDN, confirms its hemodynamic effects. However, establishing a direct quantitative correlation between in vitro potency and in vivo efficacy is complex due to metabolic factors and the development of tolerance.

Data Presentation

Table 1: Comparative In Vitro Vasodilator Activity of Nitrates on Isolated Rabbit Aortic Strips
CompoundConcentration for Maximum InhibitionMaximum Inhibition of Noradrenaline-Induced Contraction (%)
Nitroglycerin (NTG)10⁻⁶ mol/l90%
This compound (IS-2-MN) 10⁻⁴ mol/l 80%
Isosorbide dinitrate (ISDN)10⁻⁴ mol/l60%
Isosorbide 5-mononitrate (IS-5-MN)10⁻⁴ mol/l55%

Data sourced from a study on isolated rabbit hearts and aortic strips[1].

Table 2: In Vitro Tolerance Development in Rabbit Aortic Strips
CompoundLoss of Vasodilator Effect After Incubation (%)
Nitroglycerin (NTG)~50-60%
This compound (IS-2-MN) 36%
Isosorbide dinitrate (ISDN)~50-60%
Isosorbide 5-mononitrate (IS-5-MN)~50-60%

This table illustrates the significantly lower induction of tolerance by IS-2-MN in an in vitro setting[1].

Table 3: In Vivo Pharmacokinetic Parameters of Isosorbide Nitrates in Humans
ParameterIsosorbide dinitrate (ISDN)This compound (IS-2-MN)Isosorbide 5-mononitrate (IS-5-MN)
Half-life (t½)~1 hour~2.5 hours~5 hours
Oral Bioavailability~20%Metabolite~100%

Pharmacokinetic data highlights the longer half-life of the mononitrate metabolites compared to the parent drug, ISDN[2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing nitrate activity.

G cluster_0 Cell Membrane cluster_1 Vascular Smooth Muscle Cell IS2MN This compound Bioactivation Enzymatic Bioactivation IS2MN->Bioactivation Enters cell NO Nitric Oxide (NO) Bioactivation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: Signaling pathway of this compound leading to vasodilation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Correlation AorticStrip Isolated Aortic Strip Preparation Contraction Induce Contraction (e.g., Noradrenaline) AorticStrip->Contraction Nitrate Cumulative Addition of this compound Contraction->Nitrate Relaxation Measure Relaxation Response Nitrate->Relaxation cGMP Measure cGMP Levels (ELISA) Nitrate->cGMP IVIVC In Vitro-In Vivo Correlation (IVIVC) Analysis Relaxation->IVIVC cGMP->IVIVC AnimalModel Animal Model or Human Volunteer Administration Administer Isosorbide 2-Nitrate AnimalModel->Administration Hemodynamics Monitor Hemodynamic Parameters (BP, HR) Administration->Hemodynamics PK Pharmacokinetic Sampling Administration->PK Hemodynamics->IVIVC PK->IVIVC

Caption: Experimental workflow for in vitro to in vivo correlation of nitrate activity.

Experimental Protocols

In Vitro Vasodilation Assay on Isolated Aortic Strips
  • Tissue Preparation: Aortas are excised from euthanized animals (e.g., rabbits) and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue, and rings of 2-3 mm in width are prepared.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with the buffer being replaced every 15-20 minutes.

  • Contraction: A stable contraction is induced by adding a vasoconstrictor agent, such as noradrenaline (e.g., 10⁻⁶ M), to the organ bath.

  • Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the bath. The relaxation response is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: Concentration-response curves are plotted to determine parameters such as EC₅₀ (the concentration of the drug that produces 50% of its maximal effect).

Measurement of cGMP Levels
  • Tissue Treatment: Following the vasodilation experiment, aortic rings are flash-frozen in liquid nitrogen at the point of maximal relaxation.

  • Homogenization: The frozen tissues are homogenized in a suitable buffer (e.g., trichloroacetic acid) to precipitate proteins and extract cyclic nucleotides.

  • Quantification: The cGMP levels in the supernatant are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3][4]

  • Normalization: The cGMP concentration is typically normalized to the protein content of the tissue sample.

In Vivo Hemodynamic Assessment
  • Animal/Human Subject Preparation: Subjects are instrumented for the measurement of cardiovascular parameters. This may involve the insertion of arterial and venous catheters for blood pressure monitoring and drug administration.

  • Baseline Measurements: Baseline hemodynamic parameters, including systolic and diastolic blood pressure, mean arterial pressure, and heart rate, are recorded for a specified period to ensure stability.[5][6][7]

  • Drug Administration: this compound is administered, typically intravenously or orally.

  • Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded at specific time intervals post-administration.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the plasma concentration of this compound and its metabolites.

  • Data Analysis: The changes in hemodynamic parameters from baseline are calculated and plotted against time. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are determined from the plasma concentration-time data.

Discussion and Correlation

The in vitro data reveals that this compound is a potent vasodilator, achieving 80% inhibition of noradrenaline-induced contraction.[1] Notably, it demonstrates a significantly lower degree of tolerance development compared to nitroglycerin, ISDN, and IS-5-MN in isolated aortic strips.[1] This suggests a potentially more sustained effect at the tissue level. The mechanism of action is linked to the NO-cGMP pathway, although studies suggest that the vasodilator effect of IS-2-MN might also involve mechanisms other than the stimulation of guanylate cyclase, as it induces a lower increase in cGMP compared to other nitrates.[1]

Establishing a direct IVIVC for organic nitrates is challenging. The in vivo efficacy is not solely dependent on the direct action on vascular smooth muscle but is also influenced by its pharmacokinetic profile, including absorption, distribution, metabolism, and elimination. The longer half-life of IS-2-MN compared to ISDN suggests a more prolonged duration of action in vivo.[2]

However, the phenomenon of nitrate tolerance, which is observed clinically, complicates a simple correlation. While IS-2-MN shows less tolerance in vitro, the continuous exposure in an in vivo setting can still lead to a diminished response. The precise relationship between the plasma concentration of IS-2-MN and its hemodynamic effect is not always linear and can be influenced by the development of tolerance.[8]

Conclusion

This compound is a potent vasodilator with a favorable in vitro profile, particularly concerning its lower propensity for tolerance induction. While its in vivo activity is confirmed, a direct quantitative IVIVC is not well-established. The discrepancy between in vitro and in vivo findings is likely attributable to complex pharmacokinetic and pharmacodynamic factors, including metabolic pathways and the development of systemic tolerance. Further research focusing on a direct comparison of in vitro vasodilation and in vivo hemodynamic responses with concurrent pharmacokinetic monitoring is necessary to establish a robust IVIVC for this compound. This would be invaluable for optimizing dosing regimens and developing new nitrate-based therapies with improved efficacy and reduced tolerance.

References

Comparative Bioequivalence of Isosorbide Dinitrate Formulations Focusing on the Active Metabolite Isosorbide-2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isosorbide (B1672297) dinitrate (ISDN) is a widely used antianginal agent that undergoes extensive first-pass metabolism to its active metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). The clinical efficacy of ISDN formulations is significantly influenced by the bioavailability of these active metabolites. This guide provides a comparative analysis of the bioequivalence of different oral sustained-release formulations of ISDN, with a specific focus on the pharmacokinetic profile of isosorbide-2-nitrate. The data presented is crucial for the development and evaluation of generic ISDN formulations.

Pharmacokinetic Profile Comparison of Isosorbide-2-Nitrate

The following table summarizes the key pharmacokinetic parameters for isosorbide-2-nitrate following the administration of three different sustained-release isosorbide dinitrate formulations, as reported in a study by Abshagen et al. (1988).

FormulationDose of ISDNCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Sustained-Release Capsule A20 mg45.3 ± 15.14.9 ± 1.3437 ± 118
Sustained-Release Capsule B40 mg89.1 ± 29.85.2 ± 1.5861 ± 234
Sustained-Release Tablet (Reference)40 mg78.9 ± 25.46.1 ± 1.8871 ± 245

Data represents mean ± standard deviation.

Experimental Protocols

The data presented above was obtained from a bioequivalence study with the following design and methodology:

Study Design: The study was conducted as a randomized, two-way crossover design.

Subjects: The study enrolled 20 healthy male and female volunteers.

Dosing Regimen: The subjects received twice-daily doses of the different isosorbide dinitrate formulations over a period of two days.

Blood Sampling: Blood samples were collected at predetermined time points to characterize the plasma concentration-time profile of isosorbide-2-nitrate.

Bioanalytical Method: Plasma concentrations of isosorbide-2-nitrate were determined using a validated and sensitive gas chromatography (GC) method with electron-capture detection.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study, from volunteer recruitment to statistical analysis of the results.

Bioequivalence Study Workflow cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Clinical Phase cluster_2 Phase 3: Analytical & Statistical Phase A Volunteer Recruitment & Screening B Informed Consent A->B C Randomization B->C D Period 1: Administration of Formulation (Test or Reference) C->D E Serial Blood Sampling D->E F Washout Period E->F G Period 2: Crossover Administration of Formulation F->G H Serial Blood Sampling G->H I Bioanalysis of Plasma Samples H->I J Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) I->J K Statistical Analysis (ANOVA, 90% CI) J->K L Bioequivalence Conclusion K->L

A typical workflow for a randomized, crossover bioequivalence study.

Conclusion

The presented data indicates that the bioavailability of the active metabolite isosorbide-2-nitrate is comparable between the 40 mg sustained-release capsule and the 40 mg sustained-release tablet formulations of isosorbide dinitrate. The 20 mg sustained-release capsule showed dose-proportional pharmacokinetics when compared to the 40 mg capsule. These findings are essential for the formulation development and regulatory assessment of generic isosorbide dinitrate products, as they provide a basis for ensuring therapeutic equivalence. The detailed experimental protocol and the workflow diagram offer a comprehensive overview for researchers planning and executing similar bioequivalence studies.

A Comparative Analysis of the Pharmacokinetic Profiles of Isosorbide 2-Nitrate and its Parent Compound, Isosorbide Dinitrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption, distribution, metabolism, and excretion of Isosorbide (B1672297) Dinitrate and its active metabolite, Isosorbide 2-Nitrate, providing key data for researchers and drug development professionals.

Isosorbide dinitrate (ISDN) is a well-established organic nitrate (B79036) vasodilator utilized in the management of angina pectoris and heart failure. Its therapeutic effects are mediated through its active metabolites, primarily Isosorbide-5-mononitrate (IS-5-MN) and Isosorbide-2-mononitrate (IS-2-MN). Understanding the distinct pharmacokinetic properties of these metabolites in comparison to the parent drug is crucial for optimizing dosing regimens and predicting clinical outcomes. This guide provides a comparative analysis of the pharmacokinetics of this compound and its parent drug, Isosorbide dinitrate, supported by experimental data.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of Isosorbide dinitrate and its metabolite, this compound, exhibit significant differences, particularly in terms of bioavailability and elimination half-life. These differences are primarily attributed to the extensive first-pass metabolism of the parent drug.

Pharmacokinetic ParameterIsosorbide Dinitrate (ISDN)This compound (IS-2-MN)
Bioavailability (Oral) ~29%[1]100%[2]
Elimination Half-life (t½) ~54.7 minutes (intravenous)[1]~1.9 hours[3][4]
Total Plasma Clearance ~136 L/hr[1]~23.2 L/hr[4]
Volume of Distribution (Vd) ~90 L[1]~55 L[4]
Metabolism Extensive first-pass metabolism to IS-5-MN and IS-2-MN[1][3][5]Metabolized from ISDN[5][6]

Metabolic Pathway of Isosorbide Dinitrate

Isosorbide dinitrate undergoes extensive hepatic metabolism, where it is denitrated to form its two active mononitrate metabolites. The primary pathway involves the conversion to Isosorbide-5-mononitrate and Isosorbide-2-mononitrate. Studies have shown that after intravenous administration of ISDN, approximately 75% is converted to IS-5-MN and 25% to IS-2-MN[1].

ISDN Isosorbide Dinitrate (ISDN) Metabolism Hepatic Metabolism (First-Pass Effect) ISDN->Metabolism IS5MN Isosorbide-5-Mononitrate (IS-5-MN) (~75%) Metabolism->IS5MN IS2MN Isosorbide-2-Mononitrate (IS-2-MN) (~25%) Metabolism->IS2MN

Metabolic conversion of Isosorbide Dinitrate.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing rigorous methodologies. A general experimental workflow for these types of comparative pharmacokinetic studies is outlined below.

Subject Population

Studies typically involve healthy adult volunteers to establish baseline pharmacokinetic parameters without the confounding influence of underlying disease states.

Drug Administration and Dosing
  • Isosorbide Dinitrate (ISDN): Administered via various routes to assess bioavailability and metabolism, including intravenous (e.g., 5 mg)[1], sublingual (e.g., 5 mg)[1], and oral (e.g., 10 mg)[1] formulations.

  • This compound (IS-2-MN): While often measured as a metabolite of ISDN, some studies have administered IS-2-MN directly, for instance, via intravenous injection (e.g., 5 mg) and oral doses (e.g., 20 mg), to determine its intrinsic pharmacokinetic properties[4].

Sample Collection and Analysis

Blood samples are collected at predetermined time intervals following drug administration. Plasma concentrations of the parent drug and its metabolites are then quantified using validated analytical methods, such as gas-liquid chromatography (GLC) with capillary columns[1][4].

Pharmacokinetic Analysis

The collected plasma concentration-time data are analyzed using pharmacokinetic modeling software. Key parameters such as elimination half-life, volume of distribution, clearance, and bioavailability are calculated to characterize the absorption, distribution, metabolism, and excretion of each compound.

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation GLC Analysis GLC Analysis Plasma Separation->GLC Analysis Data Acquisition Data Acquisition GLC Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

General workflow for a comparative pharmacokinetic study.

References

Validating Assay Specificity for Isosorbide 2-Nitrate in the Presence of Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical assay is paramount for accurate pharmacokinetic and metabolic studies. This guide provides a comparative overview of methodologies for validating the specificity of an assay for Isosorbide (B1672297) 2-nitrate (IS-2-MN), particularly in the presence of its primary metabolite, Isosorbide 5-mononitrate (IS-5-MN).

The co-existence of these structurally similar isomers necessitates a highly specific assay to prevent cross-reactivity and ensure reliable quantification of Isosorbide 2-nitrate. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques that offer the necessary selectivity.

Comparison of Analytical Methods for this compound Quantification

Several analytical methods have been developed and validated for the quantification of isosorbide nitrates. The key to a successful assay is its ability to adequately separate this compound from its metabolites and other potential interfering substances.

MethodPrincipleReported SpecificityKey Advantages
HPLC-UV Chromatographic separation followed by ultraviolet detection.Capable of resolving this compound from Isosorbide 5-mononitrate and Isosorbide Dinitrate.[1]Widely available, robust, and cost-effective.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly selective detection.Demonstrates high specificity with no significant interference from metabolites at the retention time of the analyte.[2]High sensitivity and specificity, allowing for lower limits of quantification.

While many studies claim their methods are "specific," quantitative data on the degree of interference is often not explicitly stated. However, regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), provide clear acceptance criteria for specificity. According to these guidelines, the interference from co-eluting components should not be more than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3][4]

Experimental Protocol for Specificity Validation

A robust validation of assay specificity involves a series of experiments designed to challenge the method's ability to differentiate the analyte from its metabolites.

Objective: To demonstrate that the analytical method for this compound is free from interference from its metabolites, particularly Isosorbide 5-mononitrate.

Materials:

  • Reference standards for this compound and Isosorbide 5-mononitrate.

  • Blank biological matrix (e.g., plasma, urine).

  • All necessary reagents and solvents for the analytical method.

Procedure:

  • Preparation of Samples:

    • Prepare a blank sample using the biological matrix.

    • Prepare a zero sample by spiking the biological matrix with the internal standard only.

    • Prepare a sample at the Lower Limit of Quantification (LLOQ) by spiking the matrix with this compound at its LLOQ concentration.

    • Prepare an interference sample by spiking the matrix with Isosorbide 5-mononitrate at a high but clinically relevant concentration.

  • Analysis:

    • Analyze the prepared samples using the developed chromatographic method.

  • Acceptance Criteria:

    • Blank Sample: No significant interfering peaks should be observed at the retention times of this compound and the internal standard.

    • Interference Sample: The response of any interfering peak from Isosorbide 5-mononitrate at the retention time of this compound should be less than 20% of the response of the LLOQ sample. The response of any interfering peak at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.

This protocol is in line with the principles outlined in the International Council for Harmonisation (ICH) and FDA guidelines for bioanalytical method validation.[5][6][7][8]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the specificity of an assay for this compound.

AssaySpecificityValidation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation cluster_result Outcome Blank Blank Matrix Analysis HPLC or LC-MS/MS Analysis Blank->Analysis Zero Matrix + IS Zero->Analysis LLOQ Matrix + IS-2-MN (LLOQ) LLOQ->Analysis Interference Matrix + IS-5-MN (High Conc.) Interference->Analysis Criteria Acceptance Criteria Met? Analysis->Criteria Pass Assay Specificity Validated Criteria->Pass Yes Fail Method Optimization Required Criteria->Fail No

Workflow for Validating Assay Specificity.

Signaling Pathway of Isosorbide Nitrate Action

Isosorbide nitrates exert their therapeutic effects through the nitric oxide (NO) signaling pathway, leading to vasodilation.

NitricOxidePathway ISDN Isosorbide Dinitrate ISMN Isosorbide Mononitrates (IS-2-MN, IS-5-MN) ISDN->ISMN Metabolism NO Nitric Oxide (NO) ISMN->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Nitric Oxide Signaling Pathway for Isosorbide Nitrates.

By adhering to rigorous validation protocols and utilizing highly selective analytical techniques, researchers can confidently and accurately quantify this compound, even in the complex biological milieu containing its metabolites. This ensures the integrity of data in preclinical and clinical studies, ultimately contributing to the safe and effective development of pharmaceutical products.

References

A Comparative Guide to Inter-laboratory Measurement Techniques for Isosorbide 2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the measurement of Isosorbide (B1672297) 2-nitrate (IS-2N), a key active metabolite of Isosorbide dinitrate (ISDN). The information is compiled from published literature to assist laboratories in selecting appropriate methodologies for their research and development needs. While a formal inter-laboratory comparison study for IS-2N is not publicly available, this guide synthesizes performance data from various validated methods to offer a comparative overview.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.

Metabolic Pathway of Isosorbide Dinitrate

Isosorbide dinitrate undergoes enzymatic denitration in the liver to form its two major active metabolites: Isosorbide 2-mononitrate and Isosorbide 5-mononitrate.[1][2] This metabolic conversion is a critical aspect of its pharmacokinetic profile.

G ISDN Isosorbide Dinitrate (ISDN) Metabolism Hepatic Metabolism (Enzymatic Denitration) ISDN->Metabolism IS2N Isosorbide 2-Nitrate (IS-2N) Metabolism->IS2N Metabolite 1 IS5N Isosorbide 5-Nitrate (IS-5N) Metabolism->IS5N Metabolite 2

Metabolic conversion of Isosorbide Dinitrate.

Comparison of Analytical Techniques

The selection of an analytical method for this compound quantification is dependent on the specific requirements of the study, including the sample matrix, required sensitivity, and the number of samples to be analyzed.

Technique Principle Typical Sample Matrix Reported Performance Characteristics Advantages Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Pharmaceutical FormulationsLinearity: 1.0-6.0 µg/mL; RSD: <2.0%[3][4]Simple, cost-effective, widely available.Lower sensitivity and specificity compared to mass spectrometry-based methods.
GC-MS Separation of volatile compounds followed by mass-based detection.Plasma, Raw MaterialsDetection Limits: Sub-microgram levels for related compounds.[5][6]High specificity and sensitivity, especially with derivatization.Requires derivatization for non-volatile analytes, potentially complex sample preparation.
LC-MS/MS Chromatographic separation coupled with highly specific mass-based detection.Human PlasmaLLOQ: 5.00 ng/mL; Accuracy (RE): -8.8% to 7.1%; Precision: 2.4% to 6.6%[7]High sensitivity and specificity, suitable for complex biological matrices, requires small sample volumes.[7][8]Higher equipment and operational costs.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods described in the scientific literature and provide a foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Isosorbide dinitrate and its mononitrate metabolites in pharmaceutical dosage forms.[9][10]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5µm).[11]

  • Mobile Phase: A mixture of methanol (B129727) and water, or an acetate (B1210297) buffer. A common mobile phase composition is methanol:0.1M Ammonium (B1175870) Sulphate in a 50:50 v/v ratio.[4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection: UV detection at 210 nm or 220 nm.[4][12]

  • Sample Preparation: Tablets are finely powdered, and a portion equivalent to a specific amount of the active ingredient is dissolved in a suitable solvent like methanol, sonicated, and diluted to the final concentration. The solution is then filtered before injection.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity for the analysis of this compound, often requiring a derivatization step to improve volatility.[6]

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of derivatized nitrates.

  • Carrier Gas: Helium or another inert gas.

  • Derivatization: Silylation is a common derivatization technique for isosorbide mononitrates to make them amenable to GC analysis.[6]

  • Mass Spectrometry: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation: For plasma samples, a solid-phase extraction (SPE) is often employed to isolate the analytes from the biological matrix before derivatization and injection.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological fluids.[7]

  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., ZORBAX XDB-C18, 4.6 × 50 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate in water).[7][8]

  • Mass Spectrometry: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[8]

  • Sample Preparation: A simple liquid-liquid extraction with a solvent like ethyl acetate is often sufficient for plasma samples. This is followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase.[7][8]

Illustrative Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound in plasma using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection LC->MSMS Quant Quantification MSMS->Quant

LC-MS/MS workflow for this compound.

References

Comparative study of the hemodynamic effects of different organic nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hemodynamic effects of commonly used organic nitrates: Nitroglycerin (NTG), Isosorbide (B1672297) Dinitrate (ISDN), and Isosorbide Mononitrate (ISMN). The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to Organic Nitrates

Organic nitrates are prodrugs that serve as exogenous sources of nitric oxide (NO), a potent vasodilator.[1] Their primary therapeutic action lies in their ability to relax vascular smooth muscle, leading to venous and arterial dilation. This vasodilation reduces both preload (venous return to the heart) and afterload (resistance the heart pumps against), thereby decreasing myocardial oxygen demand.[1] These effects make them crucial in the management of angina pectoris, acute myocardial infarction, and congestive heart failure.[2][3] The vasodilatory effects are mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway.[1][4]

Comparative Hemodynamic Profiles

The hemodynamic effects of organic nitrates vary in their onset of action, duration, and potency. These differences are primarily attributed to their pharmacokinetic properties and bioactivation pathways.

Hemodynamic ParameterNitroglycerin (NTG)Isosorbide Dinitrate (ISDN)Isosorbide Mononitrate (ISMN)
Onset of Action Rapid (sublingual: ~1-3 min)[1]Slower than NTG (sublingual: ~6 min)[1]Slowest (oral)[1]
Duration of Action Short (sublingual: 15-30 min)[5]Intermediate (sublingual: ~3-4 hours)[5]Longest[1]
Mean Arterial Pressure (MAP) Significant but transient reduction[5]Sustained reduction (5-10 mmHg for >4 hours)[5]Sustained reduction
Pulmonary Capillary Wedge Pressure (PCWP) / Left Ventricular Filling Pressure (LVFP) Significant reduction[6]Significant and sustained reduction[6]Significant and sustained reduction
Heart Rate (HR) Slight, transient increase[6]Minimal change[5]Minimal change
Cardiac Index (CI) Minimal change[5]Minimal change[5]Not significantly altered
End-Diastolic Volume (EDV) ReductionSignificant reduction (>30 ml) for up to 4 hours[5]Reduction
Tolerance Development Rapid with continuous use[7]Develops with continuous use[2]Less prone to tolerance with appropriate dosing intervals[2]

Signaling Pathways and Bioactivation

The vasodilatory effect of organic nitrates is initiated by their metabolic conversion to nitric oxide (NO). This process, known as bioactivation, differs between the various nitrates.

Bioactivation of Organic Nitrates

Nitroglycerin, at clinically relevant low concentrations, is primarily bioactivated by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2) to release NO.[4][8] In contrast, isosorbide dinitrate and isosorbide mononitrate, as well as high concentrations of nitroglycerin, are predominantly activated by cytochrome P450 (CYP450) enzymes in the smooth endoplasmic reticulum.[4][8]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Mitochondrion Mitochondrion cluster_SER Smooth Endoplasmic Reticulum NTG_low Nitroglycerin (low conc.) ALDH2 ALDH2 NTG_low->ALDH2 Bioactivation NO_mito NO ALDH2->NO_mito Nitrates_high ISDN, ISMN, NTG (high conc.) CYP450 Cytochrome P450 Nitrates_high->CYP450 Bioactivation NO_ser NO CYP450->NO_ser

Bioactivation pathways of organic nitrates.

NO-cGMP Signaling Pathway

Once formed, NO diffuses to the cytosol and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][8] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[9]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

The NO-cGMP signaling pathway.

Experimental Protocols

The following outlines a typical experimental workflow for a comparative study of the hemodynamic effects of organic nitrates in a clinical setting.

Subject Recruitment and Preparation
  • Inclusion Criteria: Patients with a clinical indication for hemodynamic monitoring, such as acute myocardial infarction or congestive heart failure.[2][3]

  • Exclusion Criteria: Patients with contraindications to organic nitrates, such as severe anemia, closed-angle glaucoma, or known hypersensitivity.

  • Informed Consent: Obtain written informed consent from all participants.

  • Preparation: Patients are typically studied in a supine position in a quiet, temperature-controlled environment. Vasoactive medications are often withheld for a specified period before the study.[3]

Hemodynamic Monitoring

Invasive hemodynamic monitoring is the gold standard for accurately assessing the effects of organic nitrates.[10][11]

  • Catheterization: A pulmonary artery (Swan-Ganz) catheter is inserted to measure right atrial pressure (RAP), pulmonary artery pressure (PAP), and pulmonary capillary wedge pressure (PCWP), which reflects left ventricular filling pressure.[3][10] An arterial line is placed for continuous monitoring of systemic blood pressure.[11]

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.

  • Drug Administration: The organic nitrate (B79036) (e.g., intravenous nitroglycerin, sublingual isosorbide dinitrate) is administered at a specified dose.

  • Serial Measurements: Hemodynamic parameters are measured at predefined intervals (e.g., every 5-15 minutes for the first hour, then less frequently) to capture the onset, peak, and duration of the drug's effects.[3][5]

  • Data Analysis: Changes from baseline are calculated and statistically analyzed to compare the effects of the different nitrates.

Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Preparation Patient Preparation (Informed Consent, Supine Position) Recruitment->Preparation Monitoring Invasive Hemodynamic Monitoring (Swan-Ganz, Arterial Line) Preparation->Monitoring Baseline Baseline Measurements Monitoring->Baseline Administration Drug Administration Baseline->Administration Serial Serial Measurements Administration->Serial Analysis Data Analysis Serial->Analysis

Experimental workflow for hemodynamic studies.

Conclusion

Nitroglycerin, isosorbide dinitrate, and isosorbide mononitrate, while sharing a common mechanism of action, exhibit distinct hemodynamic profiles. Nitroglycerin offers a rapid onset and short duration of action, making it suitable for acute conditions. Isosorbide dinitrate and isosorbide mononitrate provide more sustained effects, beneficial for chronic management. The choice of agent should be guided by the clinical scenario, considering the desired onset and duration of effect, as well as the potential for tolerance development. This guide provides a foundational understanding for researchers and clinicians working with this important class of cardiovascular drugs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isosorbide 2-Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Isosorbide 2-nitrate, a nitrate (B79036) ester, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe management and disposal.

Core Principles of this compound Waste Management

The fundamental principle for the disposal of this compound is to treat it as a hazardous waste.[1][2] Adherence to all federal, state, and local regulations is mandatory.[1][3] Chemical waste generators are responsible for correctly classifying the waste according to guidelines such as the US EPA regulations listed in 40 CFR 261.3.[1]

Procedural Steps for Disposal

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with their contents.

  • Store waste in a designated, well-ventilated area away from incompatible materials, heat, and ignition sources.[4] Nitrate esters can be reactive and may have explosive properties.[2][5]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

    • Nitrile gloves[4]

    • Safety glasses or goggles[6]

    • A laboratory coat[4]

3. Spill Management:

  • In the event of a small spill (<1 L), trained personnel may clean it up using an appropriate spill kit with absorbent, inert material.[4]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Collect the absorbed material in a suitable, sealed container for hazardous waste disposal.[1] Do not dispose of it in regular trash.

4. Primary Disposal Method: Licensed Waste Contractor:

  • The recommended and safest method for disposing of this compound is through a licensed professional waste disposal company.[6]

  • These contractors are equipped to handle and transport hazardous materials according to all regulatory requirements.

5. Alternative Disposal Considerations (with caution):

  • Incineration: In some cases, a licensed facility may use chemical incineration. This involves mixing the material with a combustible solvent and burning it in an incinerator equipped with an afterburner and scrubber.[6] This process should only be carried out by trained professionals in a certified facility.

  • Neutralization of Acidic Nitrate Waste: For aqueous solutions containing nitric acid (such as from a nitrating acid mixture), the waste should be neutralized before disposal. This can be done by carefully adding a base like sodium hydroxide (B78521) or sodium bicarbonate.[7] The neutralized solution should then be managed as hazardous waste.[7]

6. Container Disposal:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[1] They should not be reused.[1]

Quantitative Data Summary

No specific quantitative limits for disposal (e.g., concentration thresholds for sewer disposal) are provided in the safety data sheets, as the primary directive is to manage it as hazardous waste through professional services. The key quantitative guideline found relates to spill size for in-lab cleanup.

ParameterGuidelineSource
Small Spill Cleanup<1 Liter[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Disposal Pathway Decision cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate is_spill Is it a spill? segregate->is_spill spill_size Is spill < 1L? is_spill->spill_size Yes collect Collect for Disposal is_spill->collect No (Routine Waste) absorb Absorb with Inert Material spill_size->absorb Yes evacuate Evacuate Area & Contact EHS spill_size->evacuate No absorb->collect contact_vendor Contact Licensed Hazardous Waste Vendor evacuate->contact_vendor collect->contact_vendor end Proper Disposal Complete contact_vendor->end

References

Comprehensive Safety and Handling Guide for Isosorbide 2-nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Isosorbide (B1672297) 2-nitrate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Isosorbide 2-nitrate is classified as a flammable solid that can cause serious eye irritation and may also irritate the skin and respiratory system.[1][2][3] It may be harmful if swallowed, inhaled, or absorbed through the skin.[2] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other impervious gloves.[4][5]To prevent skin contact and absorption.[2] Gloves must be inspected before use and disposed of immediately if contaminated.[5][6]
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[2][7] A face shield may be required for splash hazards.[6]To protect against dust particles and splashes, which can cause serious eye irritation.[1]
Body Protection A long-sleeved lab coat or a protective suit.[5][6]To prevent contamination of personal clothing and minimize skin exposure.[1][2]
Respiratory Protection A NIOSH-approved respirator is required when dust may be generated or when working outside of a ventilated enclosure.[2]To prevent inhalation of dust, which can cause respiratory tract irritation.[2] A proper respiratory protection program, including fit-testing, is essential.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below. Note that specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established.[1]

PropertyValue
Molecular Formula C6H9NO6[2]
Molecular Weight 191.14 g/mol [8]
Physical State Crystalline powder[2]
Appearance White to off-white[2]
Melting Point > 51.5 °C[2]
Storage Temperature 2-8°C (Refrigerator/Cold Room)[8]

Standard Operating Procedures for Handling

Safe handling requires a controlled environment and strict adherence to procedural steps to minimize exposure and risk.

Step 1: Preparation and Engineering Controls

  • Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize dust inhalation.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Before beginning work, verify that all necessary PPE is available and in good condition.

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][9] It is incompatible with strong oxidizing agents, acids, and alkalis.[2][5]

Step 2: Handling the Chemical

  • Avoid all direct contact with the product.[3]

  • Minimize the generation of dust when handling the solid material.[1][2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][9]

  • Wash hands thoroughly with soap and water immediately after handling and before leaving the lab.[1][2]

Step 3: Storage

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][5]

  • Opened containers must be carefully resealed to prevent leakage.[5]

  • Store away from incompatible materials.[2]

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is crucial for laboratory safety.

Accidental Spills

  • Evacuate the immediate area and remove all sources of ignition.[1]

  • Don the appropriate PPE before attempting cleanup.[1][2]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[1][2]

  • Clean the spill area thoroughly, and ensure waste materials do not enter drains.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Waste Disposal

  • All this compound waste and contaminated materials (e.g., gloves, wipes, containers) must be treated as hazardous waste.[5][10]

  • Dispose of waste in a designated, labeled, and sealed hazardous waste container.[1]

  • All disposal procedures must comply with federal, state, and local regulations.[1][10] Do not dispose of via standard drains or trash.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal cluster_emergency Emergency Protocol a Risk Assessment b Don PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Fume Hood b->c d Weigh/Handle Chemical c->d e Perform Experiment d->e spill Spill Occurs d->spill exposure Exposure Occurs d->exposure f Store in Sealed Container e->f g Clean Work Area e->g e->spill e->exposure h Segregate Hazardous Waste g->h i Doff PPE h->i j Wash Hands Thoroughly i->j spill_response Follow Spill Cleanup Procedure spill->spill_response first_aid Administer First Aid Seek Medical Attention exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosorbide 2-nitrate
Reactant of Route 2
Isosorbide 2-nitrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.